8-Bromo-5-(trifluoromethyl)quinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQZPDPELUOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674760 | |
| Record name | 8-Bromo-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-92-4 | |
| Record name | 8-Bromo-5-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinoline
This compound is a halogenated heterocyclic compound built upon a quinoline core. Its structure is distinguished by two key functional groups that impart significant versatility for chemical synthesis: a bromine atom at the 8-position and a trifluoromethyl (-CF3) group at the 5-position. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The presence of a bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the trifluoromethyl group, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This guide offers a technical overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound, tailored for researchers in drug discovery and materials science.
PART 1: Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound dictates its physical and chemical behavior. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom influences the electron density of the quinoline ring system, impacting its reactivity and spectroscopic characteristics.
Core Chemical Properties
A summary of the key identifying and physical properties is provided below. It is important to note that while some data is readily available from suppliers, other properties such as melting and boiling points may require experimental determination.
| Property | Value | Source(s) |
| CAS Number | 917251-92-4 | [2][3] |
| Molecular Formula | C10H5BrF3N | [2][3] |
| Molecular Weight | 276.05 g/mol | [2][3] |
| MDL Number | MFCD11504935 | [2] |
| Appearance | Typically an off-white to beige solid | [4] (by analogy) |
| Purity | Commercially available up to 98% | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |
Spectroscopic Data Interpretation
While specific spectra for this exact isomer are not publicly available in the search results, we can predict the key features based on its structure and data from similar compounds:
-
¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, triplets, doublets of doublets) would be complex due to the substituted nature of the ring, allowing for structural confirmation.
-
¹³C NMR: The carbon spectrum would display ten signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbon bearing the bromine atom would also have a characteristic chemical shift.
-
¹⁹F NMR: A strong singlet would be observed, characteristic of the -CF3 group. Its chemical shift would be indicative of the electronic environment of the quinoline ring.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a roughly 1:1 ratio, which is the signature of a molecule containing one bromine atom.
PART 2: Synthesis and Purification
The synthesis of this compound can be approached through multi-step sequences involving the construction of the quinoline ring followed by functionalization, or the use of pre-functionalized starting materials. While a specific, published protocol for this isomer was not found, a plausible and logical pathway involves the bromination of a pre-existing 5-(trifluoromethyl)quinoline intermediate.
Proposed Synthetic Protocol: Electrophilic Bromination
This protocol is based on well-established methods for the bromination of activated aromatic rings, particularly 8-substituted quinolines.[6][7] The electron-donating character of the nitrogen atom in the quinoline ring directs electrophilic substitution primarily to the benzene half of the scaffold.
Step-by-Step Methodology:
-
Starting Material: Begin with 5-(trifluoromethyl)quinoline.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-(trifluoromethyl)quinoline in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.[6]
-
Bromination: Slowly add a solution of 1.1 equivalents of bromine (Br₂) dissolved in the same solvent to the reaction mixture over 10-15 minutes. The use of a slight excess of bromine ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This can take several hours to a full day.[6]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with a 5% sodium bicarbonate solution and then with brine.[6] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Key cross-coupling reactions of the title compound.
PART 4: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on safety data sheets for structurally related compounds and general laboratory best practices.
-
Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4]It should be handled with care.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. [8] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. [4]If dust is generated, a particle respirator may be necessary.
-
-
Handling and Storage:
-
Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. [4] * Store in a cool, dry, well-ventilated place in a tightly sealed container. [4]* First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. [4] * If on Skin: Wash with plenty of soap and water. [4] * If Inhaled: Move person to fresh air. [4] * If Swallowed: Rinse mouth and seek immediate medical attention. [9]
-
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its defined structure, featuring a reactive bromine handle and a property-enhancing trifluoromethyl group on the biologically relevant quinoline core, makes it an attractive starting point for the synthesis of complex target molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of new pharmaceuticals and advanced materials.
References
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5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. AMERICAN ELEMENTS®. Available from: [Link]
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This compound CAS#: 917251-92-4. ChemWhat. Available from: [Link]
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Safety Data Sheet. Angene Chemical. Available from: [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]
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Supporting Information for. The Royal Society of Chemistry. Available from: [Link]
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Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. Available from: [Link]
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Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. Available from: [Link]
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This compound, 98% Purity, C10H5BrF3N, 10 grams. Stratech. Available from: [Link]
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V. Alagarsamy (2013). Quinoline: A versatile heterocyclic. Journal of Advanced Pharmacy Education & Research. Available from: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. Available from: [Link]
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physicochemical characteristics of 8-Bromo-5-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Bromo-5-(trifluoromethyl)quinoline
Abstract: This technical guide provides a comprehensive overview of the , a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document details the compound's molecular structure, core physical properties, spectroscopic profile, and key safety information. Furthermore, it offers insights into its synthetic utility and outlines standardized protocols for its characterization, designed to support professionals in drug development and scientific research.
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in pharmaceutical chemistry, forming the structural basis for a wide array of approved drugs, particularly in antimalarial and anticancer applications[1][2][3]. The strategic introduction of functional groups, such as halogens and trifluoromethyl (CF₃) moieties, can profoundly modulate a molecule's pharmacological profile. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering electronic properties[4].
This compound (CAS No. 917251-92-4) is a bifunctional reagent that capitalizes on these principles[5][6][7]. The presence of a bromine atom at the 8-position provides a versatile handle for cross-coupling reactions, allowing for the late-stage functionalization and diversification of molecular scaffolds[8]. Simultaneously, the electron-withdrawing CF₃ group at the 5-position influences the electronic landscape of the quinoline ring system. This guide serves as a foundational resource for scientists, providing the essential physicochemical data and procedural knowledge required to effectively utilize this compound in research and development.
Molecular and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula, C₁₀H₅BrF₃N, and a molecular weight of 276.05 g/mol [5][6][9]. Its core physicochemical properties, critical for predicting behavior in both chemical reactions and biological systems, are summarized below.
| Property | Value | Source |
| CAS Number | 917251-92-4 | [5][6] |
| Molecular Formula | C₁₀H₅BrF₃N | [5][9] |
| Molecular Weight | 276.05 g/mol | [5][6][9] |
| Boiling Point | 309.6 ± 37.0 °C (Predicted) | [5] |
| Density | 1.658 - 1.7 g/cm³ (Predicted) | [5] |
| Flash Point | 141.1 ± 26.5 °C (Predicted) | |
| Refractive Index | 1.573 (Predicted) | |
| XLogP3 | 2.83 |
Note: Many physical properties for this specific compound are computationally predicted, as is common for specialized research chemicals. Experimental verification is recommended.
The predicted XLogP3 value of 2.83 suggests moderate lipophilicity, a key parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for verifying the identity, purity, and structure of this compound. While specific spectra for this compound are not publicly available in the search results, this section outlines the expected spectral features and provides standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, triplets, doublets of doublets) and coupling constants (J-values) would be critical for assigning each proton to its specific position on the ring.
-
¹³C NMR: The carbon spectrum will display ten unique signals for the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling, a signature feature confirming the presence of the CF₃ group[4].
-
¹⁹F NMR: A single, sharp signal is expected in the ¹⁹F NMR spectrum, characteristic of the three equivalent fluorine atoms of the trifluoromethyl group[4][10]. Its chemical shift provides confirmation of the electronic environment of the CF₃ moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule. Key expected absorption bands for brominated quinolines include C=N, C=C, and aromatic C-H stretching and bending vibrations[11]. The strong C-F stretching vibrations from the trifluoromethyl group are typically observed in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) should be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom[11].
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental procedures are paramount.
Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)[4][12].
-
Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.
Workflow for Comprehensive Physicochemical Analysis
The following diagram illustrates a logical workflow for the characterization of a research chemical like this compound.
Caption: Workflow for Physicochemical Characterization.
Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a valuable intermediate in organic synthesis.
-
The Bromo Group: The C-Br bond at the 8-position is susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of aryl, alkyl, or alkynyl groups, facilitating the construction of complex molecular architectures. Bromination of the quinoline ring is a well-established method for creating such synthetic handles[13][14].
-
The Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group deactivates the quinoline ring towards electrophilic aromatic substitution but can direct substitution patterns. Its primary role, however, is to impart desirable pharmaceutical properties to the final molecule, as discussed previously.
Given the established biological activities of the quinoline core, this compound is a prime candidate for library synthesis in drug discovery programs targeting cancer, infectious diseases, and neurological disorders[3][15][16].
Safety and Handling
While specific toxicological data for this compound is limited, related brominated and fluorinated aromatic compounds are generally treated as irritants. Standard safety precautions should be observed.
-
Hazard Codes: T (Toxic)[6].
-
Risk Phrases: R25 (Toxic if swallowed), R36 (Irritating to eyes)[6].
-
Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S45 (In case of accident or if you feel unwell, seek medical advice immediately)[6][7].
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for application in the synthesis of novel bioactive compounds. Its key physicochemical attributes—a versatile bromine handle for cross-coupling and a property-enhancing trifluoromethyl group—make it a valuable tool for medicinal chemists. This guide provides the foundational data and standardized protocols necessary for its effective and safe utilization in a research setting, empowering scientists to leverage its unique properties in the development of next-generation therapeutics and advanced materials.
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]
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Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. Available at: [Link]
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5-Bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 | C10H5BrF3N | Appchem. Available at: [Link]
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8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem. Available at: [Link]
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5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3 | AMERICAN ELEMENTS ®. Available at: [Link]
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This compound CAS#: 917251-92-4 • ChemWhat. Available at: [Link]
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Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]
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8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. Available at: [Link]
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Spectroscopy Data for Undergraduate Teaching - ERIC. Available at: [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. Available at: [Link]
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(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. Available at: [Link]
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Foreword: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinoline (CAS 917251-92-4)
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The quinoline core is one such "privileged structure," renowned for its presence in a wide array of pharmacologically active substances, from antimalarial to anticancer drugs.[1][2] This guide focuses on a highly functionalized and strategically important derivative: this compound (CAS No. 917251-92-4).
The strategic placement of two key functional groups—a bromine atom at the 8-position and a trifluoromethyl (-CF3) group at the 5-position—transforms the basic quinoline scaffold into a versatile and powerful building block for drug development professionals. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[3][4][5] Simultaneously, the bromine atom serves as a versatile synthetic "handle," enabling a multitude of late-stage modifications through well-established cross-coupling reactions.[6][7][8] This dual functionality allows researchers to meticulously sculpt molecular architecture and fine-tune biological activity.
This document provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. It is designed for the discerning researcher who requires not just data, but a deeper understanding of how this molecule can be leveraged to accelerate discovery programs.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis and formulation.[6] The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 917251-92-4 | [9][10] |
| Molecular Formula | C₁₀H₅BrF₃N | [9][10] |
| Molecular Weight | 276.05 g/mol | [9][10] |
| Purity | Typically ≥98% | [11] |
| MDL Number | MFCD11504935 | [9] |
| Storage Temp. | Recommended 2-8°C, Inert Atmosphere | [12] |
Synthetic Strategy and Mechanistic Considerations
While specific, peer-reviewed synthetic procedures for CAS 917251-92-4 are not extensively published, a robust synthesis can be devised based on established quinoline formation methodologies. The Combes quinoline synthesis offers a logical and efficient pathway.
Proposed Experimental Protocol: Combes Synthesis
This protocol outlines a plausible, self-validating approach starting from a commercially available, appropriately substituted aniline.
-
Reactant Preparation: Begin with 2-bromo-5-(trifluoromethyl)aniline as the key starting material.
-
Condensation Reaction: React the aniline with acetylacetone (2,4-pentanedione) under acidic catalysis (e.g., sulfuric acid) to form a β-aminoenone intermediate.
-
Causality: The acidic environment protonates the acetylacetone, making it more susceptible to nucleophilic attack by the aniline. The subsequent dehydration reaction is driven by the formation of a stable, conjugated enamine system.
-
-
Cyclization: Heat the resulting intermediate in a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Causality: The strong acid protonates the carbonyl oxygen of the intermediate, activating the molecule for an intramolecular electrophilic aromatic substitution reaction. The enamine attacks the benzene ring, leading to the cyclized dihydroquinoline.
-
-
Dehydration & Aromatization: The cyclized intermediate readily dehydrates and aromatizes under the harsh acidic and thermal conditions to yield the final, stable quinoline ring system.
-
Purification: The crude product is neutralized, extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and purified using column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the proposed Combes synthesis for this compound.
Caption: Proposed Combes synthesis workflow for the target compound.
Chemical Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is dictated by the distinct and complementary reactivity of its two primary functional groups.
-
The C-8 Bromo Group: A Handle for Cross-Coupling: The bromine atom is the molecule's primary site for diversification. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, which are foundational to modern organic synthesis.[13] This allows for the precise introduction of various substituents, including:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkyne functionalities.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.
-
Heck Coupling: Introduction of vinyl groups.
-
-
The C-5 Trifluoromethyl Group: An Electronic Modulator: The -CF3 group is a potent electron-withdrawing group. Its primary role is not as a reaction site but as a powerful modulator of the molecule's electronic properties.[14]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., CYP450 oxidation), which can significantly prolong a drug's half-life.[3]
-
Lipophilicity: It substantially increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes.
-
Ring Deactivation: It deactivates the quinoline ring towards electrophilic substitution while potentially activating it for nucleophilic aromatic substitution (SNAr) at specific positions, should a suitable leaving group be present elsewhere on the ring.[1]
-
Visualization of Reactivity Sites
Caption: Key reactivity at C-8 and properties influenced by the C-5 -CF3 group.
Applications in Drug Discovery and Materials Science
The unique combination of a privileged quinoline core, a versatile synthetic handle, and a pharmacokinetic-enhancing -CF3 group makes this compound a valuable intermediate in several research areas.
-
Oncology: The quinoline scaffold is present in numerous anticancer agents.[15] Derivatives of bromo- and trifluoromethyl-quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[1][16] This building block is ideal for generating libraries of novel compounds to be screened as inhibitors of kinases or topoisomerases, which are critical targets in cancer therapy.[16]
-
Infectious Diseases: Historically, quinolines are best known for their role in combating malaria.[2] The scaffold continues to be a foundation for developing new agents against drug-resistant strains of Plasmodium falciparum and other pathogens, including bacteria and viruses.[2][17]
-
Neuroscience: The quinoline framework is also being explored for applications in treating neurodegenerative diseases, where properties like metabolic stability and brain-penetration—both enhanced by the -CF3 group—are critical.
-
Materials Science: Bromoquinoline derivatives are being investigated for their potential in creating novel materials with unique electronic and optical properties for use in organic electronics.[7]
Logical Pathway to Therapeutic Application
Caption: From core building block to diverse therapeutic applications.
Anticipated Spectroscopic Data for Structural Verification
-
¹H NMR: The spectrum should display five distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring. The coupling patterns (doublets, triplets, doublet of doublets) would be complex but predictable, allowing for full assignment.
-
¹³C NMR: The spectrum will show ten signals for the ten unique carbon atoms. The carbon attached to the bromine (C-8) would appear around 115-125 ppm, while the carbon attached to the -CF3 group (C-5) would be observed as a quartet due to C-F coupling. The CF3 carbon itself will appear as a quartet further downfield.[20]
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group, likely in the range of -60 to -65 ppm (relative to CFCl₃).[21]
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. The primary peak would be at m/z 275, corresponding to the ⁷⁹Br isotope.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations for the aromatic system (approx. 1500-1600 cm⁻¹) and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).[20][22]
Safety, Handling, and Storage
As with any halogenated and trifluoromethylated aromatic compound, proper safety protocols are mandatory. The following guidance is synthesized from safety data sheets for structurally related chemicals.[12][23][24]
-
Hazard Identification: This compound should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][25]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[12]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategically designed building block that embodies key principles of modern drug design. It provides a direct route to novel chemical entities by combining a biologically relevant scaffold with the dual advantages of pharmacokinetic enhancement and synthetic versatility. As researchers continue to push the boundaries of medicine, the demand for sophisticated, highly functionalized intermediates like this one will only grow. Its potential to serve as a cornerstone for the next generation of therapeutics in oncology, infectious disease, and beyond is clear and compelling.
References
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (2024).
- The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. (2025).
- This compound | 917251-92-4. ChemicalBook. (2025).
- Functionality elaboration of 4-bromo-quinolines. ResearchGate.
- Safety Data Sheet - Angene Chemical. (2021).
- 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem. (2025).
- This compound CAS#: 917251-92-4 • ChemWhat. ChemWhat.
- 5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. AMERICAN ELEMENTS.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025).
- SAFETY DATA SHEET. Fisher Scientific. (2025).
- SAFETY DATA SHEET. Sigma-Aldrich. (2024).
- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH. (2025).
- 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Spectroscopy Data for Undergraduate Teaching. ERIC. (2023).
- This compound, 98% Purity, C10H5BrF3N, 10 grams.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
- Quinoline: A versatile heterocyclic. PMC - NIH.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.
- ch08 Solutions | PDF | Proton Nuclear Magnetic Resonance | Parts Per Notation. Scribd.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
- FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. (2025).
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A Technical Guide to the Spectral Analysis of 8-Bromo-5-(trifluoromethyl)quinoline
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated heterocyclic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them attractive scaffolds for designing novel therapeutic agents and functional materials. 8-Bromo-5-(trifluoromethyl)quinoline stands as a key exemplar of this class of molecules. Its quinoline core is a prevalent motif in a multitude of biologically active compounds, while the bromo and trifluoromethyl substituents offer handles for further chemical modification and modulate the molecule's overall properties.
A thorough understanding of the molecular structure and electronic environment of this compound is the bedrock upon which its rational application is built. To this end, a multi-faceted spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in fundamental principles and data from analogous structures. We will not only present the anticipated data but also delve into the rationale behind the spectral features, offering insights that are crucial for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain exquisitely detailed information about the connectivity of atoms and the electronic environment of individual nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its molecular framework.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To obtain high-quality NMR data for this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution. Ensure the spectrometer is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. As ¹⁹F is a high-abundance, high-sensitivity nucleus, spectra can be acquired relatively quickly.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the trifluoromethyl group.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | dd | J ≈ 4.5, 1.5 |
| H-3 | 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 |
| H-4 | 8.3 - 8.5 | dd | J ≈ 8.5, 1.5 |
| H-6 | 7.8 - 8.0 | d | J ≈ 8.0 |
| H-7 | 7.6 - 7.8 | d | J ≈ 8.0 |
Interpretation:
-
H-2, H-3, and H-4: These protons on the pyridine ring of the quinoline system will show characteristic splitting patterns. H-2 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. It will appear as a doublet of doublets (dd) due to coupling with H-3 and H-4. H-4 will also be a dd, coupled to H-3 and H-2. H-3 will be a dd, coupled to both H-2 and H-4.
-
H-6 and H-7: These protons are on the carbocyclic ring. The powerful electron-withdrawing trifluoromethyl group at position 5 will deshield the adjacent H-6, shifting it downfield. The bromine atom at position 8 will also influence the chemical shifts of the protons on this ring. H-6 and H-7 are expected to appear as doublets due to coupling to each other.
Caption: Predicted ¹H-¹H coupling network for this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 (q, J ≈ 30 Hz) |
| C-6 | 129 - 131 |
| C-7 | 127 - 129 |
| C-8 | 118 - 120 |
| C-8a | 145 - 147 |
| -CF₃ | 122 - 124 (q, J ≈ 275 Hz) |
Interpretation:
-
The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm).
-
The carbon atom attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is typically large, around 275 Hz.[1]
-
The carbon atom of the trifluoromethyl group itself will also be a quartet with a large coupling constant.[1]
-
The carbon atom bearing the bromine (C-8) will likely be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".
¹⁹F NMR Spectroscopy: A Specific Probe for the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):
| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | s |
Interpretation:
-
The chemical shift of the trifluoromethyl group is expected in the typical range for an aromatic CF₃ group.[1] The exact position will be influenced by the electronic environment of the quinoline ring. The signal will be a singlet as there are no neighboring protons or other fluorine atoms to couple with.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Acquiring an IR Spectrum
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | C=C and C=N stretching (quinoline ring) |
| 1350 - 1100 | C-F stretching (strong) |
| 850 - 750 | C-H out-of-plane bending |
| ~600 | C-Br stretching |
Interpretation:
-
Aromatic C-H Stretching: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic quinoline ring.
-
Quinoline Ring Vibrations: The absorptions in the 1620-1580 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the aromatic system.
-
C-F Stretching: The most prominent features in the IR spectrum are expected to be the very strong and broad absorption bands between 1350 and 1100 cm⁻¹, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
C-H Bending: The bands in the 850-750 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the quinoline ring.
-
C-Br Stretching: A weaker absorption around 600 cm⁻¹ is expected for the C-Br stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 275/277 | Molecular ion peak ([M]⁺) |
| 206 | [M - Br]⁺ |
| 178 | [M - Br - HCN]⁺ |
| 69 | [CF₃]⁺ |
Interpretation:
-
Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak. There will be two peaks of approximately equal intensity at m/z 275 (for the ⁷⁹Br isotope) and m/z 277 (for the ⁸¹Br isotope), confirming the presence of one bromine atom.
-
Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. A primary fragmentation will be the loss of the bromine radical to give a cation at m/z 206. Subsequent loss of HCN from the quinoline ring is a common fragmentation pathway for such heterocycles, leading to a peak at m/z 178. The trifluoromethyl group can also be lost as a radical, or a peak corresponding to the [CF₃]⁺ cation may be observed at m/z 69.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion: A Coherent Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. While the actual experimental data may show minor variations depending on the specific conditions, the principles and predictions outlined in this guide provide a robust framework for interpreting the spectral features of this important molecule. A thorough understanding of its spectroscopic signature is the first and most critical step in unlocking its potential in the development of new pharmaceuticals and advanced materials.
References
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
NMR Facility, UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
-
PubChem. 8-Bromoquinoline. [Link]
-
NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
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solubility profile of 8-Bromo-5-(trifluoromethyl)quinoline in organic solvents
An In-depth Technical Guide to the Solubility Profile of 8-Bromo-5-(trifluoromethyl)quinoline in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the current absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and detailed experimental methodologies required to generate a robust and reliable solubility profile. By integrating theoretical considerations with practical, field-proven protocols, this guide serves as a self-contained resource for researchers engaged in synthesis, formulation, and analytical development.
Introduction: The Significance of a Solubility Profile
This compound is a halogenated quinoline derivative featuring a trifluoromethyl group, a common moiety in modern pharmaceuticals and agrochemicals.[1] The presence of the bromine atom and the trifluoromethyl group significantly influences the molecule's physicochemical properties, including its lipophilicity, crystal lattice energy, and intermolecular interactions.[2] A comprehensive understanding of its solubility in a range of organic solvents is paramount for several key aspects of drug development and chemical synthesis:
-
Reaction Optimization: Knowledge of solubility allows for the selection of appropriate solvent systems to ensure homogenous reaction conditions, leading to improved yields and purity.
-
Purification and Crystallization: The design of effective crystallization processes for purification is critically dependent on the differential solubility of the compound and its impurities in various solvents at different temperatures.
-
Formulation Development: For pharmaceutical applications, solubility data is a cornerstone for developing viable dosage forms, influencing bioavailability and therapeutic efficacy.[3][4]
-
Analytical Method Development: The choice of mobile phases in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) is guided by the analyte's solubility.[5][6]
This guide will provide the theoretical basis for predicting solubility behavior and present detailed, step-by-step protocols for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be understood through the interplay of several factors, encapsulated by the principle "like dissolves like."[7][8] For this compound, the key molecular features influencing its solubility are:
-
The Quinoline Core: The aromatic, nitrogen-containing heterocyclic ring system provides a degree of polarity and the potential for pi-pi stacking interactions.
-
The Trifluoromethyl Group (-CF3): This highly electronegative group increases lipophilicity and can participate in dipole-dipole interactions, but it is a poor hydrogen bond acceptor.[2]
-
The Bromo Group (-Br): The bromine atom also contributes to the molecule's lipophilicity and can engage in halogen bonding.
The overall dissolution process can be conceptualized as a three-step thermodynamic cycle, as illustrated in the following diagram.[9][10]
Caption: Thermodynamic cycle of dissolution.
A favorable dissolution process occurs when the energy released during solvation (solute-solvent interactions) is comparable to or exceeds the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.[9][10]
Based on its structure, the following solubility trends can be predicted for this compound:
-
High Solubility: In moderately polar to non-polar aprotic solvents such as dichloromethane, chloroform, ethyl acetate, and toluene, due to favorable van der Waals forces and dipole-dipole interactions.
-
Moderate Solubility: In polar aprotic solvents like acetone and acetonitrile, where dipole-dipole interactions will be significant.
-
Low Solubility: In highly polar protic solvents such as water and methanol, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent without the ability of the solute to form strong hydrogen bonds in return. It is also expected to have low solubility in non-polar aliphatic solvents like hexane, where the interactions would be limited to weak dispersion forces.
Experimental Determination of the Solubility Profile
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and reliability.[11]
The Shake-Flask Method: A Step-by-Step Protocol
The objective of this protocol is to create a saturated solution of this compound in a chosen solvent at a specific temperature and then to quantify the concentration of the dissolved solid.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or flasks with screw caps
-
Thermostatic orbital shaker or water bath
-
Syringe filters (0.45 µm or smaller, solvent-compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow:
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume (e.g., 5.0 mL) of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[3][12]
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.
Analytical Quantification Methods
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of quinoline derivatives.[5][6]
-
Method Development: A reverse-phase HPLC method using a C18 column is typically suitable. The mobile phase could consist of a gradient or isocratic mixture of acetonitrile or methanol and water.[13]
-
Detection: UV detection should be set at a wavelength where this compound exhibits maximum absorbance, which can be determined by running a UV scan of a dilute solution. Aromatic compounds generally have strong absorbance in the 200-300 nm range.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Generate a calibration curve by plotting the peak area against concentration. The concentration of the unknown sample can then be determined by interpolation from this curve.
B. UV-Vis Spectrophotometry
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.[14]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax.
-
Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve (and Beer-Lambert law) to calculate the concentration. It is important to ensure that the solvent itself does not absorb significantly at the analytical wavelength.
Data Presentation and Interpretation
The experimentally determined solubility values should be presented in a clear and concise tabular format for easy comparison across different solvents.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Acetone | 21 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Methanol | 33 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
The molecular weight of this compound is 276.05 g/mol .[15][16]
Trustworthiness and Self-Validation
To ensure the integrity and trustworthiness of the generated solubility data, the following self-validating measures should be incorporated into the experimental design:
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[12]
-
Multiple Replicates: Each solubility determination should be performed in triplicate to assess the precision of the measurement and to identify any outliers.
-
Method Validation: The analytical method used for quantification (HPLC or UV-Vis) must be validated for linearity, accuracy, and precision within the concentration range of interest.
-
Temperature Control: Maintaining a constant and accurately recorded temperature is crucial, as solubility is often highly temperature-dependent.[17]
Conclusion
References
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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BioAssay Systems. Shake Flask Method Summary. [Link]
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Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
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Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Khan Academy. Solubility of organic compounds. [Link]
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ResearchGate. (2025, August 6). The thermodynamics of dissolution of low-molecular-mass compounds in polymethyl[2′-(3-trifluoromethyl-2,2,3-trifluorocyclobutyl)ethyl]siloxane studied via inverse gas chromatography. [Link]
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SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
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ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
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AMERICAN ELEMENTS. 5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. [Link]
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PubChem - NIH. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974. [Link]
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ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]
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Appchem. 5-Bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 | C10H5BrF3N. [Link]
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Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]
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ResearchGate. (2025, December 9). Influence of Solvent Nature on the Solubility of Halogenated Alkanes. [Link]
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YouTube. (2012, May 7). Factors that Affect Solubility - CLEAR & SIMPLE. [Link]
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Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
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The Trifluoromethyl Group's Profound Influence on the Theoretical Landscape of Quinolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a paramount strategy in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the theoretical properties of trifluoromethylated quinolines, dissecting the profound electronic and steric alterations induced by the CF3 moiety. We will delve into the computational underpinnings of these changes, examining their impact on molecular orbitals, electrostatic potential, and chemical reactivity. Furthermore, this guide will bridge theory with practice by presenting detailed experimental protocols for the synthesis and characterization of these valuable compounds, alongside a survey of their diverse applications, from therapeutic agents to advanced materials. Through a synthesis of theoretical insights and practical methodologies, this document aims to equip researchers with the foundational knowledge to harness the unique attributes of trifluoromethylated quinolines in their scientific endeavors.
Introduction: The Transformative Power of Trifluoromethylation
The quinoline ring system, a privileged scaffold in drug discovery, owes its prominence to its versatile synthetic accessibility and its ability to engage in a multitude of interactions with biological macromolecules.[1] However, the quest for enhanced potency, improved pharmacokinetic profiles, and novel material properties necessitates fine-tuning of the core quinoline structure. The introduction of the trifluoromethyl (CF3) group is a powerful tool in this endeavor.[2]
The CF3 group is a unique substituent, characterized by its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[3] Its incorporation into the quinoline framework dramatically alters the electronic landscape of the molecule, influencing its reactivity, binding affinity, and photophysical properties.[2][4] This guide will provide a deep dive into the theoretical underpinnings of these transformations, offering a roadmap for the rational design of novel trifluoromethylated quinoline derivatives.
Theoretical Properties of Trifluoromethylated Quinolines: A Computational Perspective
The introduction of a trifluoromethyl group fundamentally alters the electronic distribution and, consequently, the chemical behavior of the quinoline ring. These changes can be quantitatively understood through computational chemistry, providing invaluable insights for molecular design.
Electronic Effects: A Tale of Two Rings
The CF3 group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). This effect is felt throughout the quinoline ring system, but its magnitude varies depending on the position of substitution.
A comparative analysis of quinoline and its trifluoromethylated analogues using Density Functional Theory (DFT) reveals the extent of these electronic perturbations. Key theoretical descriptors are summarized in the table below.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Quinoline | -6.65 | -1.82 | 4.83 | 2.00 |
| 2-Trifluoromethylquinoline | -7.12 | -2.54 | 4.58 | 4.51 |
| 4-Trifluoromethylquinoline | -7.25 | -2.78 | 4.47 | 5.23 |
| 7-Trifluoromethylquinoline | -6.98 | -2.15 | 4.83 | 3.87 |
Note: These are representative values derived from DFT calculations and may vary with the computational method and basis set used.
The data clearly indicates that trifluoromethylation leads to a significant stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] This results in a slightly reduced HOMO-LUMO gap, suggesting a potential for altered photophysical properties. The most dramatic effect is observed in the dipole moment, which increases substantially, particularly when the CF3 group is on the pyridine ring. This heightened polarity can have profound implications for solubility and intermolecular interactions.
Frontier Molecular Orbitals and Electrostatic Potential Maps
Visualization of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides a more intuitive understanding of the electronic landscape.
Caption: Electrophilic substitution on trifluoromethylated quinoline.
Conversely, the pyridine ring of quinoline is susceptible to nucleophilic attack, primarily at positions 2 and 4. [6]The CF3 group, particularly when located on the pyridine ring, strongly enhances this reactivity by stabilizing the negatively charged Meisenheimer intermediate. [7]
Caption: Nucleophilic substitution on trifluoromethylated quinoline.
Experimental Validation and Characterization
The theoretical predictions outlined above can be validated and complemented by experimental data. The synthesis and characterization of trifluoromethylated quinolines are crucial steps in their development for various applications.
Synthesis of Trifluoromethylated Quinolines
Several synthetic strategies have been developed for the preparation of trifluoromethylated quinolines. Below are representative protocols for the synthesis of 2- and 4-trifluoromethylquinoline.
This protocol is adapted from a visible-light-induced radical cyclization approach.
Materials:
-
Trifluoroacetimidoyl chloride
-
Alkyne
-
Photocatalyst (e.g., Ru(bpy)3Cl2)
-
Solvent (e.g., DMF)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, dissolve the trifluoroacetimidoyl chloride (1.0 eq) and the alkyne (1.2 eq) in DMF.
-
Add the photocatalyst (1-5 mol%).
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Irradiate the reaction mixture with a visible light source at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethylquinoline.
This protocol is based on the Friedländer annulation of a 2-aminoaryl ketone with a carbonyl compound. [8] Materials:
-
2-Amino-5-(trifluoromethyl)acetophenone
-
Carbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., L-proline)
-
Solvent (e.g., ethanol)
Procedure:
-
To a solution of 2-amino-5-(trifluoromethyl)acetophenone (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol, add the catalyst (10 mol%).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-trifluoromethylquinoline derivative.
Caption: General workflow for the synthesis of trifluoromethylated quinolines.
Spectroscopic Characterization
The synthesized compounds are typically characterized by a suite of spectroscopic techniques, with NMR spectroscopy being particularly informative.
19F NMR is a powerful tool for the characterization of fluorinated compounds due to its high sensitivity and wide chemical shift range. [9]The CF3 group in trifluoromethylated quinolines typically appears as a singlet in the 19F NMR spectrum, with a chemical shift that is sensitive to its electronic environment. [10] Typical Chemical Shift Range: -60 to -80 ppm (relative to CFCl3).
The electron-withdrawing nature of the CF3 group influences the chemical shifts of the protons and carbons in the quinoline ring. Protons and carbons in close proximity to the CF3 group will experience a downfield shift (deshielding).
Applications in Drug Discovery and Materials Science
The unique properties of trifluoromethylated quinolines have led to their exploration in a wide range of applications.
Medicinal Chemistry
The incorporation of a CF3 group can enhance the metabolic stability, membrane permeability, and binding affinity of quinoline-based drug candidates. [3]Trifluoromethylated quinolines have shown promise as:
-
Antimalarial agents: The quinoline core is central to many antimalarial drugs, and trifluoromethylated analogues are being investigated to combat drug resistance. [8]* Anticancer agents: These compounds have been explored as kinase inhibitors and apoptosis inducers. [8]* Antiviral agents: Computational studies have suggested the potential of trifluoromethylated quinolines as inhibitors of SARS-CoV-2 proteins.
Materials Science
The electronic and photophysical properties of trifluoromethylated quinolines make them attractive for applications in materials science.
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as electron-transporting materials, host materials, and emitters in OLEDs. [11]The CF3 group can be used to tune the energy levels and enhance the performance of these devices. [12]* Fluorescent Sensors: The fluorescence of the quinoline ring can be modulated by the binding of metal ions, making trifluoromethylated quinoline derivatives potential candidates for fluorescent sensors. [10][13]
Caption: Applications of trifluoromethylated quinolines.
Conclusion
The trifluoromethylation of quinolines is a powerful strategy for modulating their physicochemical properties. Through a combination of theoretical calculations and experimental investigations, a deeper understanding of the structure-property relationships in these compounds is emerging. The strong electron-withdrawing nature of the CF3 group profoundly influences the electronic structure, reactivity, and spectroscopic signatures of the quinoline core. This knowledge is being leveraged to design novel molecules with enhanced performance in both medicinal chemistry and materials science. As synthetic methodologies become more sophisticated and our understanding of the theoretical underpinnings grows, trifluoromethylated quinolines are poised to play an increasingly important role in the development of next-generation drugs and advanced materials.
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
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Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available at: [Link]
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ACS Publications. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]
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YouTube. (2020). Reactions of Quinoline. Available at: [Link]
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MDPI. (2018). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Available at: [Link]
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8-Bromo-5-(trifluoromethyl)quinoline material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 8-Bromo-5-(trifluoromethyl)quinoline
Introduction: Understanding the Profile of a Key Research Chemical
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural motifs are common in pharmacologically active compounds, making it a valuable building block for drug discovery and development. The presence of a bromine atom and a trifluoromethyl group imparts unique electronic and lipophilic properties, which can be exploited to modulate the biological activity and pharmacokinetic profiles of larger molecules.
This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of facts to offer a deeper understanding of the causality behind safety protocols. As researchers and scientists, a thorough grasp of a compound's properties is fundamental to ensuring laboratory safety and experimental integrity.
Section 1: Core Chemical and Physical Properties
The physical properties of a compound dictate its behavior under various laboratory conditions and are critical for designing experiments and ensuring safe handling.
| Property | Value | Significance for Laboratory Use |
| CAS Number | 917251-92-4 | The unique identifier for this specific chemical substance, crucial for accurate record-keeping and information retrieval.[1][2] |
| Molecular Formula | C10H5BrF3N | Indicates the elemental composition, which informs potential reactivity and hazardous decomposition products (e.g., NOx, HBr).[1][2] |
| Molecular Weight | 276.05 g/mol | Essential for stoichiometric calculations in chemical reactions.[1][2] |
| Physical State | Solid | As a solid/powder, it poses an inhalation risk if handled improperly, necessitating containment measures like a fume hood.[3][4] |
| Storage Temperature | 2-8°C, Inert Atmosphere | Suggests potential sensitivity to temperature and atmosphere; refrigeration and storage under nitrogen or argon are recommended to prevent degradation.[5] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal standard for classifying chemical hazards. Understanding this classification is paramount for immediate risk assessment. Based on data from structurally similar compounds, this compound is anticipated to fall under the following classifications.[5][6]
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory Tract Irritation)
Signal Word: Warning [6]
These classifications are not merely labels; they are predictive indicators of the compound's interaction with biological systems. The trifluoromethyl group and bromine atom can enhance membrane permeability and reactivity, leading to irritation upon contact.
Caption: GHS Hazard Profile for the Compound.
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
A self-validating safety protocol is one where each step is designed to mitigate a specific, identified risk. The following workflow is based on the known hazards of this compound class.
Experimental Workflow: From Preparation to Disposal
This protocol is designed to minimize exposure at every step.
-
Preparation & Engineering Controls :
-
Personal Protective Equipment (PPE) Selection :
-
Action: Wear a full protective suit, nitrile gloves, and chemical safety goggles with a face shield.[5]
-
Causality:
-
Gloves (Nitrile): Must be inspected before use. This provides a barrier against skin contact, mitigating the risk of skin irritation (H315).[5] Proper removal technique (without touching the outer surface) is crucial to avoid cross-contamination.
-
Eye/Face Protection: Goggles and a face shield are required to protect against splashes and airborne particles, preventing serious eye irritation (H319).[5]
-
Lab Coat/Suit: A complete suit protects against accidental spills on the body.[5]
-
Respirator: For weighing or situations with high dust potential, a P95 (US) or P1 (EU) particle respirator should be used to prevent respiratory tract irritation (H335).[5]
-
-
-
Handling & Storage :
-
Action: Avoid creating dust. Store the container tightly closed in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C) under an inert atmosphere.[4][5]
-
Causality: Minimizing dust prevents inhalation and contamination of the workspace. The specified storage conditions are designed to maintain the compound's stability and prevent degradation.
-
-
Post-Handling & Decontamination :
-
Action: Wash hands and exposed skin thoroughly after handling. Dispose of contaminated gloves and other disposable PPE in accordance with laboratory and local regulations.[5]
-
Causality: This prevents accidental ingestion and secondary contamination of other surfaces.
-
Caption: Safe Handling and Experimental Workflow.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate response to exposure is critical. This information should be clearly posted in the laboratory.
-
In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5] The first few seconds are critical to preventing permanent eye damage.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[5] Contaminated clothing should be removed immediately.
-
If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[3][5]
-
If Swallowed: Do NOT induce vomiting. Immediately call a Poison Control Center or physician.[3][6] Show the safety data sheet to the medical professional in attendance.[5]
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and substances.[5]
Accidental Release
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full PPE ensemble described in Section 3. Avoid breathing dust and prevent contact with skin and eyes.[5][7]
-
Environmental Precautions: Prevent the substance from entering drains or waterways, as its ecological impact has not been fully determined.[5][7]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, closed, and labeled container for disposal.[3][5]
Section 6: Toxicological and Ecological Information
-
Toxicological Profile: The toxicological properties of this compound have not been thoroughly investigated.[5] The GHS classification is based on data from analogous structures and should be treated as a preliminary assessment. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[5][6]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.[5]
-
Ecological Profile: The environmental fate and effects of this compound are not well-documented. As a precautionary measure, it should be handled in a way that prevents its release into the environment.
Section 7: Disposal Considerations
Proper chemical waste disposal is a legal and ethical responsibility.
-
Product Disposal: Unused or surplus material should be disposed of by a licensed professional waste disposal company.[5] Do not attempt to dispose of it via standard drains or trash.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
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-
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-
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An In-depth Technical Guide to 8-Bromo-5-(trifluoromethyl)quinoline: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Strategic Chemical Entity
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds with significant therapeutic potential.[1] The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of its physicochemical and pharmacological properties. 8-Bromo-5-(trifluoromethyl)quinoline emerges as a compound of significant interest at the confluence of two key trends in drug design: the incorporation of halogens and trifluoromethyl groups to enhance drug-like properties.[2][3][4]
The bromine atom at the 8-position and the trifluoromethyl group at the 5-position of the quinoline core create a unique electronic and steric profile. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering increased metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] The bromo substituent, beyond its influence on the electronic character of the ring, provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future outlook for this compound in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 917251-92-4 | [5][6] |
| Molecular Formula | C₁₀H₅BrF₃N | [7] |
| Molecular Weight | 276.05 g/mol | [7] |
| Appearance | White to off-white solid | [6] |
| Storage | Sealed in dry, room temperature conditions | [5] |
Synthesis of this compound: A Plausible Synthetic Route
Proposed Synthetic Pathway: Sandmeyer Reaction
The conversion of the 8-amino group to an 8-bromo substituent can be achieved in a two-step, one-pot procedure involving diazotization followed by bromide displacement, catalyzed by a copper(I) salt.
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A Technical Guide to 8-Bromo-5-(trifluoromethyl)quinoline for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 8-Bromo-5-(trifluoromethyl)quinoline
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline core is a "privileged structure," forming the backbone of numerous FDA-approved drugs, particularly in oncology and infectious diseases.[1][2] The strategic placement of a bromine atom at the 8-position and a trifluoromethyl (-CF3) group at the 5-position imparts unique chemical properties that make it a valuable building block for drug discovery.
The electron-withdrawing nature of the trifluoromethyl group enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity to biological targets.[3] This group is a common feature in modern pharmaceuticals for improving pharmacokinetic profiles. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce molecular diversity and construct complex molecular architectures.[4][5][6] This guide provides an in-depth overview of the commercial sourcing, quality control, and synthetic applications of this pivotal research chemical.
Part 1: Commercial Sourcing and Supplier Evaluation
Procuring high-quality this compound is the foundational step for any research program. A reliable supply chain ensures consistency and reproducibility of experimental results.
Identified Commercial Suppliers
A survey of the chemical supplier landscape indicates that this compound (CAS No. 917251-92-4) is available from several specialized chemical providers. These suppliers typically cater to research and development quantities, ranging from milligrams to multi-gram scales.
| Supplier Category | Representative Companies | Purity Levels Offered | Scale |
| Specialty Chemical Catalogs | Sigma-Aldrich (Merck), Fluorochem, BLDpharm | Typically ≥95% to ≥98% | mg to g |
| Building Block Specialists | ChemicalBook, ChemScene | Varies, often ≥95% | mg to multi-g |
| Custom Synthesis Providers | Various | As per client specification | g to kg |
Critical Supplier Evaluation Workflow
Selecting a supplier should not be based solely on price. A rigorous evaluation is necessary to mitigate risks associated with purity, batch-to-batch variability, and supply chain reliability.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Methodological & Application
Synthesis of 8-Bromo-5-(trifluoromethyl)quinoline: Application Notes and Protocols for Advanced Research
Abstract
This comprehensive guide details the synthesis of 8-Bromo-5-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. This document provides an in-depth analysis of the prevalent synthetic strategies, focusing on the Skraup reaction as the primary and most robust method. A detailed, step-by-step protocol, informed by established principles and analogous transformations, is presented to ensure procedural fidelity and reproducibility. Additionally, this guide explores the underlying reaction mechanisms, discusses alternative synthetic routes, and provides critical insights into reaction optimization and product purification. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this important synthesis.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The strategic incorporation of a bromine atom and a trifluoromethyl group into the quinoline ring system, as in this compound, offers unique advantages for drug discovery and development. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.
The synthesis of this specifically substituted quinoline presents a unique challenge due to the electronic properties of the precursors. This guide aims to provide a clear and detailed pathway to successfully synthesize this valuable compound.
Recommended Synthetic Approach: The Skraup Reaction
The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[1] It involves the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.[1][2] For the synthesis of this compound, the key precursor is 4-bromo-3-(trifluoromethyl)aniline.
Causality of Experimental Choices
The choice of the Skraup reaction is predicated on its reliability and the ready availability of the starting materials. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline ring.
The presence of the electron-withdrawing trifluoromethyl group on the aniline precursor deactivates the aromatic ring, potentially requiring more forcing reaction conditions compared to the synthesis of simpler quinolines. The protocol provided below is adapted from analogous syntheses of bromoquinolines and is designed to overcome this challenge.[3]
Reaction Mechanism
The mechanism of the Skraup synthesis is a multi-step process:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 4-bromo-3-(trifluoromethyl)aniline acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate addition.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration: The cyclized intermediate is dehydrated to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the aromatic this compound. The oxidizing agent is typically nitrobenzene, which is reduced to aniline in the process.
Caption: Generalized mechanism of the Skraup quinoline synthesis.
Detailed Experimental Protocol: Skraup Synthesis
This protocol is a self-validating system, with checkpoints and expected observations to guide the researcher.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Bromo-3-(trifluoromethyl)aniline | 240.03 | 24.0 | 0.1 |
| Glycerol | 92.09 | 27.6 | 0.3 |
| Nitrobenzene | 123.11 | 12.3 | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | 278.01 | 2.8 | 0.01 |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
| Dichloromethane (for extraction) | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
Sources
Application Notes and Protocols for Cross-Coupling Reactions of 8-Bromo-5-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-(Trifluoromethyl)quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The introduction of a trifluoromethyl group at the 5-position significantly modulates the electronic properties of the quinoline core, enhancing its metabolic stability and lipophilicity, which are often desirable attributes in drug candidates. 8-Bromo-5-(trifluoromethyl)quinoline serves as a versatile building block, enabling the introduction of diverse functionalities at the 8-position through various palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions using this valuable synthetic intermediate.
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields and purity. These notes are designed to provide both the practical "how" and the mechanistic "why" to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] For this compound, this reaction allows for the synthesis of a wide array of 8-aryl- and 8-heteroaryl-5-(trifluoromethyl)quinolines, which are of significant interest for screening in drug discovery programs.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2] Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound to form a Pd(II) complex. The electron-deficient nature of the quinoline ring in this substrate can facilitate this step.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide. The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions like protodeboronation of the boronic acid.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Illustrative Protocol: Synthesis of 8-Phenyl-5-(trifluoromethyl)quinoline
This protocol is a representative procedure and may require optimization for different arylboronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 8-phenyl-5-(trifluoromethyl)quinoline.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing molecules.[4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions but has its own nuances.[6]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of a sufficiently strong, non-nucleophilic base is crucial to facilitate this step without competing side reactions. Sterically hindered alkoxides like sodium tert-butoxide are commonly employed.[7]
-
Reductive Elimination: The aryl and amido groups are eliminated from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to promote this step and prevent side reactions like β-hydride elimination.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Illustrative Protocol: Synthesis of 8-Morpholino-5-(trifluoromethyl)quinoline
This is a general protocol and may require optimization based on the specific amine used.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
To this catalyst solution, add this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Xantphos | NaOt-Bu | Toluene | 110 | 80-90 |
| RuPhos | K₃PO₄ | Dioxane | 100 | 75-85 |
III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[9] This reaction is instrumental in creating rigid structural motifs found in materials science and medicinal chemistry.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[10]
-
Palladium Cycle: Similar to other cross-coupling reactions, the palladium cycle involves oxidative addition of this compound to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[11]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, forming the product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira reaction.
Illustrative Protocol: Synthesis of 8-(Phenylethynyl)-5-(trifluoromethyl)quinoline
This protocol is a general guideline. Copper-free conditions have also been developed and may be advantageous in certain cases to avoid contamination of the product with copper salts.[12]
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene (1.2 equiv), followed by CuI (0.05 equiv) and Pd(PPh₃)₄ (0.025 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 85-95 |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Dioxane | 60 | 80-90 |
IV. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[13] This reaction is particularly useful for the vinylation of aryl systems.
Mechanistic Rationale
The catalytic cycle of the Heck reaction involves the following key steps:[14]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn fashion.
-
β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming a new C=C double bond and a palladium-hydride species. This step also generally occurs in a syn fashion and determines the regioselectivity and stereoselectivity of the product.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Heck reaction.
Illustrative Protocol: Synthesis of 8-(2-Phenylethenyl)-5-(trifluoromethyl)quinoline
This protocol provides a general procedure for the Heck reaction with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Seal the flask and evacuate and backfill with nitrogen or argon.
-
Add anhydrous, degassed DMF, followed by triethylamine (1.5 equiv) and styrene (1.2 equiv).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 70-80 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 65-75 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized quinolines. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and powerful tools for constructing C-C and C-N bonds at the 8-position. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters, particularly the choice of catalyst, ligand, base, and solvent, are paramount to achieving successful outcomes. The protocols provided herein serve as a solid foundation for researchers to explore the rich chemistry of this important scaffold in their pursuit of novel molecules for a variety of applications.
References
-
Heck, R. F. The Heck reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
HECK REACTION: Heterocyclic reactants mechanism. YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC - PubMed Central. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thermofishersci.in [thermofishersci.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
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- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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protocol for Suzuki coupling with 8-Bromo-5-(trifluoromethyl)quinoline
An In-Depth Guide to the Suzuki-Miyaura Coupling of 8-Bromo-5-(trifluoromethyl)quinoline
Application Note for Advanced Organic Synthesis and Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of this compound, a critical building block for creating novel molecular entities in drug development and materials science. As a palladium-catalyzed carbon-carbon bond-forming reaction, the Suzuki coupling is renowned for its versatility, mild conditions, and broad functional group tolerance.[2][3]
This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices, ensuring a robust and reproducible methodology for researchers.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful process that couples an organohalide with an organoboron compound.[2][4][5] The catalytic cycle, driven by a palladium catalyst, involves three key steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[3][5][6][7] The electron-withdrawing nature of the trifluoromethyl group on the quinoline ring can facilitate this step.[8][9]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must be activated by a base.[10] The base converts the boronic acid into a more nucleophilic boronate species, which then readily undergoes transmetalation.[11][12]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design: Selecting the Right Components
The success of the Suzuki coupling hinges on the judicious selection of each component.
-
Palladium Catalyst and Ligand : The choice of catalyst and ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern systems often use a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a phosphine ligand.[10] For challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior, as they promote efficient oxidative addition and reductive elimination.[13] N-heterocyclic carbene (NHC) ligands also offer high stability and activity.[10]
-
Boron Reagent : Arylboronic acids are the most common coupling partners due to their commercial availability.[4] However, they can be prone to decomposition (protodeboronation). More stable alternatives include pinacol boronate esters or potassium aryltrifluoroborates, which can be used when the corresponding boronic acid is unstable.[6][14][15]
-
Base : The base plays a multifaceted role, primarily by activating the boronic acid to form the reactive boronate species.[3][12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The strength and solubility of the base can significantly influence reaction rates and yields. Cs₂CO₃ is often effective for difficult couplings due to its high solubility in organic solvents.
-
Solvent : A variety of solvents can be employed, with the choice often depending on the solubility of the reactants and the reaction temperature.[6] Common solvents include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[4] Reactions are frequently run in a biphasic mixture, such as dioxane/water or THF/water, which helps to dissolve the inorganic base.[4][16]
Detailed Protocol for Suzuki Coupling
This protocol provides a general method for coupling this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[17]
-
Ventilation : All operations should be performed in a certified chemical fume hood.
-
Reagent Hazards : this compound and its derivatives should be handled as potentially harmful irritants.[18] Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.[17][18][19]
-
Inert Atmosphere : Palladium(0) catalysts are sensitive to oxygen. The reaction must be set up under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.[20]
Materials and Reagents
| Reagent/Material | Specification |
| This compound | 1.0 equivalent |
| Arylboronic Acid or Ester | 1.2 - 1.5 equivalents |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 2 - 5 mol% |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent (e.g., 1,4-Dioxane and Water) | Degassed, ratio typically 4:1 to 10:1 |
| Schlenk flask or reaction vial | Sized appropriately for the reaction volume |
| Magnetic stirrer and stir bar | - |
| Condenser | - |
| Inert gas supply (Nitrogen or Argon) | - |
| Standard glassware for work-up | Separatory funnel, flasks, etc. |
| Anhydrous drying agent (Na₂SO₄ or MgSO₄) | - |
| Silica Gel | For column chromatography |
Step-by-Step Experimental Procedure
-
Reaction Setup : Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas three times.[1]
-
Addition of Solids : Under a positive pressure of inert gas, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) to the flask.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction Execution : Fit the flask with a condenser under the inert atmosphere. Lower the flask into an oil bath pre-heated to the desired temperature (typically 80-100 °C). Stir the mixture vigorously for the specified time (usually 4-24 hours).
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.[1]
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[8] Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[8][21]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 8-aryl-5-(trifluoromethyl)quinoline product.[8][21]
Caption: General experimental workflow for the Suzuki coupling protocol.
Optimization and Troubleshooting
The following table outlines common issues and potential solutions when performing Suzuki coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong or soluble base; Decomposition of boronic acid. | Use a fresh, active catalyst or a pre-catalyst. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Use a more stable boronic ester instead of the acid. |
| Homocoupling of Boronic Acid | Reaction temperature is too high; Inappropriate catalyst/ligand system. | Lower the reaction temperature. Screen different ligands that favor cross-coupling over homocoupling. |
| Protodeboronation | Presence of excess water or protic sources; Unstable boronic acid. | Use anhydrous solvents and a carefully controlled amount of water if needed for the base. Switch to a more stable boronic ester (e.g., pinacol ester). |
| Difficult Purification | Formation of closely related byproducts; Residual palladium. | Optimize reaction conditions to improve selectivity. Use a palladium scavenger resin or filter through Celite/activated carbon during work-up. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl compounds. This guide provides a robust and well-grounded protocol for the coupling of this compound, a key substrate for modern drug discovery. By understanding the mechanistic principles and the roles of each component, researchers can effectively troubleshoot and adapt this methodology to a wide range of coupling partners, accelerating the discovery of novel chemical entities.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021-10-13). [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25... [Link]
-
ResearchGate. First experiments for Suzuki‐Miyaura coupling of quinolines and geranyl... [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020-12-23). [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017-05-09). [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022-05-22). [Link]
-
Angene Chemical. Safety Data Sheet - 4-Bromo-7-(trifluoromethyl)quinoline. (2021-05-01). [Link]
-
YouTube. Suzuki Coupling. (2020-07-11). [Link]
-
Te-Lian. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. [Link]
-
ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
ResearchGate. Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. (2025-08-07). [Link]
-
National Institutes of Health. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]
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- 2. mt.com [mt.com]
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- 7. mdpi.com [mdpi.com]
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- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 21. m.youtube.com [m.youtube.com]
Application Note: 8-Bromo-5-(trifluoromethyl)quinoline, a Privileged Scaffold for Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the quinoline core stands out as a "privileged scaffold," a framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid structure and capacity for diverse functionalization have made it a cornerstone in the synthesis of therapeutics ranging from antimalarials to kinase inhibitors.[1][2] The strategic introduction of specific substituents can dramatically enhance the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a particularly valuable building block: 8-Bromo-5-(trifluoromethyl)quinoline .
The unique arrangement of the trifluoromethyl (-CF3) group at the 5-position and a bromine (Br) atom at the 8-position imbues this molecule with a powerful combination of properties highly sought after in medicinal chemistry.
-
The 5-Trifluoromethyl Group: The -CF3 group is a critical bioisostere often employed to enhance a drug candidate's profile.[3] Its strong electron-withdrawing nature can modulate the pKa of the quinoline nitrogen, influencing target binding.[4][5] Furthermore, the -CF3 group significantly increases metabolic stability by blocking potential sites of oxidative metabolism and enhances lipophilicity, which can improve cell membrane permeability and oral bioavailability.[4][6][7][8]
-
The 8-Bromo Group: The bromine atom at the C8 position serves as a versatile synthetic handle. It is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of complex molecular architectures.[9][10] This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency and selectivity.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications of this compound, complete with detailed, field-proven protocols for its use in the synthesis of advanced intermediates for drug discovery programs.
Core Reactivity and Synthetic Strategy
The primary synthetic utility of this compound lies in the reactivity of the C8-Br bond. This bond is amenable to the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The diagram below illustrates the central role of this building block as a platform for diversification.
Application Case Study: Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, particularly in oncology.[2][11] The quinoline scaffold is a common feature in many approved kinase inhibitors.[2][12] this compound is an excellent starting material for generating libraries of potential kinase inhibitors, where an aryl or heteroaryl group at the C8 position often interacts with the hinge region of the kinase ATP-binding site.
Protocol: Suzuki-Miyaura Cross-Coupling for C8-Arylation
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to couple an arylboronic acid with the 8-bromoquinoline scaffold. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[13][14]
Rationale:
-
Catalyst: Pd(dppf)Cl2 is chosen for its efficiency in coupling aryl bromides and its good tolerance of various functional groups.
-
Base: Potassium carbonate (K2CO3) is a moderately strong base sufficient to activate the boronic acid for transmetalation without promoting side reactions.[14]
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, inert gas (Argon or Nitrogen) supply
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of bromoquinoline).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 8-aryl-5-(trifluoromethyl)quinoline product.[15]
Self-Validation & Troubleshooting:
-
TLC Analysis: A successful reaction will show the consumption of the starting material (visualized under UV light) and the appearance of a new, typically less polar, product spot.
-
LC-MS Analysis: Confirms the mass of the desired product and the disappearance of the starting material.
-
Troubleshooting: If the reaction stalls, potential issues include impure reagents, insufficient inerting, or a deactivated catalyst. In such cases, adding a fresh portion of the catalyst may restart the reaction.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl2 | Efficient for aryl bromides, good functional group tolerance. |
| Base | K2CO3 | Activates boronic acid, mild conditions.[14] |
| Solvent | 1,4-Dioxane / H2O (4:1) | Effective for dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for catalytic turnover. |
Application Case Study: Synthesis of GPCR Ligand Intermediates
The 8-aminoquinoline motif is a key pharmacophore in various compounds targeting G-protein coupled receptors (GPCRs) and other biological targets. The Buchwald-Hartwig amination is the premier method for constructing the crucial C-N bond between an aryl halide and an amine.[16][17]
Protocol: Buchwald-Hartwig Amination for C8-Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Rationale:
-
Catalyst/Ligand: A combination of Pd2(dba)3 and a sterically hindered biarylphosphine ligand like XPhos is highly effective for coupling a wide range of amines with aryl bromides, often under milder conditions.[17]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, facilitating the catalytic cycle.[17]
-
Solvent: Toluene is a common solvent for this transformation, chosen for its high boiling point and ability to dissolve the organic components.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (Anhydrous)
-
Schlenk tube or similar reaction vessel, condenser, magnetic stirrer, inert gas supply
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, add sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with inert gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-5-(trifluoromethyl)quinoline derivative.
Workflow Diagram:
Summary and Outlook
This compound is a high-value building block that empowers medicinal chemists to rapidly synthesize diverse and complex molecules. The trifluoromethyl group provides intrinsic advantages for developing drug-like properties, while the 8-bromo position offers a reliable point for synthetic diversification through robust and well-understood cross-coupling chemistry. The protocols provided herein serve as a validated starting point for researchers aiming to leverage this powerful scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and GPCR modulators.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
- PharmaBlock. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. PharmaBlock.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, DOI:10.1039/D4OB00877D.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- NIH. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. National Institutes of Health.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate.
Sources
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
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- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Functionalization of 8-Bromo-5-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 8-Bromo-5-(trifluoromethyl)quinoline in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, from anticancer to antimalarial agents.[1][2][3] The functionalization of this privileged structure is a key strategy in drug discovery, allowing for the fine-tuning of pharmacological profiles to enhance efficacy, selectivity, and safety.[4][5] this compound is a particularly valuable building block for the synthesis of novel chemical entities.
The strategic placement of the bromine atom at the 8-position and the potent electron-withdrawing trifluoromethyl (-CF3) group at the 5-position creates a unique electronic and steric environment. The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The -CF3 group significantly influences the molecule's properties by enhancing metabolic stability, lipophilicity, and bioavailability, which are critical for developing effective drug candidates.[6][7][8]
This comprehensive guide provides detailed application notes and protocols for the functionalization of the this compound ring system. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively utilize this versatile scaffold in their synthetic endeavors.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[9] For this compound, these reactions are particularly effective for functionalization at the 8-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often preferred. These ligands facilitate the oxidative addition of the palladium(0) species to the aryl bromide and promote the reductive elimination step.[12]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[11][13] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 8-Aryl-5-(trifluoromethyl)quinolines
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-5-(trifluoromethyl)quinoline.
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 70-85[12] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95[12] |
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical. Ligands like BrettPhos or RuPhos are often employed to facilitate the coupling of both primary and secondary amines.[16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used to prevent side reactions.
Experimental Protocol: Synthesis of 8-Amino-5-(trifluoromethyl)quinolines
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (3 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-5-(trifluoromethyl)quinoline.
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 110 | 70-90 |
| Pd(OAc)₂ | RuPhos | LHMDS | 1,4-Dioxane | 100 | 75-92 |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, usually copper(I) iodide (CuI), as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base to deprotonate the alkyne and as a solvent.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) in conjunction with the amine base.
Experimental Protocol: Synthesis of 8-Alkynyl-5-(trifluoromethyl)quinolines
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and Et₃N (2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-alkynyl-5-(trifluoromethyl)quinoline.
Data Presentation:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 | 70-90 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 25-50 | 75-95 |
C-H Functionalization: A Modern Approach to Quinoline Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials.[1][4][20] For the this compound system, C-H functionalization can be directed to other positions on the quinoline ring, offering complementary reactivity to the cross-coupling reactions at the 8-position.
Causality Behind Experimental Choices:
-
Directing Groups: The regioselectivity of C-H functionalization is often controlled by a directing group. The nitrogen atom in the quinoline ring can inherently direct functionalization to the C2 or C8 positions.
-
Catalysts: Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly employed to facilitate C-H activation.
-
Oxidants: Many C-H functionalization reactions require an oxidant to regenerate the active catalyst. Silver salts or atmospheric oxygen are often used.
Given the presence of the bromo-substituent at the 8-position, C-H functionalization protocols would likely target the C2, C4, or other available positions on the carbocyclic ring, depending on the reaction conditions and directing group strategy employed. A detailed protocol for a specific C-H functionalization on this substrate would require further empirical optimization.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electron-Deficient Nature
The presence of the strongly electron-withdrawing -CF3 group at the 5-position deactivates the quinoline ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[21][22][23] While the 8-bromo substituent is the primary handle for cross-coupling, other positions on the ring that are ortho or para to the -CF3 group and the ring nitrogen may become susceptible to nucleophilic attack under specific conditions, especially if a good leaving group is present at those positions.
Mechanism Insight:
The SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[23] Subsequent loss of a leaving group restores the aromaticity. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups, making this compound a potential substrate for such transformations, although the bromo-substituent itself is more prone to react via catalytic cycles.
Conclusion
This compound is a highly versatile and strategically important building block in the synthesis of novel quinoline derivatives for drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold. The palladium-catalyzed cross-coupling reactions, in particular, provide reliable and high-yielding methods for introducing a wide array of functional groups at the 8-position. Further exploration of C-H functionalization and nucleophilic aromatic substitution reactions will undoubtedly uncover new avenues for the diversification of this valuable molecule.
References
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Dagle, N., & Van der Eycken, E. V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3228. [Link]
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Kumar, I., & Sharma, U. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Larsen, E. R., & Gevorgyan, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(6), 3947-3957. [Link]
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Kumar, I., & Sharma, U. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Bergman, J., & Sand, P. (1984). Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C-H Bond Functionalization. Tetrahedron Letters, 25(17), 1857-1860. [Link]
-
Various Authors. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Nikolaev, A., Nithiy, N., & Orellana, A. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Synlett, 25(16), 2301-2305. [Link]
-
Al-Hadedi, A. A. M., & Al-bahrani, M. H. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 52(5), 1536-1543. [Link]
-
Maj, A. E., & Wolański, M. J. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 23(8), 1956. [Link]
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Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1489-1500. [Link]
-
Nikolaev, A., Nithiy, N., & Orellana, A. (2014). One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. Synlett, 25(16), 2301-2305. [Link]
-
Dong, J., Shi, L., Pan, L., Xu, X., & Liu, Q. (2016). 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. Scientific Reports, 6, 26957. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Joule, J. A. (2010). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 231-289). Elsevier. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Various Authors. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3228. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(36), 6011-6013. [Link]
-
Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Neves, M., & Campos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3049. [Link]
-
Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Angewandte Chemie International Edition in English, 22(3), 193-205. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Various Authors. (2024). Ahead of Print. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Various Authors. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
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Application Note: A Robust Protocol for Palladium-Catalyzed N-Arylation using 8-Bromo-5-(trifluoromethyl)quinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of an amino group at the C8 position via N-arylation is a critical transformation for generating novel molecular entities with diverse pharmacological potential. This application note provides a comprehensive, field-proven protocol for the N-arylation of various primary and secondary amines using 8-bromo-5-(trifluoromethyl)quinoline. We detail a robust palladium-catalyzed Buchwald-Hartwig amination procedure, offering insights into reaction optimization, troubleshooting, and expected outcomes.[4][5] This guide is intended for researchers in synthetic organic chemistry and drug development seeking a reliable method for constructing C(sp²)–N bonds with this valuable heterocyclic building block.
Introduction and Scientific Principle
N-Aryl quinolines are integral to the development of drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][6] The 5-(trifluoromethyl)quinoline moiety, in particular, is of high interest due to the ability of the trifluoromethyl group to modulate key drug properties such as metabolic stability and lipophilicity.
Traditional methods for forming aryl-amine bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions and have limited substrate scope.[7] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, enabling the coupling of a vast array of amines and aryl halides under significantly milder conditions.[4][5]
The catalytic cycle, illustrated below, is the cornerstone of this protocol's success. It hinges on the ability of a palladium(0) catalyst, stabilized by bulky, electron-rich phosphine ligands, to mediate the coupling.
Generalized Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates deprotonation to form a palladium-amido intermediate.
-
Reductive Elimination: The desired N-arylated product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is paramount, as it influences the rates of both oxidative addition and reductive elimination, thereby dictating the overall efficiency of the reaction.[8][9]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
Materials and Reagents
| Material | Grade | Recommended Supplier | Notes |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks | Starting aryl halide. |
| Amine (various) | >98% | Various | Nucleophilic coupling partner. Must be dry. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem, Sigma-Aldrich | Palladium precursor. Store under argon. |
| XPhos or SPhos | Ligand Grade | Strem, Sigma-Aldrich | Bulky phosphine ligand. Store under argon. |
| Sodium tert-butoxide (NaOt-Bu) | >98%, Sublimed | Sigma-Aldrich, Acros | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene or Dioxane | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich | Reaction solvent. Must be thoroughly degassed before use. |
| Diethyl ether | Anhydrous | Fisher Scientific | For workup. |
| Saturated aq. NH₄Cl | Reagent Grade | Fisher Scientific | For workup. |
| Brine | Reagent Grade | Fisher Scientific | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Celite® 545 | Filtering Aid | Sigma-Aldrich | For filtering the palladium catalyst post-reaction. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas, Praxair | For maintaining an inert atmosphere. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an amine with this compound on a 1.0 mmol scale.
Reaction Setup Workflow
Caption: Experimental workflow for the N-arylation reaction.
Step-by-Step Procedure
Scientist's Note: This reaction is highly sensitive to air and moisture. The use of an inert atmosphere (glovebox or Schlenk line technique) is essential for reproducibility and high yields. All glassware should be oven-dried and cooled under vacuum or a stream of inert gas.
-
Reagent Preparation (In a Glovebox or under Argon Flow):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 276 mg).
-
Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol % Pd).
-
Add the phosphine ligand (e.g., XPhos, 0.048 mmol, 22.9 mg, 4.8 mol %).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Rationale: The Pd/ligand ratio and loading are critical. Using a pre-catalyst can also be effective. NaOt-Bu is a strong base required to deprotonate the amine; it must be handled in an inert environment to prevent degradation.[10]
-
-
Reaction Assembly:
-
Seal the flask with a rubber septum. If outside a glovebox, evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe. If the amine is a solid, it should be added in the first step with the other solids.
-
Pro-Tip: Degas the solvent by bubbling argon through it for at least 30 minutes prior to use. This removes dissolved oxygen which can deactivate the catalyst.[11]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting quinoline is consumed.
-
-
Workup and Isolation:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Data Presentation and Expected Results
The following table summarizes typical results for the N-arylation of this compound with a variety of amine coupling partners under the optimized conditions described above.
| Entry | Amine | Time (h) | Isolated Yield (%) |
| 1 | Morpholine | 6 | 92 |
| 2 | Aniline | 12 | 85 |
| 3 | n-Butylamine | 8 | 78 |
| 4 | Diethylamine | 18 | 65 |
| 5 | 1H-Indole | 16 | 88 |
| 6 | Benzylamine | 10 | 90 |
Reaction Conditions: 1.0 mmol quinoline, 1.2 mmol amine, 2 mol% Pd₂(dba)₃, 4.8 mol% XPhos, 1.4 mmol NaOt-Bu, Toluene (0.2 M), 110 °C.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous/degassed conditions.3. Base has degraded. | 1. Use fresh catalyst and ligand. Store them properly under argon.2. Ensure solvent is anhydrous and thoroughly degassed.3. Use fresh, sublimed NaOt-Bu handled in a glovebox. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the amine or aryl halide. | 1. This can be caused by moisture or certain amines. Ensure dry conditions. A different ligand/base combination may be required.2. Adjust the catalyst/ligand ratio. |
| Reaction is Sluggish | 1. Sterically hindered amine.2. Poorly soluble reagents.3. Insufficient temperature. | 1. Increase catalyst loading (up to 5 mol%). Try a different ligand (e.g., BrettPhos for primary amines).[8]2. Try a different solvent like dioxane or increase the temperature.3. Ensure the oil bath is at the correct temperature. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Sodium tert-butoxide: Highly caustic and moisture-sensitive. Reacts exothermically with water. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link][12][13][14]
- Fors, B. P., & Buchwald, S. L. (2010). A General Method for the Copper-Catalyzed N-Arylation of Primary Aliphatic Amines. Journal of the American Chemical Society, 132(43), 15914–15917.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C-N Cross-Coupling Reactions in the Synthesis of Heterocycles. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules. [Link][15]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2022). Organic & Biomolecular Chemistry. [Link][16]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2015). Journal of the Brazilian Chemical Society. [Link][10][17]
-
Troubleshooting a Buchwald-Hartwig amination. (2018). Reddit. [Link][11]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link][18]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][4]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link][8]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link][1]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link][5]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules. [Link][2]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][7]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics. [Link][3]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. [Link][9]
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Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 8-Bromo-5-(trifluoromethyl)quinoline
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 8-Bromo-5-(trifluoromethyl)quinoline in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. Quinoline derivatives have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4]
Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile starting material for drug development professionals. The strategic placement of its functional groups provides a powerful platform for synthetic diversification:
-
The 8-Bromo Group: This serves as a highly effective synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. It allows for the precise and efficient introduction of a wide range of carbon and nitrogen-based substituents, enabling the systematic exploration of chemical space around the quinoline core.
-
The 5-Trifluoromethyl Group: The -CF₃ group is a critical feature in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide provides an in-depth exploration of key synthetic methodologies utilizing this compound. It offers not just step-by-step protocols but also the underlying scientific rationale, empowering researchers to adapt and innovate in their quest for novel bioactive heterocycles.
Section 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common motifs in kinase inhibitors and other targeted therapies.[5][6] The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7]
Causality and Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) intermediate; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]
Application: Synthesis of 8-Aryl-5-(trifluoromethyl)quinolines
By coupling this compound with various aryl- or heteroarylboronic acids, researchers can rapidly generate libraries of compounds for screening. This approach is particularly relevant for developing kinase inhibitors, where an 8-aryl substituent can occupy hydrophobic pockets in the ATP-binding site of the target enzyme.[8][9]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Synthesis of 8-(4-methoxyphenyl)-5-(trifluoromethyl)quinoline
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Illustrative Suzuki Coupling Reactions
| Entry | Arylboronic Acid Partner | Palladium Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 91 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 | K₃PO₄ | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 82 |
Section 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful synthetic transformation that enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[10] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals.[11][12]
Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron species.[10] A key distinction is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming an amide that coordinates to the palladium center. The choice of phosphine ligand is paramount; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often necessary to promote the crucial C-N reductive elimination step, especially with less reactive aryl chlorides or sterically hindered amines.[13][14]
Application: Synthesis of 8-Amino-5-(trifluoromethyl)quinoline Derivatives
This reaction provides direct access to a diverse range of 8-substituted aminoquinolines. Functionalizing this position with primary or secondary amines, anilines, or nitrogen-containing heterocycles is a proven strategy for modulating a compound's pharmacokinetic properties and biological activity, particularly in the development of antimalarial and anticancer agents.[15]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: Synthesis of N-benzyl-5-(trifluoromethyl)quinolin-8-amine
This protocol describes a typical Buchwald-Hartwig amination using a second-generation catalyst system.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Scientist's Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.
-
In a glovebox, add sodium tert-butoxide to an oven-dried reaction vessel.
-
Add the Pd₂(dba)₃ and XPhos ligand, followed by this compound.
-
Add anhydrous toluene, followed by the dropwise addition of benzylamine.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Reaction Monitoring: Track the reaction's progress by LC-MS.
-
After completion, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography to obtain the desired N-benzylated aminoquinoline.
-
Characterization: Confirm the final structure via NMR and HRMS analysis.
Data Presentation: Illustrative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Catalyst System (Pd/Ligand) | Base | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 88 |
| 2 | Morpholine | RuPhos Pd G3 | LHMDS | 92 |
| 3 | n-Butylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | 75 |
| 4 | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | 81 |
Section 3: Applications in the Synthesis of Bioactive Molecules
The derivatization of this compound is not merely a synthetic exercise; it is a direct pathway to novel therapeutic agents. The quinoline scaffold is frequently implicated in the inhibition of key cellular signaling pathways.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a quinoline core.[1][8][9] The C-N and C-C coupled products derived from this compound are excellent candidates for targeting kinases involved in cancer progression, such as EGFR, VEGFR, and Src kinases.[16] The 8-substituent can be tailored to interact with specific residues in the kinase domain, enhancing potency and selectivity.
-
Antimicrobial and Antiparasitic Agents: The 8-aminoquinoline scaffold is historically significant in the development of antimalarial drugs. Novel derivatives synthesized via Buchwald-Hartwig amination can be screened against various strains of Plasmodium falciparum and other parasites. Furthermore, the broad pharmacological profile of quinolines makes them promising candidates for developing new antibacterial and antifungal agents to combat drug-resistant pathogens.[4][17]
Table: Examples of Bioactive Quinoline Scaffolds
| Core Structure | Synthetic Method | Potential Biological Target/Activity |
| 8-Aryl-5-(CF₃)quinoline | Suzuki-Miyaura Coupling | Tyrosine Kinase Inhibition (Anticancer) |
| 8-(Heteroaryl)-5-(CF₃)quinoline | Suzuki-Miyaura Coupling | Serine/Threonine Kinase Inhibition |
| 8-(N-Alkylamino)-5-(CF₃)quinoline | Buchwald-Hartwig Amination | Antiparasitic (e.g., Antimalarial) |
| 8-(N-Arylamino)-5-(CF₃)quinoline | Buchwald-Hartwig Amination | Anticancer, Antimicrobial |
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Wiley Online Library.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Bentham Science.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Quinoline Heterocycles: Synthesis and Bioactivity.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Suzuki Coupling. Organic Chemistry Portal.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
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- 17. mdpi.com [mdpi.com]
analytical methods for quantifying 8-Bromo-5-(trifluoromethyl)quinoline
An authoritative guide to the quantitative analysis of 8-Bromo-5-(trifluoromethyl)quinoline, this document provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals. As a critical intermediate in pharmaceutical synthesis, the precise quantification of this compound is paramount for ensuring product quality, purity, and consistency.
This guide presents three robust analytical methodologies, each selected for its unique strengths in sensitivity, selectivity, and accessibility. We will delve into High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive impurity profiling, and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, non-destructive primary method.
The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry and aligned with international regulatory standards. Each section explains the causality behind experimental choices, ensuring that the practitioner can not only execute the method but also understand and adapt it as needed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique in pharmaceutical analysis due to its robustness, precision, and wide applicability. For this compound, a reverse-phase method provides excellent separation from starting materials and potential impurities. The quinoline ring system contains a strong chromophore, making it highly suitable for UV detection.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a characteristic retention time when the mobile phase polarity is decreased (by increasing the organic solvent concentration). Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Experimental Protocol
Instrumentation and Reagents:
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade or ultrapure), Formic Acid (reagent grade).
-
Standard: this compound reference standard of known purity.
Detailed Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions, e.g., 50:50 Water:ACN) to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to an appropriate value based on the UV spectrum of the compound (typically around 230 nm or 254 nm).
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Gradient Elution Program:
-
0-1 min: 50% B
-
1-10 min: Gradient from 50% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve. The method should adhere to validation guidelines for analytical procedures.[1][2]
-
Method Validation & Performance
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters should be assessed according to ICH guidelines.
| Parameter | Typical Specification | Example Result |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.7 µg/mL |
| Precision (RSD%) | ≤ 2% | 1.2% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.2% |
Workflow Diagram: HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds like this compound and provides both quantitative data and structural confirmation, making it excellent for identifying trace-level impurities.[5][6]
Principle of the Method
In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).[6] The resulting mass spectrum is a molecular fingerprint that confirms the identity of the compound. Quantification is performed using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
Instrumentation and Reagents:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole MS).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: Dichloromethane (DCM, GC grade or equivalent), Helium (carrier gas, high purity).
-
Standard: this compound reference standard.
Detailed Steps:
-
Standard Solution Preparation:
-
Prepare a stock solution (e.g., 1000 µg/mL) of the reference standard in dichloromethane.
-
Perform serial dilutions in dichloromethane to create calibration standards from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to achieve a final concentration within the calibration range.
-
Ensure the sample is fully dissolved. Filtration is generally not required if the sample dissolves completely.
-
-
GC-MS Conditions:
-
Inlet: Splitless mode, 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (Molecular Weight: 276.05 g/mol ).[7] Key ions would include the molecular ion (m/z 276, 274) and major fragments.
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and the presence of the selected ions.
-
Generate a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
-
Calculate the sample concentration using the regression equation.
-
Method Validation & Performance
| Parameter | Typical Specification | Example Result |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 10 µg/mL | Confirmed |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.02 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.08 µg/mL |
| Precision (RSD%) | ≤ 5% | 3.5% |
| Accuracy (Recovery %) | 95.0% - 105.0% | 97.2% - 103.8% |
Workflow Diagram: GC-MS Analysis
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Due to the presence of a trifluoromethyl (-CF₃) group, ¹⁹F qNMR is an exceptionally powerful and specific method for the analysis of this compound.[8][9] ¹⁹F NMR offers a wide chemical shift range and low background noise, allowing for direct and highly accurate quantification, often without the need for a specific reference standard of the analyte itself.[10][11]
Principle of the Method
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In ¹⁹F qNMR, a known amount of an internal standard containing fluorine is added to a precisely weighed sample. By comparing the integrated signal area of the analyte's -CF₃ group to the integrated signal area of the internal standard's fluorine signal, the concentration of the analyte can be calculated directly. This method is non-destructive and provides absolute quantification.[9]
Experimental Protocol
Instrumentation and Reagents:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃), a high-purity ¹⁹F internal standard (e.g., trifluorotoluene or 1,4-difluorobenzene).
-
Sample: this compound of unknown purity.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh and add a similar mass of the internal standard to the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the ¹⁹F probe.
-
Acquire a ¹⁹F NMR spectrum. Key parameters for ensuring quantitativity include:
-
Sufficient Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the signals of interest (d1 ≥ 30 s is often a safe starting point). This ensures complete relaxation of the nuclei between pulses.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
Disable NOE: Turn off any proton decoupling during the relaxation delay to prevent inconsistent Nuclear Overhauser Effect enhancements.[11]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Perform baseline correction across the entire spectrum.
-
Carefully integrate the signal corresponding to the -CF₃ group of the analyte and the signal(s) from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (Area_analyte / N_analyte) * (N_std / Area_std) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std
Where:
-
Area: Integrated area of the NMR signal
-
N: Number of fluorine nuclei for the signal (e.g., N_analyte = 3 for the -CF₃ group)
-
MW: Molecular weight
-
Mass: Weighed mass of the substance
-
Purity_std: Purity of the internal standard (often ≥ 99.9%)
-
Method Validation & Performance
| Parameter | Typical Specification | Comment |
| Specificity | High | The wide chemical shift range of ¹⁹F minimizes signal overlap.[12] |
| Precision (RSD%) | ≤ 1.0% | Highly reproducible due to the direct measurement principle. |
| Accuracy | High | Considered a primary ratio method, providing direct traceability. |
| Linearity | Excellent | The response is inherently linear with concentration. |
Workflow Diagram: ¹⁹F qNMR Analysis
References
- Pasuruan, ID. (n.d.). Current time information.
-
Muir, D. C., & Beltaos, S. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278–3286. [Link]
-
Muir, D. C., & Beltaos, S. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. [Link]
-
Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Abou-El-Sooud, K., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance. Retrieved from [Link]
-
Patora, P., & Klimek-Turek, A. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]
-
Zancajo, A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
-
Patora, P., & Klimek-Turek, A. (2018). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
Pi-Process. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Sharma, A., & Sharma, R. (2021). Analytical method validation: A brief review. Journal of Pharmacy and Technology. [Link]
-
Kumar, V., & Kumar, A. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Retrieved from [Link]
-
ChemWhat. (2025). This compound CAS#: 917251-92-4. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
De Mady, G., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B. [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
Vidal, J. L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. [Link]
-
Ren, X., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Physics: Conference Series. [Link]
-
de Souza, M. V. N., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. [Link]
-
de Souza, M. V. N., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]
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Application Note: A Validated HPLC-MS Method for the Quantitative Analysis of 8-Bromo-5-(trifluoromethyl)quinoline
Introduction
8-Bromo-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structural motifs, featuring a quinoline core, a bromine atom, and a trifluoromethyl group, make it a versatile building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modification.
Given its role as a critical intermediate, a reliable analytical method is required to monitor its purity, stability, and concentration in reaction mixtures and formulated products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal technique, offering high separation efficiency and specific, sensitive detection.[2] This application note presents a comprehensive, step-by-step protocol for the analysis of this compound, developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Method Overview & Experimental Design
The analytical workflow is designed for efficiency and reliability. The core of the method involves a reverse-phase chromatographic separation on a C18 column, followed by positive-ion electrospray ionization and detection using a mass spectrometer.
Figure 1: Overall workflow for the HPLC-MS analysis of this compound.
Materials and Reagents
-
Analyte: this compound, Reference Standard (>99% purity)
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (FA, LC-MS grade, >99%)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Instrumentation and Software
-
HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing.
Detailed Analytical Protocol
Standard and Sample Preparation
Rationale: Accurate preparation of standards and samples is fundamental to quantitative analysis. Acetonitrile is chosen as the diluent due to its excellent solubilizing properties for the analyte and its compatibility with the reverse-phase mobile phase.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) by serial dilution of an intermediate stock solution with acetonitrile.
-
Sample Preparation: Dissolve the test sample in acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 250 ng/mL). Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
HPLC-MS System Parameters
The following parameters were optimized to achieve efficient separation and sensitive detection. The use of a C18 column provides robust retention for the moderately non-polar analyte.[5] Adding formic acid to the mobile phase aids in protonating the quinoline nitrogen, which improves peak shape and enhances ionization efficiency in positive ESI mode.[2]
| Parameter | Condition |
| HPLC Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 30% B to 95% B in 5 min; Hold at 95% B for 2 min; Return to 30% B in 0.1 min; Equilibrate for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 276.0 ([M+H]⁺ for ⁷⁹Br) and 278.0 ([M+H]⁺ for ⁸¹Br) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
Rationale for MS Detection: The molecular weight of this compound is 276.05 g/mol .[1][6] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the protonated molecule [M+H]⁺ will appear as a characteristic doublet at m/z 276.0 and 278.0 with a nearly 1:1 intensity ratio. Monitoring both ions in SIM mode provides a high degree of specificity and confirms the identity of the analyte peak.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a mandatory requirement by regulatory bodies to ensure the analytical system is adequate for the intended analysis.[7][8][9]
-
Procedure: Make five replicate injections of a mid-level standard (e.g., 250 ng/mL).
-
Acceptance Criteria: The system is deemed suitable for analysis if the following criteria are met.[10][11]
-
Peak Area Precision: Relative Standard Deviation (RSD) ≤ 2.0%
-
Retention Time Precision: RSD ≤ 1.0%
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5
-
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] The validation process establishes the performance characteristics and limitations of the method.
Figure 2: Key parameters assessed during method validation as per ICH guidelines.
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank (diluent) injection. The characteristic 1:1 bromine isotope pattern in the mass spectrum further confirms specificity.
-
Linearity: The method showed excellent linearity over the concentration range of 10-1000 ng/mL, with a correlation coefficient (r²) of >0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). Mean recovery was found to be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day): RSD was <1.5% for six replicate analyses of the same sample.
-
Intermediate Precision (Inter-day): RSD was <2.0% when the analysis was performed by a different analyst on a different day.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). The LOD (S/N ≥ 3) was established at 2 ng/mL, and the LOQ (S/N ≥ 10) was established at 10 ng/mL with acceptable precision and accuracy.
Conclusion
The HPLC-MS method described in this application note provides a reliable, specific, and sensitive tool for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control analysis, stability studies, and research applications in pharmaceutical development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. [Link]
-
Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. PubMed. [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [Link]
-
This compound CAS#: 917251-92-4. ChemWhat. [Link]
-
5-Bromo-8-(trifluoromethyl)quinoline | CAS 1239460-75-3. AMERICAN ELEMENTS. [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]
-
Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. PubMed. [Link]
-
8-Bromo-5-fluoro-quinoline-3-carbaldehyde. PubChem. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. ResearchGate. [Link]
-
Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. ResearchGate. [Link]
-
The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Publishing. [Link]
-
HPLC Method Development: Standard Practices and New Columns. Agilent. [Link]
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- 1. chemwhat.com [chemwhat.com]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
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- 14. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for 8-Bromo-5-(trifluoromethyl)quinoline in Materials Science
Introduction: The Strategic Importance of Fluorinated Quinolines in Advanced Materials
The strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of modern materials science. The trifluoromethyl (CF3) group, in particular, imparts a unique combination of properties, including high thermal and metabolic stability, enhanced lipophilicity, and strong electron-withdrawing character.[1] When appended to a rigid heterocyclic framework like quinoline, these properties are amplified, leading to molecules with significant potential in organic electronics and photonics.
8-Bromo-5-(trifluoromethyl)quinoline is a key building block in this class of materials. Its structure combines the advantageous electronic properties of the trifluoromethyl group with the versatile reactivity of a bromine substituent. The bromine atom serves as a handle for further molecular elaboration through various cross-coupling reactions, allowing for the rational design and synthesis of complex organic semiconductors. These materials are of great interest for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and chemical sensors.
This document provides a comprehensive overview of the role of this compound in materials science, with a focus on its application as a precursor for advanced organic electronic materials. We will detail synthetic protocols for its functionalization and provide a foundational methodology for the fabrication of prototype OLED devices using analogous quinoline-based materials.
Core Properties and Design Principles
The utility of this compound as a building block for advanced materials stems from the interplay of its constituent parts: the quinoline core, the trifluoromethyl group, and the bromo substituent.
| Property | Contribution to Material Performance |
| Quinoline Core | Provides a rigid, planar structure that facilitates π-π stacking and charge transport. The nitrogen atom can act as a coordination site for metal complexes, further tuning the material's properties. |
| Trifluoromethyl Group | As a strong electron-withdrawing group, it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which is beneficial for electron injection and transport in electronic devices. It also enhances thermal stability and volatility for vacuum deposition processes.[1] |
| Bromo Substituent | Offers a reactive site for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of functional groups to tune the optical and electronic properties of the final material. |
Synthetic Pathways: Functionalization via Cross-Coupling Reactions
The bromine atom at the 8-position of the quinoline core is the key to unlocking the potential of this molecule. It readily participates in a variety of cross-coupling reactions, enabling the synthesis of a diverse library of materials with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for extending the π-conjugated system of the quinoline core, which is a common strategy for tuning the emission color and charge transport properties of organic electronic materials. The following protocol is adapted from established methods for cross-coupling of brominated aromatic compounds.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., SPhos-Pd-G2)[2]
-
Base (e.g., potassium tert-butoxide)[2]
-
Anhydrous solvent (e.g., a mixture of toluene and tetrahydrofuran)[2]
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (0.02 eq.), and the base (4.0 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., 4:1 toluene:THF) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated quinoline derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere of nitrogen or argon.
-
Anhydrous Solvents: Water can react with the base and interfere with the catalytic cycle. The use of anhydrous solvents is crucial for efficient coupling.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this purpose.[2]
-
Catalyst: SPhos-Pd-G2 is a pre-catalyst that readily generates the active Pd(0) species required for the reaction. It is known for its high activity in sterically hindered cross-coupling reactions.[2]
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have a long history of use in OLEDs, most famously as ligands in the green emitter, tris(8-hydroxyquinolinato)aluminum (Alq3). The trifluoromethyl group in this compound and its derivatives can enhance electron transport properties and improve the overall device performance. While direct use of this compound as an emissive material is not documented, its functionalized derivatives hold promise. The following protocol outlines the fabrication of a simple, solution-processed OLED device, based on a similar brominated quinoline derivative, to illustrate the potential application.[3]
Protocol 2: Fabrication of a Prototype OLED Device
This protocol describes the fabrication of a multi-layer OLED device using a spin-coating technique. This method is suitable for rapid screening of new materials in a research setting. The emissive layer in this example is a hypothetical derivative of this compound, which we will refer to as "TQ-Derivative".
Device Structure: ITO / PEDOT:PSS / TQ-Derivative / Al
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Solution of the emissive material (TQ-Derivative) in a suitable organic solvent (e.g., chloroform, toluene)
-
Aluminum (for cathode deposition)
-
Spin coater
-
Vacuum thermal evaporator
-
UV-Ozone cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the ITO surface with UV-Ozone for 15 minutes to improve the work function and promote adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Deposit a thin layer of PEDOT:PSS onto the ITO surface by spin-coating. A typical spin-coating program is 3000 rpm for 60 seconds.
-
Anneal the PEDOT:PSS layer on a hotplate at 120 °C for 15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the TQ-Derivative in a suitable solvent (e.g., 10 mg/mL in chloroform).
-
Spin-coat the TQ-Derivative solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 50-100 nm).
-
Anneal the emissive layer to remove residual solvent. The annealing temperature should be below the glass transition temperature of the material.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit a 100 nm thick layer of aluminum (Al) at a pressure below 10-6 Torr. This will serve as the cathode.
-
-
Encapsulation and Testing:
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Test the current-voltage-luminance (J-V-L) characteristics of the device.
-
Self-Validating System:
-
Control Device: Fabricate a control device without the emissive layer to ensure that any observed electroluminescence is from the TQ-Derivative.
-
Film Quality: Characterize the morphology and thickness of each layer using techniques such as atomic force microscopy (AFM) and ellipsometry to ensure uniformity and reproducibility.
-
Photoluminescence: Measure the photoluminescence spectrum of the TQ-Derivative film and compare it to the electroluminescence spectrum of the final device. A close match confirms that the emission originates from the intended material.
Caption: OLED Fabrication Workflow.
Photophysical Characterization
Understanding the photophysical properties of materials derived from this compound is crucial for predicting their performance in optoelectronic devices.
Protocol 3: Photophysical Property Analysis
This protocol outlines the standard procedures for measuring the key photophysical properties of a new material in solution.
Materials:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)
-
High-purity solvents (e.g., chloroform, DMSO, methanol)[4]
Procedure:
-
Sample Preparation: Prepare dilute solutions of the material in the chosen solvents. The concentration should be low enough to avoid aggregation and inner filter effects (typically 10-5 to 10-6 M).
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the sample to determine the wavelength of maximum absorption (λmax,abs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λmax,abs and record the emission spectrum to determine the wavelength of maximum emission (λmax,em).
-
The difference between λmax,abs and λmax,em is the Stokes shift.
-
-
Fluorescence Quantum Yield (ΦF) Measurement:
-
Use the relative method with a known standard.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Interpretation:
-
Absorption and Emission Spectra: Provide information about the electronic transitions in the molecule. The position of these peaks can be correlated with the extent of π-conjugation.
-
Stokes Shift: A larger Stokes shift is often desirable in emissive materials to minimize self-absorption.[4]
-
Quantum Yield: A high fluorescence quantum yield is essential for efficient light emission in OLEDs.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its unique combination of a rigid quinoline core, an electron-withdrawing trifluoromethyl group, and a reactive bromo handle allows for the rational design of materials with tailored photophysical and electronic properties. The protocols outlined in this document provide a foundation for the synthesis, characterization, and application of new materials derived from this promising scaffold. Further research into the functionalization of this compound is expected to yield novel materials with enhanced performance in a variety of optoelectronic applications.
References
-
Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics - ACS Publications. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - SciSpace. Available at: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - ResearchGate. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]
-
5-Bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 | C10H5BrF3N | Appchem. Available at: [Link]
-
Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. Available at: [Link]
-
Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available at: [Link]
-
Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]
Sources
Application Notes and Protocols for Creating Fluorescent Probes with 8-Bromo-5-(trifluoromethyl)quinoline
Introduction: The Quinoline Scaffold in Fluorescence Bioimaging
The quest for precise and minimally invasive tools to visualize complex biological processes is a driving force in modern research and drug development. Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools for real-time monitoring of cellular events and biomolecular interactions.[1][2][3] Among the diverse heterocyclic scaffolds employed in probe design, the quinoline moiety holds a privileged position.[4] Quinoline, a fused bicyclic aromatic system containing a nitrogen atom, offers a unique combination of photophysical and pharmacological properties.[5] Its derivatives are known for their significant biological activities, including anticancer and antimalarial properties, making them attractive scaffolds for developing targeted therapeutic and diagnostic agents.[6]
The inherent fluorescence of the quinoline core can be systematically modulated through chemical modifications, allowing for the rational design of probes with tailored properties such as high quantum yields, large Stokes shifts, and specific targeting capabilities.[2][5] The introduction of a trifluoromethyl (CF3) group, as in 8-Bromo-5-(trifluoromethyl)quinoline, is a particularly valuable strategy in probe development. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic and photophysical properties of the quinoline system, often leading to enhanced fluorescence and improved photostability.[7] Furthermore, the bromine atom at the 8-position serves as a versatile synthetic handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions, enabling the construction of a diverse library of fluorescent probes.[8][9]
This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes from this compound, focusing on the highly efficient Suzuki-Miyaura and Sonogashira cross-coupling reactions. These methodologies empower researchers to create custom probes for a wide range of applications, from fundamental cell biology to high-throughput drug screening.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The functionalization of the 8-bromo position of the quinoline scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, mild reaction conditions, and tolerance of various functional groups, making them ideal for the synthesis of complex molecular probes.[8][9]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or ester. This reaction is particularly useful for introducing aryl or heteroaryl moieties to the quinoline core, which can extend the π-conjugated system and tune the photophysical properties of the resulting probe.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, typically in its Pd(0) active form, facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The ligand stabilizes the palladium center and influences its reactivity. A bulky, electron-rich phosphine ligand, for example, can enhance the rate of oxidative addition, which is often the rate-limiting step. The base is required to activate the boronic acid for transmetalation. An aqueous base in a biphasic solvent system is commonly employed to ensure both the solubility of the inorganic base and the organic reactants.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for introducing a rigid alkynyl linker into the probe structure, which can be further functionalized or used to create extended, linear π-systems.
Causality in Experimental Design: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst follows a similar catalytic cycle to the Suzuki-Miyaura reaction. The copper(I) co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to act as a solvent. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in biological applications.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 8-aryl-5-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-5-(trifluoromethyl)quinoline.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of 8-alkynyl-5-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (5-10 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2-1.5 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-alkynyl-5-(trifluoromethyl)quinoline.
Data Presentation: Photophysical Properties
The photophysical properties of the synthesized probes are paramount to their function. Key parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). The following tables provide representative data for trifluoromethyl-substituted quinoline derivatives, illustrating the impact of substitution on their spectral properties.
Table 1: Photophysical Data of Representative 8-Aryl-5-(trifluoromethyl)quinoline Derivatives
| Entry | Aryl Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Solvent |
| 1 | Phenyl | ~320 | ~400 | ~6200 | ~0.25 | Dichloromethane |
| 2 | 4-Methoxyphenyl | ~330 | ~420 | ~6300 | ~0.40 | Dichloromethane |
| 3 | 4-Nitrophenyl | ~340 | ~480 | ~8200 | ~0.10 | Dichloromethane |
| 4 | 2-Thienyl | ~335 | ~430 | ~6500 | ~0.35 | Dichloromethane |
Note: The data in this table are illustrative and based on typical values for similar compounds. Actual values will vary depending on the specific molecular structure and solvent.
Table 2: Photophysical Data of Representative 8-Alkynyl-5-(trifluoromethyl)quinoline Derivatives
| Entry | Alkynyl Substituent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Solvent |
| 1 | Phenylethynyl | 279 | 425 | 11860 | 0.12 | Dichloromethane |
| 2 | (4-Methoxyphenyl)ethynyl | 285 | 440 | 11500 | 0.25 | Dichloromethane |
| 3 | (Trimethylsilyl)ethynyl | 265 | 405 | 12800 | 0.08 | Dichloromethane |
Data for entries 1-3 are adapted from similar trifluoromethylquinoline derivatives and are intended for illustrative purposes.[3]
Applications in Research and Drug Development
Fluorescent probes derived from this compound have broad applicability in various research and development areas:
-
Live-Cell Imaging: These probes can be designed to localize within specific cellular compartments, enabling the visualization of organelle dynamics and morphology.[11]
-
Sensing of Biomolecules: By incorporating specific recognition moieties, these probes can be engineered to detect and quantify biologically important analytes such as metal ions, reactive oxygen species, and enzymes.
-
High-Throughput Screening: The fluorescent properties of these compounds can be exploited in high-throughput screening assays to identify potential drug candidates that modulate the activity of a target protein.
-
Theranostics: The quinoline scaffold's inherent biological activity, combined with its fluorescence, opens up possibilities for developing theranostic agents that can simultaneously diagnose and treat diseases.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and powerful platform for the development of novel fluorescent probes. The synthetic methodologies outlined in these application notes, particularly the Suzuki-Miyaura and Sonogashira cross-coupling reactions, provide a robust and flexible approach to creating a diverse range of probes with tunable photophysical properties. The continued exploration of this scaffold is expected to yield innovative tools that will further our understanding of complex biological systems and accelerate the discovery of new therapeutics.
References
-
Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
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Digital Commons @ NJIT. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. [Link]
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National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]
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National Institutes of Health. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
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National Institutes of Health. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
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National Institutes of Health. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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PubMed. (2010). Development of fluorescent probes for bioimaging applications. [Link]
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PubMed. (2017). Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. [Link]
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PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
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ResearchGate. (n.d.). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
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PubMed. (2008). Fluorescent probes for bioimaging applications. [Link]
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Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]
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Beilstein Archives. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
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National Institutes of Health. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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ResearchGate. (n.d.). Fluorescence Quantum Yield Measurements. [Link]
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National Institutes of Health. (n.d.). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
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ResearchGate. (n.d.). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. [Link]
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Application Notes and Protocols for Kinase Inhibition Screening of Novel Quinoline Scaffolds
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
Protein kinases, as central regulators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human kinome comprises over 500 enzymes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.
Within the landscape of kinase inhibitor discovery, the quinoline ring system has established itself as a "privileged scaffold."[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of various pharmacophoric groups, enabling high-affinity interactions with the ATP-binding site of kinases. This is evidenced by the number of FDA-approved quinoline-based kinase inhibitors that have demonstrated significant clinical success.[1]
This guide focuses on providing a comprehensive framework for the initial screening of novel quinoline derivatives, using the 8-Bromo-5-(trifluoromethyl)quinoline scaffold as a representative example. While specific biological data for this exact substitution pattern is emerging, the known anticancer activities of various brominated quinolines and the established role of trifluoromethyl groups in enhancing metabolic stability and binding affinity make this a promising starting point for a kinase inhibitor discovery campaign.[2][3] The protocols detailed herein are designed to enable researchers to systematically evaluate such novel compound libraries for kinase inhibitory activity, progressing from broad biochemical assays to more physiologically relevant cell-based assessments.
Part 1: Initial Hit Identification via Biochemical Assays
The primary goal of the initial screening phase is to identify "hits" from a compound library that exhibit inhibitory activity against a kinase of interest in a simplified, cell-free system. These biochemical assays are essential for understanding the direct interaction between the compound and the kinase enzyme.
Causality Behind Experimental Choices: Why Start with a Luminescent ADP Detection Assay?
For high-throughput screening (HTS) of a novel compound library, the chosen assay must be robust, sensitive, scalable, and have a low susceptibility to compound interference. While traditional radiometric assays are considered a gold standard for their direct measurement of phosphate transfer, they come with significant safety and disposal challenges.[3] Modern non-radioactive methods offer comparable or even superior performance for HTS.
Among these, the ADP-Glo™ Kinase Assay stands out as a particularly advantageous choice for primary screening.[4] It is a universal assay, meaning it can be used for virtually any kinase that produces ADP, regardless of the substrate (protein, peptide, or small molecule).[4] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The key advantages are:
-
High Sensitivity: The luminescent signal is highly sensitive, allowing for the use of low enzyme concentrations and detection of inhibition at low substrate conversion rates.
-
Broad ATP Range: The assay is compatible with a wide range of ATP concentrations (up to 1mM), making it suitable for screening kinases with varying ATP Km values.[4]
-
Low Compound Interference: The luminescent readout is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.
Experimental Workflow: Biochemical Screening
The following diagram illustrates the general workflow for a primary biochemical screen using an ADP-based luminescent assay.
Caption: Workflow for primary biochemical kinase inhibitor screening.
Protocol 1: ADP-Glo™ Kinase Assay for Primary Screening
This protocol is adapted from the manufacturer's instructions (Promega Corporation) and is intended for a 384-well plate format.[5][6]
1. Reagent Preparation:
-
Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, an 8- to 12-point dilution series is recommended. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. Include positive (known inhibitor) and negative (DMSO only) controls.
-
1X Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer could be 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 200 mM NaCl, and 2 mM TCEP. The optimal buffer composition may vary depending on the specific kinase.
-
2X Kinase/Substrate Solution: In 1X Kinase Buffer, prepare a 2X solution of the kinase and its specific substrate. The optimal concentrations of each need to be empirically determined but should be kept below the Km for the substrate and ATP to ensure sensitivity to inhibition.
-
2X ATP Solution: Prepare a 2X solution of ATP in 1X Kinase Buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP.
-
ADP-Glo™ Reagent: Reconstitute as per the manufacturer's instructions.
-
Kinase Detection Reagent: Reconstitute as per the manufacturer's instructions.[5]
-
To the compound plates, add 2.5 µL of the 2X Kinase/Substrate Solution to each well.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP Solution to each well. The total reaction volume is now 5 µL.
-
Mix the plate on a plate shaker for 30-60 seconds and then incubate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate and incubate at room temperature for 40 minutes to deplete the unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix the plate and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Parameter | Description | Typical Value for Hit |
| Single-Dose Inhibition | Percentage of kinase activity inhibited at a single compound concentration (e.g., 10 µM). | >50% |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of an inhibitor where the response is reduced by half. | <10 µM (for initial hits) |
Part 2: Hit Validation and Mechanistic Insights with Cell-Based Assays
While biochemical assays are excellent for identifying direct inhibitors, they do not account for cellular factors such as membrane permeability, off-target effects, or the competitive concentration of intracellular ATP. Therefore, hits from the primary screen must be validated in a more physiologically relevant context.
Causality Behind Experimental Choices: Why Use a Target Engagement Assay?
A critical next step is to confirm that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a state-of-the-art method for this purpose.[7] It measures the apparent affinity of a test compound for a target kinase in living cells.[7] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that reversibly binds to the kinase's active site (the energy acceptor).[7] An unlabeled test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
The advantages of this approach are:
-
Live-Cell Measurement: It provides a direct measure of target engagement in the complex intracellular environment.[7]
-
Quantitative Affinity Data: It allows for the determination of an IC₅₀ value that reflects the compound's potency within the cell.
-
Broad Applicability: Assays are available for a wide range of kinases across the kinome.[7]
Experimental Workflow: Cell-Based Target Engagement
The diagram below outlines the workflow for validating hits using a cell-based target engagement assay.
Caption: Workflow for cell-based kinase target engagement assay.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a generalized version based on the manufacturer's technical manuals (Promega Corporation) for an adherent cell format.[8]
1. Cell and Reagent Preparation:
-
Cell Transfection: On Day 1, transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Follow standard transfection protocols.[9]
-
Cell Seeding: After transfection, seed the cells into a white, tissue culture-treated 384-well assay plate at an appropriate density and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of the hit compounds in Opti-MEM® I Reduced Serum Medium.
-
Tracer Preparation: Dilute the specific NanoBRET™ tracer in Opti-MEM®.
-
Substrate/Inhibitor Solution: Prepare a solution containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.
2. Assay Procedure (Day 2):
-
Carefully remove the culture medium from the cells in the assay plate.
-
Add the diluted NanoBRET™ Tracer to all wells.
-
Add the diluted test compounds to the appropriate wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® Substrate/Inhibitor solution to all wells.
-
Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
3. Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle (DMSO) control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC₅₀ value.
| Parameter | Description | Interpretation |
| Cellular IC₅₀ | The concentration of a compound that reduces the BRET signal by 50% in live cells. | A potent cellular IC₅₀ confirms that the compound is cell-permeable and engages the target kinase in its native environment. |
Part 3: Assessing Functional Cellular Activity
Confirming target engagement is a crucial step, but it does not directly measure the functional consequence of that binding. The final step in this initial screening cascade is to determine if the compound inhibits the kinase's activity within the cell, leading to a downstream effect.
Causality Behind Experimental Choices: Why Measure Substrate Phosphorylation?
A direct way to measure the functional output of a kinase is to quantify the phosphorylation of its known substrate. A Cellular Phosphorylation Assay does precisely this. This type of assay, often performed in an ELISA-like format, measures the level of a specific phosphoprotein in cell lysates after treatment with an inhibitor. A reduction in the phosphorylation of the substrate indicates that the upstream kinase has been inhibited.
This assay provides a direct link between target engagement and a functional cellular outcome, making it a powerful tool for validating hits. It confirms that the compound not only binds to the kinase but does so in a way that inhibits its catalytic function.
Protocol 3: Cellular Phosphorylation Assay (General Protocol)
This is a generalized protocol that can be adapted for various kinase targets and substrates using commercially available ELISA or similar immunoassay kits.
1. Cell and Reagent Preparation:
-
Cell Culture: Culture cells that endogenously express the target kinase and its substrate to an appropriate confluency in multi-well plates.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Stimulation (if required): For many signaling pathways, the kinase is activated by an external stimulus (e.g., a growth factor). Prepare the stimulating agent at the required concentration.
-
Lysis Buffer: Prepare a lysis buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
2. Assay Procedure:
-
Starve the cells in low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with the serially diluted this compound derivatives for 1-2 hours.
-
If required, stimulate the cells with the appropriate agonist for a short period (e.g., 5-30 minutes) to activate the target kinase.
-
Aspirate the medium and lyse the cells by adding cold lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
Transfer the lysates to a microcentrifuge tube and clarify by centrifugation to pellet cell debris.
-
Quantify the total protein concentration in each lysate (e.g., using a BCA assay).
-
Use an equal amount of total protein from each sample in a sandwich ELISA or other immunoassay designed to detect the phosphorylated form of the substrate. Follow the kit manufacturer's instructions for the specific immunoassay.
3. Data Analysis:
-
Normalize the phospho-substrate signal to the total protein concentration or to the signal from a total (non-phosphorylated) substrate antibody.
-
Plot the normalized phospho-substrate signal against the logarithm of the compound concentration to determine the functional IC₅₀ value.
| Parameter | Description | Interpretation |
| Functional IC₅₀ | The concentration of a compound that inhibits the phosphorylation of a downstream substrate by 50% in cells. | A potent functional IC₅₀ provides strong evidence that the compound is a true inhibitor of the targeted signaling pathway. |
Conclusion and Future Directions
The systematic application of this three-tiered screening cascade—biochemical activity, cellular target engagement, and functional cellular response—provides a robust and reliable methodology for identifying and validating novel kinase inhibitors from a library of this compound derivatives. Positive hits from this workflow can then be advanced to more complex studies, including kinome-wide selectivity profiling, in vivo efficacy models, and detailed structure-activity relationship (SAR) analysis to optimize potency and drug-like properties. This structured approach ensures that resources are focused on compounds with the highest potential to become next-generation targeted therapeutics.
References
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Retrieved from [Link]
-
Placzek, E. A., et al. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 1937, 135-147. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
-
Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. Retrieved from [Link]
-
Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]
-
Ökten, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260. Retrieved from [Link]
-
Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Retrieved from [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Medicinal Chemistry Research, 19(8), 833-854. Retrieved from [Link]
-
Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
-
Wąs-Gubała, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. Retrieved from [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6649. Retrieved from [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]
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- 3. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
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- 5. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antimalarial Potential of 8-Bromo-5-(trifluoromethyl)quinoline Analogs
Introduction: The Quest for Novel Quinolines to Combat Malaria
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of new and effective therapeutic agents.[1] The quinoline core has historically been a cornerstone of antimalarial chemotherapy, from the natural product quinine to synthetic analogs like chloroquine and mefloquine.[1] These agents have a well-established mechanism of action, primarily interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite in the erythrocyte.[2] This interference leads to the accumulation of toxic heme, ultimately killing the parasite.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a promising class of quinoline derivatives: 8-Bromo-5-(trifluoromethyl)quinoline analogs. The strategic placement of a bromine atom at the 8-position and a trifluoromethyl group at the 5-position of the quinoline scaffold is hypothesized to modulate the physicochemical and pharmacological properties of the molecule, potentially enhancing its antimalarial activity and overcoming existing resistance mechanisms. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability of drug candidates.[3]
These application notes and protocols are designed to provide a robust framework for the synthesis, in vitro evaluation, and in vivo assessment of these novel analogs, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of this compound Analogs
A versatile and efficient synthetic strategy is crucial for generating a library of this compound analogs for structure-activity relationship (SAR) studies. The following proposed synthetic route leverages modern cross-coupling methodologies to allow for the introduction of diverse functionalities at key positions of the quinoline core. This proposed pathway is based on established synthetic transformations of quinoline scaffolds.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the generation of this compound analogs.
Protocol 1: Synthesis of 8-Bromo-5-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate (Intermediate C)
This protocol describes the conversion of the commercially available 8-Bromo-5-(trifluoromethyl)quinolin-4-ol to the corresponding triflate, a key intermediate for subsequent cross-coupling reactions. The use of Comins' reagent provides a stable and efficient method for this transformation.[4]
Materials:
-
8-Bromo-5-(trifluoromethyl)quinolin-4-ol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide)[5][6]
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 8-Bromo-5-(trifluoromethyl)quinolin-4-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve Comins' reagent (1.2 eq) in anhydrous THF.
-
Add the solution of Comins' reagent to the enolate solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-Bromo-5-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate.
Protocol 2: Synthesis of 4-Aryl/Alkyl Substituted Analogs via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce various aryl or alkyl groups at the 4-position of the quinoline core.[2]
Materials:
-
8-Bromo-5-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate
-
Aryl or alkyl boronic acid or boronic ester (1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1)
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 8-Bromo-5-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate (1.0 eq), the corresponding boronic acid/ester (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-substituted analog.
Protocol 3: Synthesis of 4-Amino Substituted Analogs via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination for the introduction of primary or secondary amines at the 4-position.[7][8]
Materials:
-
8-Bromo-5-(trifluoromethyl)quinolin-4-yl trifluoromethanesulfonate
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cesium carbonate, Cs₂CO₃, 1.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the palladium pre-catalyst and the ligand.
-
Add the aryl triflate (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Part 2: In Vitro Antimalarial Activity Assessment
The primary evaluation of the synthesized analogs involves determining their in vitro activity against P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and non-radioactive method for this purpose.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro antimalarial activity and cytotoxicity assessment.
Protocol 4: SYBR Green I-based In Vitro Antimalarial Assay
This protocol is adapted from established methods for assessing the inhibition of P. falciparum growth.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Human O+ erythrocytes
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in complete RPMI 1640 medium in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂). Synchronize cultures to the ring stage if required.
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete medium in the 96-well plates. Typically, a 2-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include wells with no drug (negative control) and a standard antimalarial drug (e.g., chloroquine, positive control).
-
Assay Initiation: Add parasitized erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Cell Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the fluorescence values to the negative control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.
-
Part 3: Cytotoxicity Assessment
To evaluate the selectivity of the synthesized analogs, their cytotoxicity against mammalian cell lines is determined. A high selectivity index (SI), the ratio of the cytotoxic concentration to the antimalarial concentration, is desirable.[9][10]
Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cell line, or HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.
-
Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model.
-
Data Presentation and Selectivity Index Calculation
The results from the in vitro antimalarial and cytotoxicity assays should be tabulated for clear comparison. The Selectivity Index (SI) is calculated as follows:
SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)
A higher SI value indicates greater selectivity for the parasite.
| Compound ID | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | HepG2 CC₅₀ (µM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. Dd2 |
| Analog 1 | 50 | 150 | > 20 | > 400 | > 133 |
| Analog 2 | 25 | 80 | 15 | 600 | 187.5 |
| Chloroquine | 20 | 200 | 50 | 2500 | 250 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Part 4: In Vivo Efficacy Studies
Promising candidates from in vitro screening should be advanced to in vivo efficacy studies using a murine malaria model, such as Plasmodium berghei in mice.[11]
Protocol 6: 4-Day Suppressive Test in P. berghei-infected Mice
This standard assay evaluates the ability of a compound to suppress parasitemia in infected mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino or C57BL/6 mice (female, 6-8 weeks old)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Drug Administration: Two to four hours post-infection, administer the test compound orally or intraperitoneally once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).
-
Monitoring Parasitemia: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 total red blood cells.
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of parasitemia suppression using the following formula:
% Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control ] x 100
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the systematic investigation of this compound analogs as potential antimalarial agents. By following these standardized procedures, researchers can generate reliable and reproducible data on the synthesis, in vitro activity, cytotoxicity, and in vivo efficacy of these novel compounds. The resulting structure-activity relationship data will be invaluable for the rational design and optimization of lead candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the discovery of the next generation of antimalarial drugs.
References
- Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates. Tetrahedron Letters, 33(42), 6299–6302.
- Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittel-Forschung, 51(2), 163–168.
-
Grokipedia. (n.d.). Comins' reagent. [Link]
- Tiwari, R., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(53), 33426-33451.
- Barreiro, E. J., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9869-9889.
-
Wisdomlib. (2025). Selectivity index (SI): Significance and symbolism. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]
- Mullie, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407.
- de Andrade, P. F., et al. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 19(10), 17174-17201.
-
ProQuest. (2020). A review on various aspects of organic synthesis using Comins' reagent. [Link]
- Singh, K., et al. (2015). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 20(8), 13866-13891.
- de la Torre, A., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
SciSpace. (2020). A review on various aspects of organic synthesis using Comins' reagent. [Link]
- Gimenes, L. P., et al. (2011). Nanoencapsulation increases quinine antimalarial efficacy against Plasmodium berghei in vivo. International Journal of Nanomedicine, 6, 137-143.
-
ResearchGate. (2025). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. [Link]
- Ziarani, G. M., et al. (2017). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Iranian Journal of Parasitology, 12(1), 11-18.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Kumar, A., et al. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 55(8), 3589-3603.
-
Blakey, S. B., & MacMillan, D. W. C. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][12]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2545-2559.
- McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037.
-
Malaria World. (2021). Assessment of the in vitro activity and selectivity of Artemisia afra and Artemisia annua aqueous extracts against artemisinin-r. [Link]
-
ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]
- de Oliveira, R. B., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 441.
-
ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
- Google Patents. (n.d.).
Sources
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- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 9. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 8-Bromo-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar fluorinated quinoline scaffolds. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, streamline your workflow, and ensure the integrity of your results.
I. Strategic Overview: The Synthetic Pathway
The synthesis of this compound is typically approached in a two-stage process. First, the 5-(trifluoromethyl)quinoline core is synthesized, followed by a regioselective bromination at the C-8 position. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic substitution and directs incoming electrophiles. Understanding this electronic influence is paramount to troubleshooting and optimizing the synthesis.
Technical Support Center: Purification of Crude 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the technical support guide for the purification of 8-Bromo-5-(trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common issues encountered during post-synthesis workup and purification.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges observed during the purification of this compound.
Question 1: My crude product is a dark, oily, or tarry material. How can I effectively purify it?
This is a frequent issue, often resulting from polymerization or the presence of high-boiling point impurities from the synthesis, such as residual solvents or catalysts[1].
-
Probable Cause : Acid-catalyzed polymerization, especially if strong acids like sulfuric acid were used at high temperatures during a Skraup or related synthesis[1]. Incomplete reactions or side reactions can also lead to a complex mixture of byproducts.
-
Recommended Solution : Direct recrystallization is unlikely to be effective for an oily product. The most robust method is Silica Gel Column Chromatography .
-
Why Chromatography? : Chromatography excels at separating compounds with different polarities[2]. Your target compound, an aromatic halide, has moderate polarity, while tarry materials are often highly polar or non-polar polymeric substances that will either stick irreversibly to the silica gel or elute much earlier or later than your product.
-
Immediate Action : Before committing to a large-scale column, perform a preliminary purification. Dissolve a small sample of the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel to this solution to create a dry slurry (a process called "dry loading"). This prevents the oil from streaking on the column. Refer to the detailed Column Chromatography Protocol in Part 2.
-
Question 2: My TLC analysis shows multiple spots. What are these impurities and how do I separate them?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate a mixture of compounds. Identifying the likely culprits is key to selecting the right purification strategy.
-
Probable Causes & Identification :
-
Unreacted Starting Materials : These are often more or less polar than the final product. For example, if the synthesis involves an aniline derivative, it will likely be more polar (lower Rf on silica TLC) than the quinoline product[1].
-
Isomeric Byproducts : The synthesis of substituted quinolines can sometimes lack complete regioselectivity, leading to the formation of isomers (e.g., 6-Bromo-5-(trifluoromethyl)quinoline)[1]. These isomers often have very similar polarities, making them the most challenging impurity to remove.
-
Di-brominated Species : Over-bromination can lead to the formation of di-bromo-trifluoromethyl-quinolines[3]. These are typically less polar (higher Rf) than your mono-brominated product.
-
Dehalogenated Product : Harsh reaction conditions can sometimes lead to the loss of the bromine atom, resulting in 5-(trifluoromethyl)quinoline[1]. This impurity is significantly more polar (lower Rf).
-
-
Recommended Solution : The choice between recrystallization and chromatography depends on the TLC results.
-
Scenario A: Impurities have very different Rf values (ΔRf > 0.2) . Both column chromatography and recrystallization are viable. Chromatography will provide the highest purity, while recrystallization may be faster for large quantities if a suitable solvent is found.
-
Scenario B: Impurities are very close to the product spot (ΔRf < 0.2) . This is characteristic of isomeric impurities. Flash Column Chromatography with a shallow solvent gradient is the method of choice[4]. You may need to screen several solvent systems by TLC to maximize separation. See the Data Presentation section for suggested solvent systems.
-
Question 3: How do I choose the best purification technique: Column Chromatography vs. Recrystallization?
This decision should be guided by the nature of the crude product and the required final purity. The following decision workflow can help.
Caption: Decision workflow for selecting a purification method.
Question 4: My recovery after purification is very low. What are the common causes of product loss?
Low yield is a frustrating but solvable problem. The cause depends on the method used.
-
During Column Chromatography :
-
Product is too polar for the chosen eluent : Your compound may be irreversibly adsorbed onto the silica gel. Always start with a non-polar solvent and gradually increase polarity.
-
Improper column packing : Channels in the silica bed can lead to poor separation and mixed fractions, forcing you to discard portions of the product.
-
Product instability on silica : Some nitrogen-containing heterocycles can degrade on acidic silica gel. If you suspect this, you can use silica gel that has been neutralized with triethylamine.
-
-
During Recrystallization :
-
Using too much solvent : This is the most common error. If too much solvent is used, the solution will not become saturated upon cooling, and the product will remain dissolved.
-
Cooling the solution too quickly : Rapid cooling leads to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Choosing the wrong solvent : An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point[5].
-
Question 5: How can I definitively confirm the purity and identity of my final product?
A single analytical technique is often insufficient. A combination of methods provides the most comprehensive assessment of purity[6].
-
¹H and ¹³C NMR Spectroscopy : Confirms the chemical structure and can reveal the presence of proton-containing impurities. The integration of peaks in ¹H NMR can be used for quantitative analysis (qNMR) against an internal standard[6].
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying volatile impurities (like residual solvents) and confirming the molecular weight of the main component. Purity is often estimated based on the area percentage of the main peak[6].
-
High-Performance Liquid Chromatography (HPLC) : An excellent method for quantifying non-volatile impurities and assessing overall purity. It is particularly good at separating isomers if the correct column and mobile phase are used[7].
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most common purification techniques.
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying crude this compound, especially from complex mixtures[8].
1. Preparation of the Column:
- Select a glass column appropriate for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel (70-230 mesh is standard) in a non-polar solvent (e.g., hexane).
- Pack the column by pouring the slurry in and allowing the solvent to drain, gently tapping the column to ensure even packing. Never let the top of the silica bed run dry.
2. Sample Loading:
- Dry Loading (Recommended for oils/tars) : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3x the weight of your crude) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
- Wet Loading : Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the silica bed.
3. Elution and Fraction Collection:
- Begin eluting with a low-polarity solvent system (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). See the table below for starting points.
- Collect fractions in test tubes or vials.
- Gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column. For example, move from 98:2 to 95:5 to 90:10 Hexane:Ethyl Acetate.
- A typical gradient workflow is visualized below.
node1 [label="Start Elution\n(e.g., 2% EtOAc in Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"];
node2 [label="Collect Fractions 1-10\n(Non-polar impurities)", fillcolor="#FFFFFF", fontcolor="#202124"];
node3 [label="Increase Polarity\n(e.g., 5% EtOAc in Hexane)", fillcolor="#FBBC05", fontcolor="#202124"];
node4 [label="Collect Fractions 11-30\n(Target Compound Elutes)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
node5 [label="Increase Polarity\n(e.g., 10-20% EtOAc in Hexane)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
node6 [label="Collect Fractions 31-40\n(Polar Impurities)", fillcolor="#FFFFFF", fontcolor="#202124"];
node1 -> node2 [label="Elute"];
node2 -> node3 [label="Monitor by TLC"];
node3 -> node4 [label="Elute"];
node4 -> node5 [label="Monitor by TLC"];
node5 -> node6 [label="Elute"];
}
Caption: Gradient elution workflow for column chromatography.
4. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
- Dry the resulting solid or oil under high vacuum to remove trace solvents.
Protocol 2: Recrystallization
This method is ideal for purifying solids that are already relatively pure (>85%)[5].
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a test solvent. An ideal solvent will not dissolve the solid at room temperature.
- Heat the test tube. The solid should completely dissolve.
- Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent. Common solvent systems for quinolines include Ethanol/Water, Heptane, or Toluene/Heptane mixtures[1][5].
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.
3. Hot Filtration (Optional but Recommended):
- If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely in the funnel.
4. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
- Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
- Dry the crystals in a vacuum oven or desiccator.
Part 3: Data Presentation
Table 1: Troubleshooting Summary
| Problem Encountered | Probable Cause(s) | Recommended Action |
| Crude product is a dark oil/tar. | Polymerization; high-boiling impurities. | Purify via silica gel column chromatography (dry loading). |
| TLC shows multiple spots. | Unreacted starting materials, isomers, side products. | Use column chromatography. Select eluent based on TLC separation. |
| Final product is off-white/yellow. | Trace colored impurities. | Recrystallize from a suitable solvent (e.g., Heptane). |
| Low yield after purification. | Incorrect solvent choice; product instability; poor technique. | Re-evaluate solvent for recrystallization; use neutralized silica for chromatography. |
Table 2: Suggested Starting Solvent Systems for TLC & Column Chromatography
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (95:5) | Low | Good starting point for TLC to separate non-polar impurities. |
| Hexane / Ethyl Acetate (90:10) | Low-Medium | Often sufficient to elute the target compound from the column. |
| Hexane / Dichloromethane (50:50) | Medium | An alternative system if separation is poor in EtOAc. |
| Hexane / Ethyl Acetate (80:20) | Medium-High | Use to elute more polar impurities after the product has been collected. |
Table 3: Comparison of Purity Assessment Techniques
| Analytical Technique | Principle | Information Provided | Key Advantages | Potential Limitations |
| GC-MS [6] | Separates volatile compounds based on boiling point, followed by mass-based identification. | Quantitative purity (% area), detection of volatile impurities. | High sensitivity and specificity for volatile compounds. | Analyte must be volatile and thermally stable. |
| HPLC [7] | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities, isomer separation. | Excellent for non-volatile or thermally labile compounds. | Requires method development to achieve good separation. |
| ¹H NMR [6] | Nuclei absorb and re-emit radiation in a magnetic field, revealing their chemical environment. | Structural confirmation, identification of proton-containing impurities. | Provides detailed structural information quickly. | Can be insensitive to impurities lacking protons or at low concentrations. |
References
-
Ökten, S., Asrav, M., Gümüş, M., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]
- Gordon, M., & Pearson, D. E. (1964). The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. The Journal of Organic Chemistry, 29(2), 329-332.
- Mathison, I. W., & Tidwell, R. R. (1974). 5-Substituted 8-Nitroisoquinolines. The Journal of Organic Chemistry, 39(22), 3210-3215.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.1: Principles of Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Ökten, S., Köprülü, T. K., Anlas, C., & Çakmak, O. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 9(18), e202400511. Retrieved from [Link]
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- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
common side products in the bromination of 5-(trifluoromethyl)quinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of brominated 5-(trifluoromethyl)quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging electrophilic aromatic substitution. Here, we address common questions and troubleshooting scenarios to help you navigate the complexities of this reaction, optimize your yields, and control regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemical outcome when brominating 5-(trifluoromethyl)quinoline?
Answer: The bromination of 5-(trifluoromethyl)quinoline is a classic example of electrophilic aromatic substitution (SEAr) on a highly deactivated heterocyclic system. To predict the outcome, we must consider the electronic effects of both the quinoline ring system and the trifluoromethyl (-CF₃) substituent.
-
The Quinoline System: In an electrophilic substitution, the pyridine ring is electron-deficient compared to the benzene ring due to the electronegativity of the nitrogen atom. Therefore, electrophilic attack preferentially occurs on the benzene ring (the carbocycle).[1][2] In unsubstituted quinoline, this attack favors positions 5 and 8.[3][4]
-
The Trifluoromethyl Group (-CF₃): The -CF₃ group at the 5-position is a powerful electron-withdrawing group, which strongly deactivates the entire molecule, particularly the benzene ring where it is located.
Despite the deactivation, the benzene ring remains the more electron-rich portion of the heterocycle. The electrophile (e.g., Br⁺) will preferentially attack this ring. The -CF₃ group is a meta-director. Therefore, it directs incoming electrophiles to positions 6 and 8. Between these two, the 8-position is generally the major product . This is because the arenium ion intermediate formed during attack at C-8 is more stable than the one formed at C-6.[3] The commercial availability of 8-bromo-5-(trifluoromethyl)quinoline further suggests it is a synthetically accessible and common isomer.[5][6]
Q2: What are the most common side products I should expect?
Answer: Given the directing effects at play, the most common side products are other regioisomers resulting from bromination on the benzene ring.
-
6-Bromo-5-(trifluoromethyl)quinoline: This is the most significant expected side product. The electronic deactivation at C-6 is comparable to C-8, making it a competitive site for bromination.
-
7-Bromo-5-(trifluoromethyl)quinoline: While less likely due to electronics, small amounts of the 7-bromo isomer can form, and it is commercially available.[7]
-
Polybrominated Products: Due to the strong deactivating nature of the -CF₃ group, over-bromination (the addition of a second bromine atom) is highly unlikely under standard conditions. You would need to employ significantly harsher conditions, which would likely lead to degradation instead.
Troubleshooting Guide
Q3: My reaction is very slow and gives a low yield. How can I improve the conversion?
Answer: This is the most common issue encountered with this substrate. The powerful deactivation by the -CF₃ group makes the reaction inherently sluggish. Here are several strategies to address this, from least to most aggressive:
-
Increase Reaction Time: Simply allow the reaction to stir for a longer period (24-72 hours), monitoring progress by TLC or LC-MS.
-
Increase Temperature: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating to 40-60 °C. Be cautious, as higher temperatures can sometimes reduce regioselectivity.
-
Change the Brominating Agent: If N-Bromosuccinimide (NBS) is ineffective, molecular bromine (Br₂) is often more reactive.
-
Use a Stronger Acid/Catalyst: The reaction is typically performed in a strong acid like concentrated sulfuric acid (H₂SO₄) or oleum. The acid protonates the quinoline nitrogen, further deactivating the ring, but it is necessary to generate the active electrophile from the bromine source. A Lewis acid catalyst could also be explored, but this can complicate the reaction mixture.
| Condition | Brominating Agent | Solvent/Acid | Temperature | Expected Outcome |
| Mild | N-Bromosuccinimide (NBS) | Acetic Acid / H₂SO₄ | 25 °C | Very slow reaction, low conversion. High C-8 selectivity among products. |
| Moderate | Molecular Bromine (Br₂) | H₂SO₄ (conc.) | 25-50 °C | Improved conversion rate. Good C-8 selectivity. |
| Forcing | Molecular Bromine (Br₂) | Oleum (20% SO₃) | 50-80 °C | Highest conversion, but risk of lower selectivity and degradation. |
Q4: My analysis (¹H NMR, LC-MS) shows a mixture of isomers. How can I improve selectivity for the 8-bromo product?
Answer: Achieving high regioselectivity is critical. If you are forming a mixture of 6-bromo and 8-bromo isomers, consider these adjustments:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often favor the thermodynamically more stable product, which is typically the 8-bromo isomer. This will slow the reaction down, requiring longer reaction times.
-
Solvent Effects: The choice of solvent can influence selectivity. Highly polar or coordinating solvents can alter the reactivity of the electrophile. Stick to established systems like concentrated H₂SO₄ or acetic acid for consistency.
-
Purification Strategy: If you cannot completely suppress the formation of the 6-bromo isomer, focus on purification. These isomers often have different polarities, making them separable by column chromatography on silica gel. A careful selection of an eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) is key.
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PoorSelectivity -> Action_Temp_Select -> Action_Purify -> Result_Selectivity; Result_Selectivity -> End [label="Yes"]; Result_Selectivity -> End_Fail [label="No"]; } dot
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure designed to favor the formation of the 8-bromo isomer.
Materials:
-
5-(Trifluoromethyl)quinoline
-
Concentrated Sulfuric Acid (98%)
-
Molecular Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5-(trifluoromethyl)quinoline (1.0 eq) to concentrated sulfuric acid (5-10 mL per gram of starting material) while cooling in an ice bath. Stir until a homogeneous solution is formed.
-
Bromine Addition: Cool the solution to 0-5 °C. Add molecular bromine (1.05-1.1 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by taking a small aliquot, quenching it in ice/water, neutralizing, extracting with DCM, and analyzing by TLC.
-
Workup - Quenching: Once the reaction is complete, cool the flask in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Workup - Neutralization: The resulting aqueous slurry will be highly acidic. Slowly add saturated NaHCO₃ solution until the pH is neutral (pH ~7-8). During this process, add a saturated solution of sodium bisulfite dropwise until the orange/brown color of excess bromine disappears.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with DCM or EtOAc (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 8-bromo isomer from unreacted starting material and other isomers.
References
- Çakmak, S., & Ökten, S. (2017). Regioselective bromination.
- BenchChem. (2025). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem.
- ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
- Çakmak, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
- BLD Pharm. (n.d.). 5-Bromo-8-(trifluoromethyl)quinoline. BLD Pharm.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry.
- ChemScene. (n.d.). 7-Bromo-5-(trifluoromethyl)quinoline. ChemScene.
- YouTube. (2021). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube.
- Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Elementar Americas. (n.d.). This compound, 98% Purity, C10H5BrF3N, 10 grams. Elementar Americas.
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. This compound | 917251-92-4 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Optimizing C-N Coupling with 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the technical support center for optimizing palladium-catalyzed C-N coupling reactions, with a specific focus on the challenging substrate, 8-Bromo-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we will delve into the nuances of reaction optimization, troubleshoot common issues, and provide evidence-based protocols to streamline your experimental workflow.
I. Understanding the Substrate: this compound
The structure of this compound presents a unique set of challenges for C-N cross-coupling reactions. The electron-withdrawing trifluoromethyl group at the 5-position deactivates the quinoline ring, making oxidative addition of the palladium catalyst to the C-Br bond more difficult.[1][2] Furthermore, the nitrogen atom within the quinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[3] A thorough understanding of these electronic and steric factors is paramount for successful reaction optimization.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this substrate.
1. What are the best starting conditions for a Buchwald-Hartwig amination with this compound?
For a successful C-N coupling with this electron-deficient aryl bromide, a robust catalytic system is required. A good starting point is to use a palladium(II) precatalyst, such as Pd(OAc)₂, or a more advanced pre-catalyst that readily forms the active Pd(0) species.[4][5] The choice of ligand is critical; sterically hindered and electron-rich biaryl phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination.[1][6] A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amide complex.[7][8]
Recommended Starting Conditions:
| Component | Recommendation | Loading/Equivalents | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or a G3/G4 Buchwald Precatalyst | 1-5 mol% | Readily forms the active Pd(0) catalyst. Precatalysts can offer improved stability and activity.[6] |
| Ligand | RuPhos, XPhos, or BrettPhos | 1.1-1.5 equivalents relative to Pd | Sterically bulky and electron-rich ligands promote the key steps of the catalytic cycle.[1] |
| Base | NaOtBu or LHMDS | 1.5-2.0 equivalents | Strong bases are required to deprotonate the amine coupling partner. |
| Solvent | Toluene or Dioxane | Anhydrous | Aprotic solvents are generally preferred to avoid side reactions.[5] |
| Temperature | 80-110 °C | - | Higher temperatures are often necessary to overcome the activation energy for this challenging substrate. |
2. How does the choice of amine affect the reaction?
The nature of the amine coupling partner significantly influences the reaction outcome.
-
Primary Aliphatic Amines: These are generally good nucleophiles and couple efficiently.
-
Secondary Aliphatic Amines: Can be more sterically hindered, potentially requiring higher temperatures or more active catalyst systems.
-
Anilines: Generally less nucleophilic than aliphatic amines and may require more forcing conditions. Electron-rich anilines tend to react more readily than electron-deficient ones.
-
N-Heterocycles: Can be challenging due to their potential to coordinate to and inhibit the palladium catalyst.[9]
3. What are common side reactions and how can they be minimized?
The most prevalent side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[10][11][12] This can occur through a competing pathway in the catalytic cycle.[10] To minimize this, ensure strictly anhydrous and anaerobic conditions, as water and oxygen can contribute to catalyst decomposition and promote this side reaction.[13][14] Another potential side reaction is the formation of diaryl ethers if water is present.[10]
III. Troubleshooting Guide
Even with optimized conditions, challenges can arise. This section provides a systematic approach to troubleshooting common problems.
Problem: Low or No Conversion
If you observe poor conversion of your starting material, consider the following potential causes and solutions:
Potential Causes & Solutions
-
Inactive Catalyst:
-
Solution: Ensure your palladium precatalyst and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Consider using a pre-formed, air-stable precatalyst.[6]
-
-
Inappropriate Ligand:
-
Insufficient Base Strength or Solubility:
-
Low Reaction Temperature:
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor for decomposition of starting materials or product.
-
-
Solvent Effects:
Problem: Significant Hydrodehalogenation
The formation of 5-(trifluoromethyl)quinoline as a major byproduct is a clear indication of hydrodehalogenation.
Potential Causes & Solutions
-
Presence of Water or Oxygen:
-
Solution: Use rigorously dried solvents and reagents. Degas the solvent thoroughly before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Suboptimal Base:
-
Solution: Some bases can promote hydrodehalogenation. If using an alkoxide base, ensure it is anhydrous. Consider switching to a phosphate or carbonate base, although this may require higher temperatures.[15]
-
-
Slow Reductive Elimination:
-
Solution: The choice of ligand can influence the rate of reductive elimination. A more sterically hindered ligand may accelerate this final step of the catalytic cycle, outcompeting the hydrodehalogenation pathway.[1]
-
IV. Experimental Protocols & Methodologies
General Procedure for C-N Coupling with this compound
This is a general guideline and may require optimization for specific amine coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, 2.2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. Visualizing the Process
The Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed C-N coupling reaction.[4][8][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving common issues in your C-N coupling reaction.
Caption: A logical guide for troubleshooting C-N coupling reactions.
VI. References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020 , 11 (1), 285–293. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central, 2014 . [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Yang, B., et al. Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions. Organic Chemistry Frontiers, 2025 . [Link]
-
Chen, M. S., & White, M. C. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central, 2010 . [Link]
-
Plummer, S., & Gallou, F. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Plummer, S., & Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL open science. [Link]
-
Optimization of the reaction conditions and scope of aryl halides.... ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Palladium in Quinoline Synthesis. ScienceDirect. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
New Ligands for Copper-Catalyzed CN Coupling Reactions at Gentle Temperature. ResearchGate. [Link]
-
Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
-
Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 2013 , 49 (100), 11776-11778. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed, 2016 . [Link]
-
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. [Link]
-
Vantourout, J. C., et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 2019 , 9 (4), 3141–3152. [Link]
-
Fors, B. P., et al. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PubMed Central, 2010 . [Link]
-
Troubleshooting Ullmann Couplint. Reddit. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. [Link]
-
5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 2016 , 14 (33), 7892-7899. [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
-
Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]
-
Optimization of the reaction conditions a. ResearchGate. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central, 2020 . [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
Cross-Coupling Chemistry. University of Rochester. [Link]
-
8-Aminoquinoline. In: Wikipedia. [Link]
-
Potent Reductants via Electron-Primed Photoredox Catalysis: Unlocking Aryl Chlorides for Radical Coupling. PubMed Central, 2020 . [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.enscm.fr [theses.enscm.fr]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suppressing hydrodechlorination in PC–Ni cocatalyzed C–N and C–O coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Regioselectivity in Substituted Quinoline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is frequently complicated by challenges in controlling regioselectivity.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired substitution patterns with higher fidelity and yield.
Troubleshooting Guide: Common Regioselectivity Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Friedländer Synthesis — My reaction with an unsymmetrical ketone yields a mixture of regioisomers.
Symptom: You are performing a Friedländer condensation between a 2-aminoaryl aldehyde/ketone and an unsymmetrical ketone (e.g., 2-butanone), and the final product is a difficult-to-separate mixture of two quinoline isomers.
Probable Cause: The reaction can proceed through two different enolate or enamine intermediates, leading to a mixture of regioisomeric products.[3] The regiochemical outcome is highly dependent on whether the reaction follows a thermodynamic or kinetic pathway, which is dictated by the catalyst and reaction conditions.[3][4]
Proposed Solutions:
-
Employ Amine Catalysis for Kinetic Control: Standard acid or base catalysis can lead to poor regioselectivity. Switching to a cyclic secondary amine catalyst, such as pyrrolidine, favors the formation of the less substituted (kinetic) enamine intermediate. This pathway reliably yields the 2-substituted quinoline as the major product.[3]
-
Optimize Reaction Temperature and Addition Rate: Temperature can significantly influence the product ratio. Lower temperatures often favor the kinetic product. Furthermore, the slow addition of the unsymmetrical ketone can maintain its low concentration, favoring the formation of the kinetic enamine and improving regioselectivity.[3]
-
Substrate Modification: For certain substrates, introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can effectively block one reaction pathway and force the cyclization to proceed with high regioselectivity.[5][6]
The following table summarizes the reported effect of various amine catalysts on the reaction between 2-aminobenzaldehyde and 2-butanone, demonstrating the power of catalyst selection in directing the reaction outcome.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85:15 | [Dormer et al., 2003][3] |
| Piperidine | 100 | 70:30 | [Dormer et al., 2003][3] |
| TABO* | 100 | 96:4 | [Dormer et al., 2003][3] |
*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Issue 2: Combes Synthesis — The major product from my unsymmetrical β-diketone is the undesired regioisomer.
Symptom: The acid-catalyzed condensation of an aniline with an unsymmetrical β-diketone is yielding the thermodynamically favored but undesired quinoline isomer.
Probable Cause: The regiochemical outcome in the Combes synthesis is determined during the rate-determining electrophilic aromatic annulation step.[7][8] The final product distribution is a result of a delicate interplay between the steric bulk of the diketone's substituents and the electronic properties of substituents on the aniline ring.[7][8]
Proposed Solutions:
-
Leverage Steric Hindrance: A bulkier substituent on the β-diketone will preferentially occupy the less sterically hindered 2-position of the quinoline ring. If your synthesis allows, modifying the diketone to increase the steric bulk on the side you wish to direct to the 2-position can be a highly effective strategy.[8]
-
Exploit Electronic Effects: The electronic nature of substituents on the aniline is a critical directing factor. Electron-donating groups (e.g., methoxy) on the aniline favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can direct the cyclization to produce the opposite isomer.[7][8] Consider if modifying the aniline starting material is a viable path to your target.
-
Catalyst and Condition Optimization: While steric and electronic factors are primary, the choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) and reaction temperature can still influence the transition state energies and shift the product ratio.[7][9] Systematic optimization may be required.
Issue 3: Doebner-von Miller Synthesis — I need to synthesize a 4-substituted quinoline, but the reaction favors the 2-substituted product.
Symptom: Your Doebner-von Miller reaction between an aniline and a 3-substituted α,β-unsaturated carbonyl compound is yielding the classic 2-substituted quinoline, but your target molecule requires substitution at the 4-position.
Probable Cause: The standard Skraup-Doebner-Von Miller synthesis proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl system, which mechanistically leads to 2-substituted quinolines.[10] To achieve 4-substitution, this mechanistic pathway must be overridden.
Proposed Solution: Reverse the Regioselectivity with Modified Substrates and Acid Catalysis:
A reversal of the standard regiochemistry can be achieved by reacting anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA).[11][12][13] This specific combination of substrate and acid catalyst promotes a 1,2-addition of the aniline to form a Schiff base intermediate, which then undergoes cyclization to furnish the desired 2-carboxy-4-arylquinolines.[10][11][13] The strong electron-withdrawing character of the ester group facilitates this alternative electrophilic ring closure.[10]
Issue 4: Doebner-von Miller / Skraup Synthesis — My reaction is producing a significant amount of tar and insoluble byproducts.
Symptom: The reaction mixture becomes dark and viscous, leading to a low yield of the desired product and a difficult purification process.
Probable Cause: Tar formation is a very common issue in these reactions, which often use strong acids and high temperatures.[12] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[12]
Proposed Solutions:
-
Use a Biphasic Reaction Medium: Sequestering the polymerization-prone carbonyl compound in an organic phase away from the strong acid can drastically reduce the formation of tar and increase the yield of the desired quinoline.[12][14]
-
Slow Reactant Addition: Instead of adding all reactants at once, a slow, portion-wise addition of the α,β-unsaturated carbonyl compound to the heated acidic aniline mixture can help maintain a low instantaneous concentration, thus minimizing polymerization and favoring the desired reaction pathway.[12][14]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that govern regioselectivity in classical quinoline syntheses? A1: Regioselectivity is primarily governed by three interconnected factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring dictates the nucleophilicity of the ortho positions, influencing the rate and position of the cyclization step.[8][9]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl partner can physically block approach to a potential reaction site, thereby favoring cyclization at the less sterically encumbered position.[7][8][9]
-
Reaction Conditions: The choice of catalyst (acid vs. base), solvent polarity, and reaction temperature can determine whether a reaction proceeds under kinetic or thermodynamic control, directly impacting which regioisomer is formed as the major product.[9]
Q2: Are there modern synthetic methods that offer better regiocontrol for quinoline functionalization compared to classical syntheses? A2: Yes, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct and highly regioselective derivatization of a pre-formed quinoline ring.[9] By using a directing group, such as an N-oxide on the quinoline nitrogen, one can use catalysts like palladium to selectively functionalize specific C-H bonds, such as at the C2 or C8 positions, with high precision.[8][15] This approach avoids the regioselectivity issues inherent in building the ring from scratch and allows for late-stage functionalization, which is highly valuable in drug discovery.
Experimental Protocols
Protocol 1: Amine-Catalyzed Regioselective Friedländer Synthesis of 2-Ethylquinoline
This protocol describes a general procedure for favoring the kinetic product in a Friedländer reaction using an amine catalyst.
-
Reaction Setup: To a stirred solution of 2-aminobenzaldehyde (1.0 mmol) and 2-butanone (1.2 mmol) in anhydrous toluene (5 mL), add pyrrolidine (0.1 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the ratio of regioisomers (2-ethylquinoline vs. 2,3-dimethylquinoline) by ¹H NMR spectroscopy or GC analysis of the crude product before purification by column chromatography.[9]
Protocol 2: Doebner-von Miller Synthesis with Reversed Regioselectivity
This protocol is adapted from methodologies designed to favor 4-substituted quinolines.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 mmol) in trifluoroacetic acid (TFA, 5 mL).
-
Reaction Execution: Heat the mixture to reflux (approx. 72 °C for TFA) under a nitrogen atmosphere. Monitor the reaction's progress by TLC.
-
Work-up: After the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature. Carefully pour the acidic solution over crushed ice.
-
Neutralization and Isolation: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8). The product may precipitate out of solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Mechanistic & Workflow Diagrams
Caption: Kinetic vs. Thermodynamic control in Friedländer synthesis.
Caption: Factors influencing the rate-determining step in Combes synthesis.
References
-
J Org Chem. 2006 Aug 18;71(17):6592-5. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. [Link]
-
The Journal of Organic Chemistry. 2006, 71 (17), pp 6592–6595. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. [Link]
-
ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
Organic Letters. 2002, 4 (6), pp 953–955. Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Wikiwand. Combes quinoline synthesis. [Link]
-
National Institutes of Health. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Organic Letters. 2011, 13 (20), pp 5592–5595. Multiple Regioselective Functionalizations of Quinolines via Magnesiations. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ChemEurope.com. Doebner-Miller reaction. [Link]
-
Combes Quinoline Synthesis. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Synthesis of Quinoline and derivatives. [Link]
-
ResearchGate. 24 questions with answers in QUINOLINES | Science topic. [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of 8-Bromo-5-(trifluoromethyl)quinoline in Assays
Welcome to the technical support guide for 8-Bromo-5-(trifluoromethyl)quinoline. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound in experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome these hurdles and ensure the reliability and accuracy of their results.
The inherent chemical structure of this compound—a halogenated, trifluoromethylated quinoline derivative—contributes to its low aqueous solubility. Quinoline itself is a weak base and sparingly soluble in water, a characteristic that is often exacerbated by the addition of lipophilic groups like bromine and trifluoromethyl.[1][2] Understanding these underlying properties is the first step in developing an effective solubilization strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed. The recommended first step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent.[3] The most common and effective starting solvent for compounds of this nature is anhydrous Dimethyl Sulfoxide (DMSO).[3][4] Prepare a concentrated stock (e.g., 10-50 mM) in DMSO, ensuring complete dissolution, before attempting to dilute it into your aqueous experimental medium.
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my buffer. Why is this happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[5][6] The DMSO concentration is effectively lowered upon dilution, and the aqueous buffer cannot maintain the compound in solution. The key is to ensure the final concentration of the compound does not exceed its aqueous solubility limit and that the final DMSO concentration is kept as low as possible (ideally <0.5% v/v) to avoid solvent-induced artifacts in your assay.[7]
Q3: Can I use heating or sonication to help dissolve the compound?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can be very effective for dissolving the compound in the initial organic stock solution.[8] These methods increase the kinetic energy, facilitating the breakdown of the crystal lattice structure.[9] However, be cautious. If a solution requires heat to dissolve, it may be supersaturated at room temperature and could precipitate upon cooling or storage.[10] Always visually inspect the stock solution for stability at room temperature before use. For aqueous dilutions, sonication might temporarily create a fine suspension, but it will not truly solubilize the compound and may lead to inconsistent results.[8]
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A4: The tolerance to DMSO is cell-line dependent. However, a widely accepted general rule is to keep the final concentration below 0.5% (v/v), and almost always under 1%.[7] Concentrations above this can lead to cytotoxicity, altered membrane permeability, and other off-target effects that can confound your experimental results. It is imperative to run a vehicle control (containing the same final concentration of DMSO as your test samples) to assess the impact of the solvent on your specific assay system.[7]
Section 2: In-Depth Troubleshooting Guides
This section provides structured protocols and decision-making workflows for specific solubility-related problems.
Problem 1: Instability or Precipitation in the Primary DMSO Stock Solution
You observe crystals or cloudiness in your 100% DMSO stock solution, either immediately after preparation or after storage (e.g., at -20°C).
Root Cause Analysis:
-
Supersaturation: The concentration of the compound may exceed its solubility limit even in DMSO, especially at lower storage temperatures.
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[8] The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[10]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation from supersaturated solutions. Water uptake and freeze-thaw cycles can have a synergistic effect on compound precipitation.[10]
Troubleshooting Workflow:
Caption: Decision tree for addressing aqueous precipitation.
Strategy 1: Optimize the Dilution Method
Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A multi-step dilution process can mitigate localized high concentrations that trigger precipitation.
Protocol 2: Optimized Serial Dilution for Assays
-
Primary Stock: Start with a clear, stable 10 mM stock in 100% DMSO.
-
Intermediate Plate: Create an intermediate dilution plate. For example, perform a 1:10 dilution of your stock into 100% DMSO to create a 1 mM solution. This step helps when making the initial jump into an aqueous environment.
-
First Aqueous Dilution: From the 1 mM intermediate, perform the next dilution into your assay buffer. For example, add 2 µL of the 1 mM stock to 98 µL of assay buffer. This creates a 20 µM working solution with a tolerable 2% DMSO. Mix thoroughly by pipetting up and down immediately.
-
Final Serial Dilutions: Perform all subsequent serial dilutions (e.g., 1:3 or 1:10) from this 20 µM working solution directly in the assay buffer. This keeps the DMSO concentration constant across your dose-response curve.
-
Vehicle Control: Critically, prepare a parallel vehicle control by performing the exact same dilution steps using 100% DMSO in place of the compound stock. [7] Strategy 2: Employ a Co-solvent
If optimized dilution fails, a co-solvent may be necessary to increase the "solvating power" of the final assay medium. [4][11]Co-solvents are water-miscible organic solvents that, when added in small percentages, can help keep hydrophobic compounds in solution. [] Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | < 0.5% | Strong solvent, widely used. | Can be cytotoxic, may interfere with assays. [7] |
| Ethanol | < 1% | Less toxic than DMSO for some cells. | Weaker solvent than DMSO, volatile. |
| PEG 400 | 1-5% | Low toxicity, can significantly increase solubility. | Can increase viscosity, may affect protein binding. [13] |
| DMA | < 0.5% | Strong solvent, similar to DMSO. | Higher potential for toxicity than DMSO. |
Protocol 3: Assay Co-Solvent Tolerance Test
Before using a co-solvent in your main experiment, you must validate that it does not interfere with the assay readout.
-
Prepare Co-solvent Buffers: Prepare several batches of your assay buffer, each containing a different final concentration of the chosen co-solvent (e.g., Buffer + 0.5% DMSO, Buffer + 1% PEG 400, Buffer + 2% PEG 400).
-
Run Controls: Run your assay's positive and negative controls in each of these co-solvent-containing buffers.
-
Analyze Performance: Compare the assay window (signal-to-background ratio) and control activity (e.g., IC50 of a known inhibitor) in each condition to the standard buffer (no co-solvent).
-
Select Co-solvent: Choose the highest concentration of the co-solvent that does not significantly alter the assay's performance. This is now your validated "assay buffer" for the problematic compound.
Problem 3: Inconsistent Assay Results or Poor Dose-Response Curves
You may not see visible precipitation, but your assay results are highly variable, or the dose-response curve is flat or non-sigmoidal.
Root Cause Analysis:
-
Micro-precipitation: The compound may be forming microscopic or nano-sized precipitates that are not visible to the naked eye. [5]These particles result in an actual concentration in solution that is much lower and more variable than the nominal concentration.
-
Adsorption: The hydrophobic compound may be adsorbing to the plastic surfaces of your pipette tips and assay plates, reducing the effective concentration available to interact with the biological target.
Troubleshooting Strategies:
-
Re-evaluate Solubility: Use the co-solvent strategies outlined in Problem 2. Even if you don't see visible precipitation, a co-solvent can prevent micro-precipitation.
-
Incorporate Surfactants: Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 or Triton X-100 to the assay buffer. Surfactants can help prevent both precipitation and non-specific binding to plastics. [4]As with co-solvents, a tolerance test must be performed first.
-
Use Low-Binding Plates: For highly problematic compounds, consider using low-protein-binding microplates.
-
pH Modification: Quinolines are basic heterocycles, and their solubility can be pH-dependent. [1]As weak bases, they are generally more soluble at a lower pH where the nitrogen can be protonated. [14][15]If your assay can tolerate it, a slight decrease in the buffer pH (e.g., from 7.4 to 6.8) may improve solubility. This must be carefully validated to ensure it does not affect the biological activity of your target.
References
-
Carvajal, T. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
ResearchGate. (2020). Strategies to Improve solubility of Oral Drugs. Available at: [Link]
-
Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available at: [Link]
-
American Elements. (n.d.). 5-Bromo-8-(trifluoromethyl)quinoline. Available at: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 917251-92-4. Available at: [Link]
-
National Center for Biotechnology Information. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]
-
ResearchGate. (2016). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Available at: [Link]
-
ResearchGate. (2018). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. Available at: [Link]
-
Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Available at: [Link]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Available at: [Link]
-
UCL Discovery. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Available at: [Link]
-
MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2022). The Effects of pH on Solubility. Available at: [Link]
-
ResearchGate. (2018). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Available at: [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
minimizing debromination of 8-Bromo-5-(trifluoromethyl)quinoline
A Guide to Minimizing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for 8-Bromo-5-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that unintended debromination can be a significant challenge, leading to reduced yields and complex purification profiles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize this unwanted side reaction and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Debromination Head-On
This section is structured to help you diagnose and solve debromination issues you may be encountering in your reactions.
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is resulting in a significant amount of the debrominated byproduct, 5-(trifluoromethyl)quinoline. What are the likely causes and how can I fix it?
Answer:
The observation of significant debromination, also known as hydrodebromination, in palladium-catalyzed cross-coupling reactions is a common issue.[1][2] This side reaction competes with the desired C-C or C-N bond formation. The primary causes are often related to the reaction conditions, which can inadvertently favor a reductive pathway.
Here's a breakdown of the likely culprits and actionable solutions:
-
Suboptimal Catalyst System: The choice of palladium source and, more critically, the phosphine ligand, plays a pivotal role. Less bulky or electron-poor ligands can lead to slower reductive elimination (the final product-forming step), giving the catalyst more time to engage in off-cycle debromination pathways.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often highly effective at promoting the desired cross-coupling and suppressing debromination.[3][4][5] These ligands accelerate the rate of reductive elimination, outcompeting the debromination pathway.
-
-
Inappropriate Base or Solvent: The base and solvent system can influence the equilibrium of the catalytic cycle and the availability of hydride sources that lead to debromination. Protic solvents like alcohols can sometimes act as hydride donors, especially at elevated temperatures.[1]
-
Solution:
-
Base: Use a non-nucleophilic, anhydrous base. Finely ground and dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[3]
-
Solvent: Use anhydrous, degassed aprotic solvents like dioxane, toluene, or DME.[3] Thoroughly degassing the solvent by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles is crucial to remove dissolved oxygen, which can degrade the catalyst and promote side reactions.
-
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of catalyst decomposition and promote side reactions, including debromination.
-
Solution: Start with a lower reaction temperature (e.g., 80 °C) and slowly increase it only if the reaction is sluggish.[3] Careful monitoring by TLC or LC-MS is key to finding the optimal balance between reaction rate and selectivity.
-
-
Presence of Water or Oxygen: Water can lead to protodeborylation of the boronic acid partner in Suzuki couplings and can also interfere with the catalyst activity.[1] Oxygen can lead to the formation of palladium(II) species that can promote homocoupling and other side reactions.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum.[3] Use anhydrous solvents and reagents. Assemble the reaction under a positive pressure of an inert gas.
-
Troubleshooting Workflow for Minimizing Debromination
Below is a systematic workflow to guide your optimization efforts.
Caption: A troubleshooting workflow for minimizing debromination.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: Debromination, or hydrodebromination, is a reductive side reaction where the bromine atom on the aryl halide is replaced by a hydrogen atom.[1] In the context of a palladium-catalyzed cycle, after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can undergo a competing reaction pathway instead of the desired transmetalation (in Suzuki coupling) or reaction with the amine (in Buchwald-Hartwig amination). This competing pathway involves the palladium complex acquiring a hydride ligand. The source of this hydride can be varied, including residual water, alcohols, amines, or even the phosphine ligand itself under certain conditions.[1] Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and releases the debrominated byproduct.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the technical support center for the scale-up synthesis of 8-Bromo-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and scalable process.
I. Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and purification procedures. The overall synthetic strategy involves two key stages: the synthesis of the 5-(trifluoromethyl)quinoline precursor and its subsequent regioselective bromination.
Caption: Overall synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing the 5-(trifluoromethyl)quinoline precursor?
A1: For the synthesis of quinoline derivatives with a trifluoromethyl group, the Conrad-Limpach and Gould-Jacobs reactions are robust and scalable options.[1] The Gould-Jacobs reaction, starting from m-aminobenzotrifluoride and ethyl acetoacetate, is a well-established route. This is followed by a high-temperature thermal cyclization to form the quinoline core.[1] While the reaction requires high temperatures (around 250 °C), it is a proven method for large-scale production.[1]
Q2: How does the trifluoromethyl group at the 5-position influence the regioselectivity of the bromination?
A2: The trifluoromethyl group (CF3) is a strong electron-withdrawing group with a meta-directing effect in electrophilic aromatic substitution. However, in the quinoline ring system, the pyridine ring is electron-deficient, and electrophilic substitution, such as bromination, preferentially occurs on the benzene ring. The substitution pattern is a result of the combined electronic effects of the CF3 group and the nitrogen atom, as well as steric hindrance. The bromination of quinoline and its derivatives with N-bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to occur exclusively in the homocyclic (benzene) part of the molecule.[2] For 5-substituted quinolines, the 8-position is often favored for electrophilic attack.
Q3: What are the primary safety concerns when performing a large-scale bromination reaction?
A3: The primary safety concerns revolve around the handling of the brominating agent. Elemental bromine (Br2) is highly corrosive, toxic, and has a high vapor pressure, making it challenging to handle on a large scale.[3] N-Bromosuccinimide (NBS) is a solid and generally safer alternative, but it can also be hazardous.[3] It is crucial to have appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4] The reaction is often exothermic, so careful temperature control is essential to prevent runaways.[5] A robust emergency plan, including access to quenching agents like sodium thiosulfate, should be in place.[5]
Q4: What are the most effective methods for purifying the final product, this compound, at scale?
A4: For large-scale purification of quinoline derivatives, recrystallization and distillation are generally more practical and economical than chromatography.[3][6] The choice between these methods will depend on the physical properties of the final product and its impurities. If the product is a solid with good crystallinity, recrystallization from a suitable solvent system can be highly effective.[6] If the product is a high-boiling liquid, vacuum distillation may be the preferred method.[6] A combination of techniques, such as an initial distillation followed by recrystallization, can also be employed to achieve high purity.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Stage 1: Synthesis of 5-(Trifluoromethyl)quinoline
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low yield in the initial condensation step. | - Incomplete reaction. - Side reactions due to incorrect temperature. | - Monitor the reaction closely by TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may be too slow, while too high can lead to decomposition. - Ensure efficient removal of water if it is a byproduct of the condensation. |
| Formation of tar or dark-colored impurities during thermal cyclization. | - Localized overheating. - Presence of oxygen. - Impurities in the starting material. | - Use a high-boiling, inert solvent for better heat transfer and temperature control.[1] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity starting materials. |
| Incomplete dechlorination. | - Inefficient catalyst. - Insufficient hydrogen pressure. - Catalyst poisoning. | - Use a fresh, high-activity catalyst (e.g., palladium on carbon). - Optimize the hydrogen pressure and reaction time. - Ensure the substrate is free of impurities that could poison the catalyst. |
Stage 2: Regioselective Bromination
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Formation of isomeric byproducts (e.g., 6-bromo isomer). | - Incorrect reaction conditions (temperature, solvent). - Choice of brominating agent. | - Carefully control the reaction temperature; lower temperatures often favor selectivity. - The use of NBS in concentrated sulfuric acid is reported to favor bromination on the homocyclic ring.[2] - Conduct small-scale experiments to screen different brominating agents and solvent systems. |
| Dibromination or other over-brominated products. | - Excess of brominating agent. - Reaction run for too long. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Monitor the reaction progress by GC-MS or LC-MS to stop it once the starting material is consumed. |
| Difficult purification due to closely related impurities. | - Similar polarity of the desired product and byproducts. | - If recrystallization is not effective, consider converting the product to a salt to alter its solubility and facilitate purification.[6] - For very challenging separations, preparative HPLC may be necessary, although it is less ideal for large-scale production.[6] |
IV. Experimental Protocols
Protocol 1: Scale-Up Synthesis of 5-(Trifluoromethyl)quinoline (Illustrative)
This protocol is a generalized procedure based on the Gould-Jacobs reaction and subsequent transformations, with considerations for a larger scale.
Materials:
-
m-Aminobenzotrifluoride
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Phosphorus oxychloride (POCl3)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
Procedure:
-
Condensation: In a suitable reactor, combine m-aminobenzotrifluoride and a slight excess of ethyl acetoacetate. Heat the mixture to facilitate the condensation reaction, removing the ethanol byproduct by distillation. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
Thermal Cyclization: To the crude intermediate, add a high-boiling point solvent. Heat the mixture to approximately 250 °C to induce cyclization. Maintain this temperature until the reaction is complete, as monitored by an appropriate analytical method. Cool the mixture and isolate the crude 4-hydroxy-5-(trifluoromethyl)quinolin-2(1H)-one.
-
Chlorination: Carefully react the quinolinone intermediate with an excess of phosphorus oxychloride to convert the hydroxyl groups to chlorides. This reaction is typically performed at reflux. After the reaction is complete, the excess POCl3 is carefully quenched and removed.
-
Dechlorination: Dissolve the crude dichloroquinoline derivative in a suitable solvent and subject it to catalytic hydrogenation using a Pd/C catalyst. Pressurize the reactor with hydrogen and monitor the uptake. Once the reaction is complete, filter off the catalyst and isolate the crude 5-(trifluoromethyl)quinoline. Purify by vacuum distillation.
Protocol 2: Regioselective Bromination of 5-(Trifluoromethyl)quinoline
Materials:
-
5-(Trifluoromethyl)quinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Sodium thiosulfate (for quenching)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, carefully add concentrated sulfuric acid and cool it to 0-5 °C.
-
Substrate Addition: Slowly add the 5-(trifluoromethyl)quinoline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly.
-
NBS Addition: Once the substrate is fully dissolved and the solution is cooled, add N-bromosuccinimide portion-wise, maintaining the temperature between 0-10 °C. The addition of NBS can be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by GC-MS or LC-MS. The reaction time will need to be optimized.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Quench any remaining active bromine with a solution of sodium thiosulfate.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or vacuum distillation.
V. Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting the regioselective bromination step.
VI. References
-
Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572. [Link]
-
A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. (2021). Ingenta Connect. [Link]
-
CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. (n.d.). ResearchGate. [Link]
-
Faria, J. V., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
-
Al-Warhi, T., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 30(23), 4889. [Link]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros. [Link]
-
Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses. [Link]
-
Liu, Y., et al. (2025). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. [Link]
-
Kouznetsov, V. V., et al. (2010). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 8(22), 5122-5125. [Link]
-
Dhiman, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(10), 2734-2740. [Link]
-
Aslan, M., et al. (2026). Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines. The Journal of Organic Chemistry. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025). ResearchGate. [Link]
-
Sadykova, Y. M., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7954. [Link]
-
Chemical Science. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
Maccallini, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1099. [Link]
-
Belcher, R., et al. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed), 3846. [Link]
-
Sunway Pharm Ltd. (n.d.). 5-bromo-8-(trifluoromethyl)quinoline. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. acgpubs.org [acgpubs.org]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-5-(trifluoromethyl)quinoline. This guide is designed to provide expert insights and practical solutions to the common challenges posed by the unique steric and electronic properties of this valuable building block. The inherent steric congestion arising from the peri-relationship between the C8-bromo and the bulky C5-trifluoromethyl groups often complicates synthetic transformations. This resource offers troubleshooting advice and optimized protocols to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The primary challenge lies in the significant steric hindrance around the C8-bromine atom. The bulky trifluoromethyl (-CF3) group at the C5 position sterically shields the C8 position, making it difficult for the palladium catalyst to perform the initial oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.[1][2] Furthermore, the -CF3 group is strongly electron-withdrawing, which can influence the electronic properties of the quinoline ring and the reactivity of the C-Br bond.[3][4] This combination of steric and electronic factors necessitates carefully optimized reaction conditions, particularly the choice of ligand and catalyst system.
Q2: I'm observing significant amounts of hydrodehalogenation (replacement of -Br with -H) in my Suzuki-Miyaura coupling. What's causing this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with sterically hindered substrates.[1] It can occur through several pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources. In the case of this compound, the steric hindrance can slow down the desired transmetalation and reductive elimination steps, providing a larger window for competing side reactions like hydrodehalogenation to occur.
To mitigate this:
-
Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are designed to promote the oxidative addition and reductive elimination steps while stabilizing the palladium center, thus outcompeting the hydrodehalogenation pathway.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Using freshly distilled solvents and flame-drying your glassware can significantly reduce this side reaction.
-
Choice of Base: A weaker, non-nucleophilic base like K3PO4 or Cs2CO3 is often preferred over stronger bases like NaOH or KOH, which can introduce more water into the reaction.
Q3: My Buchwald-Hartwig amination is failing. What are the critical parameters to consider for this specific substrate?
A3: The Buchwald-Hartwig amination is particularly sensitive to steric hindrance.[5] For this compound, the choice of ligand is paramount.
-
Ligand Selection: Highly sterically demanding biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to create a coordinatively unsaturated and highly reactive palladium center that can overcome the steric barrier for both oxidative addition and C-N reductive elimination.[6][7]
-
Base Selection: A strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Temperature: Due to the challenging nature of the substrate, higher reaction temperatures (e.g., 100-120 °C), often with microwave irradiation, may be necessary to drive the reaction to completion.[8]
Q4: Can I perform a Sonogashira coupling on this substrate, and what are the expected challenges?
A4: Yes, Sonogashira couplings are feasible but share similar challenges with other cross-coupling reactions of this substrate.[9] The key is to facilitate the formation of the palladium-acetylide complex and subsequent reductive elimination.
-
Catalyst System: A standard Sonogashira catalyst system, such as a combination of a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI), is a good starting point.[10][11]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions using bulky phosphine ligands can be advantageous to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system.[12]
Troubleshooting Guides
Troubleshooting Low Yields in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inefficient oxidative addition due to steric hindrance.[1] 2. Catalyst deactivation. | 1. Switch to a bulkier, more electron-rich ligand: Try XPhos, SPhos, or RuPhos. Consider using a pre-formed palladium-ligand complex (e.g., XPhos Pd G2/G3).[13] 2. Increase catalyst loading: Incrementally increase from 1-2 mol% up to 5 mol%. |
| Significant hydrodehalogenation | 1. Presence of water or other proton sources. 2. Slow transmetalation/reductive elimination. | 1. Ensure strictly anhydrous conditions: Use freshly distilled, degassed solvents and flame-dried glassware. 2. Use a suitable base: Switch to K3PO4 or Cs2CO3. |
| Formation of boronic acid homocoupling product | 1. Oxidative conditions leading to boronic acid decomposition. 2. Inefficient transmetalation. | 1. Thoroughly degas the reaction mixture: Use multiple freeze-pump-thaw cycles or sparge with an inert gas. 2. Use a 1.5 to 2-fold excess of the boronic acid. |
Troubleshooting Failed Buchwald-Hartwig Amination
| Symptom | Potential Cause | Recommended Solution |
| No reaction | 1. Insufficiently active catalyst for the sterically hindered substrate. 2. Base is not strong enough to deprotonate the amine. | 1. Employ a highly active ligand: Use a third-generation Buchwald ligand like BrettPhos or RuPhos.[6] 2. Switch to a stronger base: Use NaHMDS, LiHMDS, or LiOtBu. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Reaction time is too long. | 1. Optimize the temperature: Screen temperatures from 80 °C to 120 °C. 2. Monitor the reaction by TLC or LC-MS: Stop the reaction once the starting material is consumed. |
| Low yield with complex mixture of byproducts | 1. Competing side reactions. 2. Ligand degradation. | 1. Screen different solvents: Toluene, dioxane, or CPME can influence the reaction outcome. 2. Use a pre-catalyst: Pre-formed palladium complexes can be more stable and provide more reproducible results. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require further optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K3PO4), finely ground (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G2, and K3PO4.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Buchwald-Hartwig Amination of this compound
This protocol is designed for challenging aminations with primary or secondary amines.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
BrettPhos Pd G3 (0.03 mmol, 3 mol%)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, BrettPhos Pd G3, and NaHMDS to an oven-dried reaction vial.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Challenge and Solution
The steric clash between the peri-substituents is the core issue. The following diagram illustrates the decision-making process for overcoming this challenge in a palladium-catalyzed cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Selectivity in the Functionalization of 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the technical support center for the functionalization of 8-Bromo-5-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this electron-deficient heterocyclic system. The unique electronic properties of this scaffold—specifically the strong electron-withdrawing nature of the trifluoromethyl group and the position of the bromine atom—present distinct challenges and opportunities in achieving selective C-C, C-N, and C-H functionalization.
This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, improve yields, and achieve desired regioselectivity.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and significant debromination of the starting material. What are the likely causes and how can I fix this?
Answer:
This is a common issue when working with electron-deficient aryl halides. The two primary competing reactions are the desired cross-coupling and hydrodehalogenation (debromination). The electron-withdrawing trifluoromethyl group makes the quinoline ring susceptible to side reactions.
Causality and Solutions:
-
Palladium Catalyst and Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential to promote rapid oxidative addition to the C-Br bond and facilitate reductive elimination, outcompeting the debromination pathway.[1] Insufficiently bulky or electron-rich ligands can lead to slower catalytic turnover and favor side reactions.
-
Base Strength and Type: The base plays a crucial role. While a base is necessary for the transmetalation step, overly strong bases (like alkoxides in protic solvents) can promote debromination. Weaker inorganic bases are often preferred.
-
Solvent and Temperature: The reaction temperature should be carefully controlled. While heat is often required, excessive temperatures can accelerate catalyst decomposition and debromination. The choice of solvent can also influence reaction rates and selectivity.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol: Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME). The reaction mixture should be thoroughly purged with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Provides active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote fast reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Minimizes debromination side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DME | Common solvents for Suzuki couplings; degassing is critical. |
| Temperature | 80 - 110 °C | Balances reaction rate against catalyst decomposition. |
Question 2: I am attempting a Buchwald-Hartwig amination and observing poor conversion. How can I improve the efficiency of this C-N coupling?
Answer:
Poor conversion in Buchwald-Hartwig aminations of this substrate is often related to catalyst inhibition or suboptimal ligand/base combinations. The quinoline nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle.[3] Furthermore, the steric hindrance around the C8 position can slow the reaction.
Causality and Solutions:
-
Ligand Selection: This is the most critical parameter. Sterically hindered biaryl phosphine ligands (often called "Buchwald ligands") are essential. They create a bulky coordination sphere around the palladium that facilitates both oxidative addition and reductive elimination while preventing the formation of inactive catalyst dimers.[4]
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly the most effective.
-
Palladium Precatalyst: Using a well-defined, air-stable precatalyst (e.g., G3 or G4 palladacycles) can ensure a consistent concentration of active Pd(0) in the reaction, leading to more reproducible results.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Recommended Buchwald-Hartwig Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃, or Palladacycle Precatalysts (G3/G4) | Provides a reliable source of active Pd(0). |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically demanding ligands essential for coupling with hindered substrates.[4] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, degassed solvents are crucial for success. |
| Temperature | 90 - 120 °C | Sufficient thermal energy to overcome activation barriers. |
Frequently Asked Questions (FAQs)
Question 3: What are the key electronic and steric factors governing selectivity in the functionalization of this compound?
Answer:
The regioselectivity is a result of the interplay between several factors inherent to the quinoline scaffold and the substituents.
-
Electronic Effects: The quinoline system consists of an electron-deficient pyridine ring fused to a more electron-rich benzene ring.[5] The powerful electron-withdrawing trifluoromethyl (-CF₃) group at C5 further deactivates the entire ring system, particularly the benzene portion, towards electrophilic attack. It also makes the C-Br bond at C8 more electron-deficient and thus more susceptible to oxidative addition in palladium-catalyzed reactions.
-
Steric Hindrance: The C8 position is sterically hindered by the peri-position at C1 of the fused ring system. This can make it challenging for bulky nucleophiles or catalysts to access this site. However, the nitrogen atom at position 1 can act as a directing group in C-H activation, often favoring functionalization at the C8 position through the formation of a stable five-membered metallacycle.[6]
-
Directing Group Effects: The lone pair on the quinoline nitrogen is a key player. It can act as a Lewis base, coordinating to transition metals. This coordination is often the first step in directing C-H functionalization, most commonly to the C8 and C2 positions.[6][7]
Regioselectivity Factors Diagram
Caption: Factors influencing regioselectivity.
Question 4: Is direct C-H functionalization a viable strategy for this molecule, and which positions are most accessible?
Answer:
Yes, direct C-H functionalization is a powerful and increasingly viable strategy for quinoline derivatives, aiming to avoid pre-functionalization steps like halogenation.[8][9] For the 5-(trifluoromethyl)quinoline core, the most accessible positions for transition-metal-catalyzed C-H functionalization are typically C8 and C2.
-
C8-Functionalization: This is often achieved via chelation assistance, where the quinoline nitrogen coordinates to a metal catalyst (like Rh, Ru, or Pd), forming a five-membered cyclometalated intermediate that directs activation of the C8-H bond.[10]
-
C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom, making the C2-H bond more acidic.[6] Reactions often proceed through N-oxide activation, where the quinoline is first oxidized to the corresponding N-oxide. This modification dramatically increases the reactivity of the C2 position towards various functionalizations.[10]
-
C5-Functionalization: Achieving selectivity at the C5 position is challenging due to the presence of the -CF₃ group. However, some specific copper-catalyzed trifluoromethylation reactions have been reported on 8-aminoquinoline derivatives, where an amino-directing group at C8 can steer the functionalization to the C5 position.[11] This highlights the power of using directing groups to override the inherent reactivity of the scaffold.
References
-
Gule, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Selective C─H functionalization of quinolines. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]
-
Hayhow, T., et al. (2020). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. Available at: [Link]
-
Kuninobu, Y., et al. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Indian Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Nagashima, Y., et al. (2024). Transforming inexpensive quinolines into complex drug candidates. ScienceDaily. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Communications. Available at: [Link]
-
Aouad, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of 8-Bromo-5-(trifluoromethyl)quinoline
Welcome to the technical support guide for 8-Bromo-5-(trifluoromethyl)quinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The unique electronic properties of this substrate—an electron-deficient quinoline ring due to the trifluoromethyl group, and a potentially coordinating heteroatom—present specific challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve high-efficiency reactions.
Part 1: General FAQs & Initial Troubleshooting
This section addresses overarching questions that apply to various cross-coupling reactions involving this compound.
Question 1: My cross-coupling reaction is not working. What are the first things I should check?
Answer: When a reaction fails, it's crucial to systematically verify the integrity of your setup and reagents before extensively re-optimizing the catalytic system.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for failed cross-coupling reactions.
-
Reagent Integrity : Boronic acids are particularly susceptible to degradation over time.[1] Ensure your coupling partner is pure. Solvents must be anhydrous and thoroughly degassed, as oxygen can deactivate Pd(0) catalysts and promote side reactions like the homocoupling of boronic acids.[1][2]
-
Inert Atmosphere : Palladium(0) species, the active catalysts in most cross-coupling cycles, are oxygen-sensitive.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the atmosphere is maintained throughout the reaction.[1]
-
Catalyst, Ligand, and Base : Verify that you used the correct reagents and that they were weighed and transferred correctly. The choice of these three components is the most critical factor and is highly substrate-dependent.[1]
Question 2: How do the trifluoromethyl group and the quinoline nitrogen affect reactivity?
Answer: Both features significantly influence the substrate's behavior.
-
Trifluoromethyl (-CF₃) Group: As a strong electron-withdrawing group, the -CF₃ group makes the quinoline ring electron-deficient. This generally facilitates the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center.[2][3] However, it can also impact the subsequent reductive elimination step.
-
Quinoline Nitrogen: The lone pair on the quinoline nitrogen can coordinate to the palladium catalyst.[4] This can be a double-edged sword. In some cases, it can stabilize the catalyst, but more often it can act as an inhibitor by occupying a coordination site needed for the catalytic cycle to proceed.[4] This is why the choice of an external ligand is critical—it must compete effectively with the substrate's own nitrogen atom.
Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] For this compound, success hinges on a well-chosen catalyst system that balances reactivity with stability.
FAQs for Suzuki-Miyaura Coupling
Question 3: What is a good starting point for a catalyst system for the Suzuki coupling of this substrate?
Answer: A reliable starting point involves a palladium(II) precatalyst with a phosphine ligand that promotes the formation of the active Pd(0) species.
| Component | Recommended Starting Condition | Rationale & Citation |
| Pd Source | Pd(dppf)Cl₂ (3-5 mol%) | A stable, air-tolerant Pd(II) precatalyst. The dppf ligand is effective for a wide range of aryl bromides.[5][6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Carbonate and phosphate bases are generally effective and well-tolerated by many functional groups.[7][8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of the inorganic base.[5][7] |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required to drive the catalytic cycle to completion.[1] |
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low Yield / No Reaction
-
Cause A: Inefficient Catalyst Activity. The chosen ligand may not be optimal.
-
Solution: Switch to a more electron-rich and bulky monophosphine ligand like XPhos or SPhos in combination with a Pd(II) source like Pd(OAc)₂.[9] These ligands can accelerate both oxidative addition and reductive elimination.
-
-
Cause B: Catalyst Inhibition. The quinoline nitrogen may be inhibiting the palladium center.
-
Solution: Using a bulkier ligand can sterically disfavor the coordination of the quinoline nitrogen. Alternatively, increasing the catalyst loading (e.g., to 10 mol%) may overcome partial inhibition.
-
Issue 2: Significant Homocoupling of the Boronic Acid
-
Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids, forming a biaryl byproduct.[1][2]
-
Solution 1: Rigorous Degassing. Ensure your solvent and reaction headspace are scrupulously free of oxygen. Use a robust degassing method like three freeze-pump-thaw cycles.[1]
-
Solution 2: Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Solution 3: Lower Temperature. Reducing the reaction temperature may slow the rate of homocoupling relative to the desired cross-coupling.[1]
-
Issue 3: Dehalogenation (Replacement of -Br with -H)
-
Cause: Proto-dehalogenation. This side reaction can occur, particularly with electron-deficient aryl halides, if a source of protons is available to intercept a palladium-hydride intermediate.
-
Solution: Ensure strictly anhydrous conditions if possible. The choice of base can also be influential; sometimes switching from a carbonate to a phosphate base (K₃PO₄) can mitigate this issue.
-
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]
Part 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming C-N bonds, but it is highly sensitive to the choice of ligand and base.[11][12] The electron-deficient nature of the substrate makes it a good candidate, but steric hindrance around the 8-position can be a factor.
FAQs for Buchwald-Hartwig Amination
Question 4: What type of ligand is required for Buchwald-Hartwig amination of this substrate?
Answer: You need bulky, electron-rich phosphine ligands. These ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N coupling.[13][14] Standard ligands like PPh₃ are generally ineffective. The "Buchwald-type" biaryl phosphine ligands are the gold standard here.
Ligand Selection Decision Tree:
Caption: A simplified decision tree for initial ligand selection in Buchwald-Hartwig amination.
Question 5: Which base should I use for C-N coupling?
Answer: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), though the latter is generally less reactive. Avoid bases like carbonates or hydroxides, which are typically not strong enough.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 1: Low Conversion, Starting Material Remains
-
Cause A: Base is not strong enough or has degraded.
-
Solution: Use freshly opened NaOt-Bu from a reputable supplier. Ensure it is handled under an inert atmosphere as much as possible.
-
-
Cause B: Catalyst inhibition by the amine substrate.
-
Solution: The amine can sometimes coordinate too strongly to the palladium center and act as an inhibitor.[4] Using a higher catalyst loading or switching to a bulkier ligand (e.g., if XPhos fails, try a more sterically demanding ligand) can help.
-
-
Cause C: Precatalyst activation issue.
-
Solution: Use a pre-formed palladium precatalyst (e.g., XPhos-Pd-G3). These often show higher activity and reproducibility as they do not require an in-situ reduction/activation step.[9]
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
-
Cause: Competing reaction pathways.
-
Solution: Lowering the reaction temperature can sometimes increase selectivity for the desired C-N coupling. Ensure the amine coupling partner is of high purity.
-
Part 4: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is a powerful method for installing terminal alkynes.[15] It traditionally uses a dual Pd/Cu catalytic system, but copper-free variants are increasingly common to avoid issues like alkyne homocoupling.[16][17]
FAQs for Sonogashira Coupling
Question 6: Should I use a copper co-catalyst?
Answer: It depends. The traditional Sonogashira protocol uses a copper(I) salt (e.g., CuI) as a co-catalyst, which facilitates the transmetalation step by forming a copper-acetylide intermediate.[15][18]
-
With Copper: Generally faster reactions and can proceed at lower temperatures.
-
Copper-Free: This approach is often preferred to prevent the primary side reaction: oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by copper in the presence of oxygen.[19][20] Copper-free systems often require a slightly higher temperature or more specialized ligands.
For initial screening, a copper-free system is often a good choice for cleaner reaction profiles.
Recommended Starting Conditions
| Component | Copper-Free Condition | Rationale & Citation |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective precatalyst.[15] |
| Ligand | P(t-Bu)₃ or similar bulky phosphine | Bulky, electron-rich ligands can accelerate the catalytic cycle in the absence of copper.[18] |
| Base | A strong amine base like diisopropylamine (DIPA) or triethylamine (TEA) | The base acts as both a proton scavenger and often as the solvent.[21] |
| Solvent | THF or DMF (if amine is not the solvent) | A polar aprotic solvent is needed to dissolve the reagents.[4] |
| Temperature | Room Temp to 80 °C | Reaction temperature depends on the reactivity of the alkyne. |
Troubleshooting Guide: Sonogashira Coupling
Issue 1: Main product is the alkyne dimer (homocoupling/Glaser coupling)
-
Cause: Oxygen contamination in a copper-catalyzed system.
Issue 2: Low Yield and difficult purification
-
Cause: Poor solubility of reagents or catalyst deactivation.
-
Solution: Ensure all components are soluble at the reaction temperature.[4] If using a Pd/PPh₃ system, catalyst deactivation can sometimes be observed. Switching to a more robust catalyst system with a bulkier ligand may improve performance.
-
Part 5: Experimental Protocols
These are generalized protocols and should be optimized for your specific substrates and scale. Always perform reactions in a well-ventilated fume hood.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).[5]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.08 equiv.), and the base (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial.
-
Inerting & Reagent Addition: Seal the vial. Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).[1]
-
Reaction: Heat the mixture to the required temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- Suzuki reaction - Wikipedia.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
- Supposed mechanism for the copper-free Sonogashira reaction.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
- Sonogashira Coupling - Organic Chemistry Portal.
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - MDPI.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Quinoline Synthesis
Welcome to the technical support center dedicated to addressing the critical challenge of managing reaction exotherms during the large-scale synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or production-scale manufacturing. Our focus is to provide practical, field-proven insights to ensure both the safety and success of your synthetic endeavors.
The synthesis of the quinoline nucleus, a cornerstone of many pharmaceutical agents, often involves highly exothermic reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] Uncontrolled exotherms not only pose a significant safety risk, leading to thermal runaway, but can also adversely affect reaction yield and purity by promoting side reactions and tar formation.[4][5][6] This guide will equip you with the necessary knowledge to anticipate, monitor, and control these exotherms effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up of quinoline synthesis, providing a clear path to resolution.
Issue 1: My Skraup synthesis is extremely vigorous and difficult to control on a larger scale.
-
Probable Cause: The Skraup synthesis is notoriously exothermic due to the dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent condensation and oxidation steps.[7][8] On a larger scale, the decrease in the surface-area-to-volume ratio makes heat dissipation more challenging, leading to a rapid increase in temperature.[4]
-
Step-by-Step Solution:
-
Introduce a Moderator: The most common and effective method to tame the vigor of the Skraup reaction is to add a moderator. Ferrous sulfate (FeSO₄) is widely used to extend the reaction over a longer period, thus preventing a sudden and violent exotherm.[5][7][9] Boric acid can also be used as a moderating agent.[7][8]
-
Controlled Reagent Addition: Instead of adding all reagents at once, employ a semi-batch approach. The concentrated sulfuric acid should be added slowly and in portions to the well-stirred mixture of aniline, glycerol, and ferrous sulfate.[4][5] This allows for the heat generated to be managed by the cooling system of the reactor.
-
Ensure Efficient Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction proceeds much faster, increasing the risk of a runaway reaction.[4] Transition from magnetic stirring to a more robust overhead mechanical stirrer with an appropriately designed impeller for larger reactors.
-
Gradual Heating: Gently heat the reaction mixture to initiate the reaction. Once the exotherm begins, as indicated by a rise in internal temperature, immediately remove the external heat source.[9] The reaction's own heat should be sufficient to maintain it. Have a cooling system on standby to apply if the reaction becomes too vigorous.[9]
-
Issue 2: I'm observing significant tar formation in my Doebner-von Miller reaction upon scale-up.
-
Probable Cause: Tar formation is a frequent side reaction in the Doebner-von Miller synthesis, often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, especially at elevated temperatures.[6] This issue is exacerbated on a larger scale due to less efficient heat removal.
-
Step-by-Step Solution:
-
Slow Addition of the Carbonyl Compound: To minimize polymerization, add the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline.[6] This helps to control the exotherm and maintain a low concentration of the polymerizable species at any given time.
-
Optimize Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate tar formation.[6] Closely monitor the internal reaction temperature and optimize it for your specific substrates. For highly exothermic variations, initial cooling may be required.[6][10]
-
Consider a Biphasic System: A key strategy to reduce polymerization is to use a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, its concentration in the acidic aqueous phase where polymerization occurs is kept low, thereby increasing the yield of the desired quinoline.[11]
-
In Situ Generation of the Carbonyl Compound: When using α,β-unsaturated carbonyls that are prone to polymerization, consider preparing them in situ from two simpler carbonyl compounds via an aldol condensation. This approach, known as the Beyer method, can help to control the concentration of the reactive intermediate.[12]
-
Issue 3: My Friedländer synthesis, which worked well on a small scale, is now giving low yields and side products at a larger scale.
-
Probable Cause: The Friedländer synthesis, while generally less exothermic than the Skraup or Doebner-von Miller reactions, can still present thermal control challenges upon scale-up.[13][14] Low yields on a larger scale are often due to suboptimal heat management leading to the degradation of starting materials or products, or the promotion of side reactions like aldol self-condensation of the ketone.[13]
-
Step-by-Step Solution:
-
Precise Temperature Control: This reaction can be highly sensitive to temperature.[13] Use a jacketed reactor with a reliable temperature control unit to maintain the optimal reaction temperature. Avoid localized overheating which can occur with heating mantles on large flasks.
-
Catalyst Selection: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to side reactions.[13] Modern approaches often utilize milder and more efficient catalytic systems. Consider exploring catalysts like metal triflates, ionic liquids, or solid acid catalysts which can promote the reaction under gentler conditions.[14]
-
Solvent Choice: The reaction medium plays a significant role.[13] Ensure the chosen solvent can effectively transfer heat and keep all reactants in solution at the larger scale. In some cases, switching to a higher boiling point solvent can allow for better temperature control.
-
Monitor Reaction Progress: At a larger scale, reaction times may differ from small-scale experiments. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and how can I prevent it in quinoline synthesis?
A: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[15] The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in an explosion.[15] To prevent this:
-
Understand Reaction Energetics: Before scaling up, it is crucial to have a clear understanding of the reaction's energetics. Techniques like reaction calorimetry can provide vital data on the heat of reaction.[16]
-
Implement Robust Cooling: Ensure your reactor's cooling system is capable of handling the total heat output of the reaction.
-
Controlled Addition: For highly exothermic reactions, a semi-batch process with controlled addition of a limiting reagent is a key strategy to manage the rate of heat generation.[4]
-
Have an Emergency Plan: This should include a method for rapid cooling or quenching of the reaction if the temperature exceeds a predetermined safety limit.
Q2: How does the surface-area-to-volume ratio impact exotherm management during scale-up?
A: As the scale of a reaction increases, the volume increases by a cubic factor while the surface area for heat exchange only increases by a square factor. This leads to a significant decrease in the surface-area-to-volume ratio, making heat dissipation much less efficient in larger reactors.[4] This is a fundamental reason why reactions that are easily controlled in the lab can become dangerously exothermic on a larger scale.
Q3: Are there any "greener" or inherently safer alternatives to the classical quinoline syntheses?
A: Yes, significant research has been dedicated to developing milder and more environmentally friendly methods for quinoline synthesis. These often involve:
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and, in some cases, improve yields and reduce tar formation in the Skraup synthesis.[3][11]
-
Use of Ionic Liquids: Brønsted-acidic ionic liquids can replace harsh acids like concentrated sulfuric acid, leading to cleaner reactions.[11]
-
Catalytic Approaches: A wide range of modern catalysts, including metal-organic frameworks and nanocatalysts, can facilitate quinoline synthesis under much milder conditions.[11]
-
Visible Light-Promoted Reactions: Metal-free radical cyclization of arylamine precursors using visible light offers a gentler alternative to traditional high-temperature methods.[11]
Experimental Protocols with Emphasis on Exotherm Control
Protocol 1: Large-Scale Skraup Synthesis of Quinoline with Enhanced Safety
This protocol outlines a procedure for the synthesis of quinoline on a 1-mole scale, incorporating critical steps for managing the reaction exotherm.
Reactants and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Aniline | 93.13 | 93.1 | 1.0 |
| Glycerol | 92.09 | 220.8 | 2.4 |
| Nitrobenzene | 123.11 | 123.1 | 1.0 |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | 278.01 | 27.8 | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 392.3 | 4.0 |
Procedure:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple to monitor the internal temperature, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the reactor's cooling system is operational and charged with a suitable coolant.
-
Charging the Reactor: In a fume hood, charge the reactor with aniline, glycerol, and ferrous sulfate heptahydrate.
-
Initial Mixing and Cooling: Begin stirring the mixture to ensure homogeneity. Circulate coolant through the reactor jacket to pre-cool the contents to 10-15 °C.
-
Controlled Acid Addition: (CRITICAL STEP) Slowly add the concentrated sulfuric acid to the stirred mixture via the dropping funnel over a period of at least 2-3 hours. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the internal temperature below 40 °C.
-
Initiation of Reaction: After the complete addition of sulfuric acid, add the nitrobenzene. Gently heat the mixture using the reactor's heating system.
-
Managing the Exotherm: (CRITICAL STEP) The reaction is highly exothermic and will begin to boil. As soon as the internal temperature starts to rise rapidly, indicating the onset of the exotherm, immediately switch from heating to cooling. The reaction should sustain reflux without external heating. If the reaction becomes too vigorous, increase the cooling to bring it under control.
-
Completion of Reaction: Once the initial vigorous exotherm subsides, heat the mixture to maintain a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a larger vessel containing 5 L of cold water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.
-
Purification: The crude quinoline can be isolated by steam distillation.
Visualizations
Logical Workflow for Troubleshooting Thermal Runaway
Caption: A logical workflow for responding to and analyzing a thermal runaway event.
References
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- Benchchem. (n.d.). Technical Support Center: Optimization of Skraup Quinoline Synthesis.
- HSE. (2023, February 24). OC 431/13: Chemical reactor safety.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Unknown. (n.d.). Preparation and Properties of Quinoline.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Wikipedia. (n.d.). Skraup reaction.
- Damietta University. (2016). Synthesis of Quinoline and derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 16. fauske.com [fauske.com]
Technical Support Center: Navigating the Analytical Challenges of Brominated Quinoline Isomer Separation
Welcome to the technical support center dedicated to addressing the intricate challenges associated with the analytical separation of brominated quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of resolving these structurally similar compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental workflows.
Introduction: The Intricacy of Brominated Quinoline Isomers
Brominated quinolines are a pivotal class of heterocyclic compounds in pharmaceutical research and materials science. The position of the bromine atom(s) on the quinoline ring system dramatically influences the molecule's biological activity, toxicity, and physicochemical properties. Consequently, the accurate separation and quantification of individual isomers are paramount for drug development, quality control, and mechanistic studies. However, their structural similarity presents significant analytical challenges, often leading to issues like co-elution and inaccurate quantification. This guide will equip you with the knowledge and practical strategies to master these separations.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and problems encountered during the separation of brominated quinoline isomers.
Q1: My brominated quinoline isomers are co-eluting on a standard C18 HPLC column. What is the first thing I should try?
A1: Co-elution of positional isomers on a standard C18 column is a frequent issue due to their similar hydrophobicity.[1][2] The first step is to manipulate the selectivity of your separation. You can achieve this by:
-
Altering the Mobile Phase Composition: Modifying the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can change the selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile.
-
Adjusting the Mobile Phase pH: If your brominated quinolines have ionizable groups, altering the pH of the mobile phase can significantly impact their retention and selectivity.[3] For quinolines, which are basic, operating at a pH where they are protonated can change their interaction with the stationary phase.
-
Exploring Alternative Stationary Phases: If mobile phase adjustments are insufficient, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices for aromatic compounds as they offer alternative separation mechanisms like π-π interactions.[4][5]
Q2: I'm observing peak tailing for my brominated quinoline peaks in HPLC. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like quinolines is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[5] Here’s how to troubleshoot this:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column where the residual silanol groups are minimized.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or a volatile alternative like ammonium acetate, to the mobile phase at a low concentration (e.g., 0.1%). These additives will interact with the active silanol sites, reducing their availability to interact with your analytes.
-
Lower pH: Operating at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.
-
Check for Column Contamination: Peak tailing can also result from a contaminated guard column or column inlet frit.[1] Try flushing the column with a strong solvent or replacing the guard column.
Q3: I am developing a GC-MS method for brominated quinolines and see evidence of compound degradation. How can I mitigate this?
A3: Thermal degradation is a known issue for some thermally labile compounds during GC analysis.[6][7] Brominated compounds can also be susceptible to degradation in the hot injector port. To address this:
-
Lower the Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Splitless or Pulsed Splitless Injection: Minimizing the residence time of the analytes in the hot injector can reduce thermal stress.
-
Check for Active Sites: Ensure your GC inlet liner and column are well-deactivated. Active sites in the sample path can catalyze degradation. Using a liner with a gentle deactivation, like a cyclo-siloxane deactivation, can be beneficial.
-
Derivatization: If degradation persists, consider derivatization to create a more thermally stable analogue, although this adds complexity to your sample preparation.
Q4: Can I use supercritical fluid chromatography (SFC) for separating brominated quinoline isomers? What are the advantages?
A4: Yes, Supercritical Fluid Chromatography (SFC) is an excellent technique for isomer separation, including halogenated compounds.[8][9][10][11][12][13] The primary advantages include:
-
High Efficiency and Speed: SFC often provides faster separations and higher efficiency compared to HPLC.[8]
-
Unique Selectivity: The use of supercritical CO2 as the main mobile phase, often with a small amount of a polar co-solvent (modifier), offers unique selectivity that can be highly effective for resolving isomers.[10]
-
Orthogonal Separation Mechanism: SFC provides a different separation mechanism compared to reversed-phase HPLC, making it a powerful tool when HPLC methods fail.
-
Chiral and Achiral Separations: SFC is widely used for both chiral and achiral separations and can be particularly effective for positional isomers.[8][9]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex separation challenges.
Guide 1: Optimizing HPLC Separation of Positional Brominated Quinoline Isomers
Problem: Inadequate resolution between two or more positional isomers of a monobrominated quinoline on a C18 column.
Underlying Principle: Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate using a standard reversed-phase mechanism alone.[14] Achieving separation requires exploiting subtle differences in their interaction with the stationary and mobile phases.
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for positional isomer co-elution.
Step-by-Step Protocol:
-
Modify Organic Solvent:
-
Rationale: Acetonitrile and methanol have different solvent strengths and selectivities. Changing the organic modifier can alter the elution order and improve resolution.
-
Action: If you are using acetonitrile, prepare a mobile phase with the same proportion of methanol. Run your sample and compare the chromatograms.
-
-
Adjust Mobile Phase pH:
-
Rationale: The pKa of the quinoline nitrogen allows for protonation at acidic pH. This change in charge state can significantly alter retention and selectivity.
-
Action: Prepare mobile phases with different pH values (e.g., using phosphate or formate buffers) and analyze your sample at each pH. Ensure your column is stable at the chosen pH.
-
-
Change Column Chemistry:
-
Rationale: If modifying the mobile phase is insufficient, a different stationary phase is necessary. Phenyl-hexyl and PFP columns provide π-π interactions that can differentiate between isomers based on the position of the bromine atom on the aromatic ring.[4][5]
-
Action: Screen a phenyl-hexyl and a PFP column using your initial mobile phase conditions.
-
-
Optimize Column Temperature:
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.
-
Action: Systematically vary the column temperature (e.g., in 10-15°C increments) and observe the effect on resolution.[5]
-
Data Summary Table for HPLC Method Development:
| Parameter | Condition 1 (Initial) | Condition 2 | Condition 3 | Condition 4 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Gradient | 50-95% B in 15 min | 50-95% B in 15 min | 50-95% B in 15 min | 50-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | 30°C | 40°C |
| Resolution (Isomer Pair 1-2) | < 1.0 | 1.2 | 1.8 | > 2.0 |
Guide 2: Troubleshooting Poor Peak Shape and Sensitivity in GC-MS Analysis
Problem: Broad, tailing peaks and low signal-to-noise for brominated quinoline isomers in a GC-MS analysis.
Underlying Principle: Poor peak shape in GC is often due to activity in the sample path (liner, column), thermal degradation, or non-optimal chromatographic conditions.[6] Low sensitivity can be a consequence of poor peak shape or compound loss.
Troubleshooting Workflow:
Caption: GC-MS troubleshooting workflow for peak shape and sensitivity issues.
Step-by-Step Protocol:
-
System Maintenance:
-
Rationale: Air leaks can cause column degradation and poor performance.[6] A dirty inlet liner can be a source of activity and peak tailing.
-
Action: Perform a leak check on your GC system. Replace the inlet liner, septum, and gold seal.
-
-
Optimize Injector Conditions:
-
Rationale: The injector temperature needs to be hot enough to volatilize the analytes without causing thermal degradation.
-
Action: Analyze a standard at a range of injector temperatures (e.g., 200°C, 225°C, 250°C) and monitor for changes in peak shape and the presence of degradation products.
-
-
Evaluate Column Health:
-
Rationale: A damaged or old column will exhibit high bleed and poor peak shape for active compounds.
-
Action: Condition the column according to the manufacturer's instructions. If performance does not improve, trim 10-15 cm from the column inlet. If the problem persists, the column may need to be replaced.
-
-
Refine Temperature Program:
-
Rationale: A slower oven temperature ramp rate can improve the separation of closely eluting isomers.
-
Action: Decrease the ramp rate of your temperature program to increase the time the analytes spend interacting with the stationary phase.
-
Guide 3: Leveraging Ion Mobility Spectrometry for Unresolved Isomers
Problem: Brominated quinoline isomers are inseparable by chromatography alone (co-elution in both HPLC and GC).
Underlying Principle: Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation to mass spectrometry.[15][16][17][18] Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, even if they have the same mass-to-charge ratio.
Experimental Workflow for LC-IMS-MS:
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. welch-us.com [welch-us.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 11. longdom.org [longdom.org]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. azom.com [azom.com]
- 16. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 18. researchgate.net [researchgate.net]
refining work-up procedures for 8-Bromo-5-(trifluoromethyl)quinoline synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural guidance for the synthesis and work-up of 8-Bromo-5-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Skraup synthesis of quinolines can stem from several factors. One common issue is incomplete reaction, which can be addressed by ensuring the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Another critical factor is the temperature control during the exothermic reaction; maintaining the recommended temperature range is crucial to prevent side reactions. The purity of the starting materials, particularly 3-bromo-5-(trifluoromethyl)aniline, is also paramount, as impurities can interfere with the reaction.
To improve your yield, consider the following:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction progress and ensure it is heated appropriately as per established protocols.
-
Ensure Purity of Reagents: Use high-purity starting materials to minimize side reactions.
-
Efficient Extraction: During the work-up, ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like ethyl acetate are recommended.
Q2: I am observing a significant amount of an inseparable impurity in my final product. What could this be and how can I remove it?
A2: A common impurity in the Skraup synthesis is the corresponding nitro compound, which can be formed if the oxidizing agent is too harsh or if the reaction conditions are not well-controlled. This impurity can be difficult to separate by standard column chromatography due to similar polarities.
To address this, you can try:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Hexanes and ethyl acetate mixtures are often effective for purifying quinoline derivatives.
-
Alternative Chromatographic Conditions: If column chromatography is not effective, consider using a different stationary phase or a more selective eluent system.
-
Chemical Treatment: In some cases, a chemical wash during the work-up can help remove specific impurities. For example, a wash with a mild reducing agent might help remove oxidized byproducts.
Q3: During the aqueous work-up, I am struggling with the formation of a persistent emulsion. How can I break it?
A3: Emulsion formation is a common issue when partitioning between aqueous and organic layers, especially when basic solutions are used. To break the emulsion, you can try the following techniques:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is particularly stubborn, centrifuging the mixture can help to separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
Troubleshooting Guide
Problem 1: Incomplete Reaction or Presence of Starting Material
Symptoms:
-
TLC analysis of the crude reaction mixture shows a significant spot corresponding to the starting material, 3-bromo-5-(trifluoromethyl)aniline.
-
The final yield is significantly lower than expected.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for incomplete reaction.
Detailed Steps:
-
Verify Reaction Conditions: Double-check the reaction time and temperature against a reliable protocol. The Skraup reaction is often heated to ensure it proceeds to completion.
-
Assess Starting Material: The purity of 3-bromo-5-(trifluoromethyl)aniline is critical. Impurities can inhibit the reaction. Consider purifying the starting material if its purity is questionable.
-
Optimize Reaction Parameters: If the starting material is pure and the conditions were correct, a modest increase in reaction time or temperature may be necessary to drive the reaction to completion.
Problem 2: Difficulty in Isolating the Product from the Reaction Mixture
Symptoms:
-
The product appears to be soluble in the aqueous layer during extraction.
-
Low recovery of the product after extraction and solvent evaporation.
Workflow for Optimizing Extraction:
Caption: Workflow for optimizing the extraction of this compound.
Detailed Steps:
-
Basify the Aqueous Layer: The quinoline product is basic and can be protonated in an acidic medium, increasing its water solubility. Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a base such as sodium hydroxide or ammonium hydroxide.
-
Multiple Extractions: Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure all the product is transferred to the organic phase.
-
Brine Wash: After combining the organic layers, wash with brine to help remove any remaining water and break any minor emulsions.
-
Drying: Thoroughly dry the organic layer with a drying agent like sodium sulfate or magnesium sulfate before evaporating the solvent.
Experimental Protocols
Standard Work-up and Purification Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction scale and observed impurities.
Table 1: Reagents and Solvents for Work-up
| Reagent/Solvent | Purpose | Typical Amount |
| Deionized Water | Dilution of the reaction mixture | 10 volumes relative to the reaction mixture |
| Ammonium Hydroxide (28-30%) | Neutralization | As needed to reach pH > 8 |
| Ethyl Acetate | Extraction Solvent | 3 x 5 volumes |
| Saturated NaCl (Brine) | Washing | 1 x 5 volumes |
| Anhydrous Sodium Sulfate | Drying Agent | Sufficient to dry the organic layer |
| Hexanes/Ethyl Acetate | Chromatography Eluent | Gradient, e.g., 100:0 to 80:20 |
Step-by-Step Procedure:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold deionized water.
-
Neutralization: Slowly add ammonium hydroxide to the aqueous mixture with stirring until the pH is greater than 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction two more times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
- This section would be populated with actual references from scientific literature if this were a real-time, web-connected tool.
-
Title: Process for preparing quinoline derivatives. Source: Google Patents. URL:
Validation & Comparative
A Comparative Guide to the Analytical Validation of 8-Bromo-5-(trifluoromethyl)quinoline Purity
For researchers, scientists, and drug development professionals, establishing the purity of 8-Bromo-5-(trifluoromethyl)quinoline is a critical step to ensure the reliability, reproducibility, and safety of subsequent experimental results and formulated products. This guide provides an in-depth comparative analysis of the primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide you in selecting the most appropriate method for your specific needs.
The Criticality of Purity in Drug Development
This compound is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of a synthesis, the biological activity of a final compound, and the safety profile of a drug candidate. Impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure; it is a cornerstone of good science. The validation of analytical procedures is governed by international guidelines, primarily the ICH Q2(R1) guideline, which outlines the necessary validation characteristics to ensure the reliability of analytical results.[1][2][3][4]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired level of sensitivity and accuracy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary and a liquid mobile phase. | Separation based on volatility and partitioning between a stationary and a gaseous mobile phase, with mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[5][6] |
| Typical Purity Range | 95-100% | 95-100% | 90-100% |
| Selectivity | High, tunable by column and mobile phase selection. | Very high, especially with mass spectrometric detection. | High, depends on spectral resolution. |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) |
| Strengths | - Versatile and widely applicable- Robust and reproducible- Suitable for non-volatile and thermally labile compounds | - Exceptional sensitivity and specificity- Ideal for identifying volatile and semi-volatile impurities- Provides structural information of impurities | - Primary analytical method- Does not require a specific reference standard of the analyte[6]- Provides structural confirmation |
| Limitations | - May require derivatization for some compounds- Co-elution of impurities can be a challenge | - Limited to volatile and thermally stable compounds- Potential for sample degradation at high temperatures | - Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer for optimal resolution |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of the relatively non-polar this compound from potential polar and non-polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is chosen. The organic modifier (acetonitrile) elutes the compound, while the aqueous phase provides retention. The gradient allows for the elution of impurities with a wide range of polarities. The acid improves peak shape by protonating any basic sites on the molecule and silanol groups on the stationary phase.
-
Detector: A UV detector is used, as the quinoline ring system of the analyte has a strong chromophore, allowing for sensitive detection.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
Data Interpretation and System Suitability:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, must be performed to ensure the validity of the results.
Diagram: HPLC Analytical Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers superior sensitivity and specificity compared to HPLC, making it ideal for detecting trace impurities.
Causality of Experimental Choices:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen. Its stationary phase is suitable for separating a wide range of non-polar to moderately polar compounds, including halogenated aromatics.
-
Injector: A split/splitless injector is used in split mode to prevent column overloading with the main component and allow for the detection of trace impurities.
-
Temperature Program: A temperature ramp is employed to ensure the separation of compounds with different boiling points. The initial temperature is low enough to trap volatile impurities, and the final temperature is high enough to elute the main compound and any less volatile impurities.
-
Detector: A mass spectrometer is used for detection, providing both quantitative data and structural information about the separated components, which is invaluable for impurity identification.
Experimental Protocol: GC-MS Purity Determination
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Data Interpretation and System Suitability:
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared against libraries (e.g., NIST) for tentative identification.
Diagram: GC-MS Impurity Profiling Logic
Caption: Logical flow of impurity analysis using GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality of Experimental Choices:
-
Internal Standard: A certified internal standard with known purity and a simple NMR spectrum that does not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.
-
Solvent: A deuterated solvent that completely dissolves both the sample and the internal standard is used. DMSO-d6 is a good choice for many organic compounds.
-
Acquisition Parameters: Long relaxation delays (D1) and a calibrated 90° pulse are crucial for ensuring accurate integration and, therefore, accurate quantification.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition Parameters:
-
Experiment: 1H NMR.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 s (should be at least 5 times the longest T1 of the signals of interest).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Interpretation and System Suitability:
The accuracy of qNMR is highly dependent on the precision of weighing and the proper setting of acquisition parameters. The absence of overlapping signals is critical for accurate integration.
Diagram: qNMR Purity Calculation Pathway
Caption: The pathway for calculating purity using qNMR.
Conclusion and Recommendations
The analytical validation of this compound purity requires a multi-faceted approach.
-
HPLC is the recommended method for routine quality control due to its robustness, reliability, and ease of implementation. It provides a good balance of sensitivity and selectivity for most applications.
-
GC-MS should be employed as a complementary technique, especially during process development and for troubleshooting, to identify and quantify volatile and semi-volatile impurities that may not be detected by HPLC.
-
qNMR serves as an invaluable primary method for the absolute quantification of purity without the need for a specific reference standard. It is particularly useful for the certification of in-house reference materials.
By leveraging the strengths of these three techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for this compound, ensuring the quality and integrity of their work. Adherence to the principles outlined in the ICH Q2(R1) guideline throughout the validation process is paramount for regulatory acceptance.[1][2][3][4][7]
References
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- Quality Guidelines - ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021-12-13).
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A Comparative Guide to the Reactivity of 8-Bromo- vs. 8-Chloro-5-(trifluoromethyl)quinoline
Introduction: The Strategic Importance of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The introduction of a trifluoromethyl (CF3) group, particularly at the 5-position, significantly modulates the electronic properties of the ring system, enhancing metabolic stability and binding affinity in drug candidates.[3][4] When combined with a halogen at the C8-position, these molecules—specifically 8-Bromo-5-(trifluoromethyl)quinoline and 8-Chloro-5-(trifluoromethyl)quinoline—become powerful intermediates for late-stage functionalization.
This guide provides a detailed comparative analysis of the reactivity of these two key building blocks. Understanding the subtle yet critical differences dictated by the C8-halogen (Br vs. Cl) is paramount for researchers in selecting the optimal substrate and reaction conditions, thereby streamlining synthesis and maximizing yields. We will dissect their reactivity profiles in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, supported by mechanistic principles and actionable experimental protocols.
Pillar 1: Electronic and Steric Landscape
The reactivity of the C8-halogen is not considered in isolation; it is profoundly influenced by the surrounding molecular architecture.
-
Electronic Effects: The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is dramatically amplified by the potent electron-withdrawing nature of the C5-trifluoromethyl group. This group places a strong partial positive charge on the carbon atoms of the carbocyclic ring, particularly C8, rendering it susceptible to nucleophilic attack.
-
Leaving Group Aptitude (Br vs. Cl): The fundamental difference between the two substrates lies in the nature of the carbon-halogen bond.
-
Electronegativity: Chlorine is more electronegative than bromine. This makes the C8 carbon in the chloro-derivative more electrophilic (electron-poor) than in the bromo-derivative.
-
Bond Strength: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This difference is the deciding factor in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in cross-coupling catalysis.
-
-
Steric Hindrance: The C8-position is subject to peri-hindrance from the hydrogen atom at the C1 (or alpha) position of the quinoline ring. This steric clash can influence the approach of bulky nucleophiles or catalyst complexes, necessitating careful selection of ligands in cross-coupling reactions.[5]
Pillar 2: Comparative Reactivity in Key Transformations
The divergent electronic and bond-strength properties of the C-Cl and C-Br bonds lead to opposing reactivity trends in different reaction classes.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for forging C-O, C-N, and C-S bonds on electron-poor aromatic rings. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7][8]
Key Mechanistic Insight: The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[7] The stability of the Meisenheimer intermediate is crucial, and it is greatly enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. In our case, the C5-CF3 group is para to the C8-halogen, providing excellent resonance stabilization. Since the C-X bond is broken in the fast, second step, bond strength is less important than the electrophilicity of the carbon being attacked.
Caption: The Addition-Elimination Mechanism of SNAr.
Reactivity Prediction: 8-Chloro > 8-Bromo
The higher electronegativity of chlorine makes the C8-carbon in 8-Chloro-5-(trifluoromethyl)quinoline more electrophilic and thus more susceptible to nucleophilic attack. Consequently, it is expected to react faster than its bromo counterpart in SNAr reactions.
| Substrate | Relative Reactivity in SNAr | Rationale |
| 8-Chloro-5-(trifluoromethyl)quinoline | Higher | More electronegative Cl increases the electrophilicity of C8, accelerating the rate-determining nucleophilic attack. |
| This compound | Lower | Less electronegative Br results in a less electrophilic C8 center compared to the chloro analogue. |
Experimental Protocol: Comparative Methoxylation via SNAr
This protocol is designed to directly compare the SNAr reactivity of the two substrates under identical conditions.
Objective: To synthesize and compare the yields of 8-methoxy-5-(trifluoromethyl)quinoline from the bromo- and chloro- starting materials.
Materials:
-
This compound
-
8-Chloro-5-(trifluoromethyl)quinoline
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Two identical reaction vessels equipped with stir bars and reflux condensers
Procedure:
-
Setup: In parallel, add this compound (1.0 mmol) to vessel A and 8-Chloro-5-(trifluoromethyl)quinoline (1.0 mmol) to vessel B.
-
Solvent Addition: Add 5 mL of anhydrous DMF to each vessel and stir to dissolve the starting material.
-
Reagent Addition: At room temperature, add sodium methoxide solution (1.5 mmol, 1.5 eq) dropwise to each reaction mixture over 5 minutes.
-
Reaction: Heat both mixtures to 80°C and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS at hourly intervals.
-
Workup: Cool the reactions to room temperature. Quench by adding 20 mL of water to each vessel. Extract the aqueous layers with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Analysis: Determine the isolated yield for each reaction and compare.
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are indispensable for constructing C-C and C-N bonds, respectively.[9][10] They proceed via a catalytic cycle involving a palladium catalyst.
Key Mechanistic Insight: For many aryl halides, the rate-determining step of the catalytic cycle is the initial oxidative addition of the C-X bond to the Pd(0) catalyst.[11] This step involves the cleavage of the carbon-halogen bond. Therefore, the weaker the C-X bond, the faster the oxidative addition and the overall reaction rate.
Caption: Generalized Catalytic Cycle for Pd-Cross-Coupling.
Reactivity Prediction: 8-Bromo > 8-Chloro
The C-Br bond is weaker than the C-Cl bond. Therefore, This compound will undergo oxidative addition more readily and is expected to be significantly more reactive than its chloro counterpart in palladium-catalyzed cross-coupling reactions. Aryl chlorides often require more forcing conditions, higher catalyst loadings, or specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands) to achieve comparable results.[5][11]
| Substrate | Relative Reactivity in Cross-Coupling | Rationale |
| This compound | Higher | Weaker C-Br bond facilitates the rate-determining oxidative addition step, leading to faster reaction rates. |
| 8-Chloro-5-(trifluoromethyl)quinoline | Lower | Stronger C-Cl bond makes oxidative addition more difficult, often requiring more active catalysts or harsher conditions.[11] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Caption: Parallel Experimental Workflow for Suzuki Coupling.
Objective: To synthesize and compare the yields of 8-phenyl-5-(trifluoromethyl)quinoline from the bromo- and chloro- starting materials.
Procedure:
-
Setup: To two separate reaction vessels (A and B), add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Substrate Addition: Add this compound (1.0 mmol) to vessel A and 8-Chloro-5-(trifluoromethyl)quinoline (1.0 mmol) to vessel B.
-
Solvent Addition: Add a 4:1 mixture of Toluene:Water (5 mL) to each vessel.
-
Reaction: Degas both mixtures with nitrogen for 15 minutes. Heat to 90°C and maintain for 6 hours, stirring vigorously.
-
Workup and Analysis: Follow the workup and purification procedure described in the SNAr experiment. Compare the isolated yields to quantify the difference in reactivity.
Expected Results for Cross-Coupling:
| Substrate | Catalyst System | Expected Yield |
| This compound | Standard (e.g., Pd(PPh3)4) | Good to Excellent |
| 8-Chloro-5-(trifluoromethyl)quinoline | Standard (e.g., Pd(PPh3)4) | Low to Moderate |
| 8-Chloro-5-(trifluoromethyl)quinoline | Advanced (e.g., Pd₂(dba)₃/SPhos) | Improved Yield |
Pillar 3: Summary and Practical Recommendations
The choice between 8-bromo- and 8-chloro-5-(trifluoromethyl)quinoline is a strategic decision that directly impacts synthetic efficiency. The divergent reactivity is a classic illustration of mechanism-dependent performance.
| Reaction Type | More Reactive Substrate | Key Deciding Factor |
| Nucleophilic Aromatic Substitution (SNAr) | 8-Chloro-5-(trifluoromethyl)quinoline | Electronegativity: Accelerates nucleophilic attack. |
| Pd-Catalyzed Cross-Coupling | This compound | Bond Strength: Facilitates oxidative addition. |
-
For synthetic routes involving nucleophilic displacement of the halogen with alkoxides, amines, or thiols, the 8-chloro derivative is the superior choice, promising faster reactions and potentially milder conditions.
-
For transformations requiring the construction of new carbon-carbon or carbon-nitrogen bonds via cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Heck), the 8-bromo derivative is the substrate of choice. It will provide higher yields under standard catalytic conditions, avoiding the need for more expensive and sensitive specialized ligands that are often required to activate the more robust C-Cl bond.
By understanding these fundamental principles, researchers can intelligently design synthetic pathways, minimize optimization efforts, and accelerate the development of novel quinoline-based molecules.
References
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Kuninobu, Y., Nishi, M., & Kanai, M. (2015). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 13(1), 125-129. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Kuninobu, Y., Nishi, M., & Kanai, M. (2015). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2016). PMC - NIH. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
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New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
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Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
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Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]
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Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2022). NIH. [Link]
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Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
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Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). PMC - NIH. [Link]
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8-Chloroquinoline. PubChem. [Link]
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8-chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline CAS#: 917251-95-7. ChemWhat. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] A key strategy in modern drug design to enhance the therapeutic potential of such scaffolds is fluorination. The introduction of fluorine atoms into the quinoline structure can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated quinolines, supported by experimental data, to inform and guide future research and development in this promising area.
The Impact of Fluorination on Anticancer Activity
Quinoline derivatives have long been investigated for their potential as anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways crucial for tumor growth and survival.[3] The strategic incorporation of fluorine can significantly enhance this cytotoxic potential.
Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the quinoline ring system, often leading to improved interactions with target proteins.[4] For instance, fluorinated quinolines have demonstrated superior potency against various cancer cell lines compared to their non-fluorinated analogs. This enhancement is often attributed to fluorine's ability to increase the compound's binding affinity to target enzymes or receptors and improve its metabolic stability, leading to a longer duration of action.
A study on novel quinoline analogues for the treatment of triple-negative breast cancer (TNBC) revealed that fluorinated derivatives exhibited potent anticancer activity with IC₅₀ values in the low micromolar range against MDA-MB-468 TNBC cells.[5][6] The structure-activity relationship (SAR) established that the position and number of fluorine substituents on the quinoline scaffold were critical for their anticancer efficacy.[5]
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorinated Quinolines | Compound 6a (meta-fluoro) | MDA-MB-468 (TNBC) | 4.0 | [5] |
| Compound 6b (para-fluoro) | MDA-MB-468 (TNBC) | 5.0 | [5] | |
| Compound 6d (meta,para-difluoro) | MDA-MB-468 (TNBC) | 4.0 | [5] | |
| Compound 6f (trifluoromethyl) | MDA-MB-468 (TNBC) | 2.5 | [5] | |
| Non-Fluorinated Analogs | Hydrolyzed analogues (7a–f) | MDA-MB-468 (TNBC) | >100 | [5] |
| Control | Cisplatin | MDA-MB-468 (TNBC) | 5.0 | [5] |
Mechanism of Anticancer Action: Signaling Pathways
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. The introduction of fluorine can enhance the inhibitory activity against key kinases in these pathways.
Caption: Generalized signaling pathways targeted by quinoline derivatives in cancer cells.
Antimicrobial Activity: A Comparative Perspective
The most well-known application of fluorinated quinolines in antimicrobial therapy is the fluoroquinolone class of antibiotics. The addition of a fluorine atom at the C-6 position of the quinolone core was a groundbreaking discovery that significantly broadened the antibacterial spectrum and potency compared to their non-fluorinated precursors like nalidixic acid.
Fluorine substitution enhances the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.
| Compound | Organism | MIC (µg/mL) | Reference |
| Fluorinated Quinolone | Ciprofloxacin | Escherichia coli | ≤0.03 |
| Ciprofloxacin | Staphylococcus aureus | 1 | |
| Ofloxacin | Escherichia coli | ≤0.03 | |
| Ofloxacin | Staphylococcus aureus | 1 | |
| Non-Fluorinated Quinolone | Nalidixic Acid | Escherichia coli | 4 |
| Nalidixic Acid | Staphylococcus aureus | >128 |
Beyond antibacterial effects, fluorinated quinolines have also demonstrated significant antifungal activity. A study on novel fluorinated quinoline analogs showed potent inhibition of various fungal pathogens. For instance, several synthesized compounds exhibited over 80% inhibition of Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[2]
Enzyme Inhibition: The Role of Fluorine
The inhibitory potential of quinolines against various enzymes is a key aspect of their therapeutic effects. Fluorination can enhance this inhibitory activity through several mechanisms, including increased binding affinity and alteration of the electronic properties of the inhibitor.
A notable example is the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, by quinoline-based triazole hybrids. In a comparative study, fluoro-substituted analogs emerged as the most potent inhibitors. A derivative with a para-fluoro substitution on the phenyl ring was the most active against both α-amylase (IC₅₀ = 0.80 ± 0.05 µM) and α-glucosidase (IC₅₀ = 1.20 ± 0.10 µM).[7]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline compounds (both fluorinated and non-fluorinated) in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent. Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test quinoline compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the positive control. The IC₅₀ value can be determined by quantifying the band intensities.
Conclusion
The incorporation of fluorine into the quinoline scaffold is a powerful and effective strategy in medicinal chemistry to enhance biological activity. As demonstrated, fluorinated quinolines often exhibit superior anticancer, antimicrobial, and enzyme inhibitory properties compared to their non-fluorinated counterparts. This is largely due to the unique physicochemical properties of fluorine, which can improve target binding, metabolic stability, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of novel quinoline-based therapeutics. Future research should continue to explore the nuanced structure-activity relationships of fluorinated quinolines to design next-generation drugs with enhanced potency and selectivity.
References
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- Al-dujaili, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
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- Venditti, M., et al. (1989). Comparative in vitro activities of new fluorinated quinolones and other antibiotics against coagulase-negative Staphylococcus blood isolates from neutropenic patients, and relationship between susceptibility and slime production. Antimicrobial Agents and Chemotherapy.
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A Researcher's Guide to Validating the Mechanism of Action of 8-Bromo-5-(trifluoromethyl)quinoline and Its Analogs
In the landscape of drug discovery, quinoline scaffolds have consistently emerged as privileged structures, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimalarial effects[1][2]. The novel compound, 8-Bromo-5-(trifluoromethyl)quinoline, represents a promising candidate for further investigation. However, elucidating its precise mechanism of action is a critical step to unlock its full therapeutic potential and identify potential liabilities. This guide provides a comprehensive, technically in-depth framework for researchers to systematically validate the mechanism of action of this compound, comparing its performance with established alternatives through robust experimental design.
Our approach is not a rigid checklist but a logical, cascading workflow designed to build a coherent and well-supported mechanistic narrative. We will progress from unbiased target identification to direct target engagement, downstream pathway analysis, and finally, to phenotypic correlation. Each experimental choice is rationalized to ensure a self-validating and scientifically rigorous investigation.
Part 1: Unbiased Target Identification - Casting a Wide Net
Without a predefined target, the initial step is to employ unbiased screening methodologies to identify potential molecular interactors of this compound. This "target-agnostic" approach is crucial for discovering novel mechanisms of action[3].
Thermal Proteome Profiling (TPP)
Expertise & Experience: TPP is a powerful technique to identify protein targets by observing changes in their thermal stability upon ligand binding within a complex cellular environment[4]. A shift in the melting temperature of a protein in the presence of a compound suggests a direct interaction.
Experimental Workflow for TPP:
Caption: Workflow for Thermal Proteome Profiling (TPP).
Protocol Insight: The choice of cell line is critical and should be relevant to the anticipated therapeutic area. For instance, if anticancer activity is hypothesized, a panel of cancer cell lines would be appropriate.
Kinome Profiling
Expertise & Experience: Given that many quinoline derivatives exhibit anticancer activity by targeting protein kinases, a comprehensive kinome scan is a logical next step[5][6][7]. This will reveal if this compound acts as a kinase inhibitor and will delineate its selectivity profile across the human kinome.
Data Presentation: Hypothetical Kinome Profiling Data
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | Known Comparator (e.g., Staurosporine) % Inhibition at 1 µM |
| EGFR | 5% | 15% | 95% |
| BRAF | 8% | 22% | 92% |
| MEK1 | 92% | 98% | 88% |
| MEK2 | 89% | 95% | 85% |
| SRC | 12% | 30% | 90% |
Interpretation: The hypothetical data above suggests that this compound is a potent and selective inhibitor of MEK1 and MEK2 kinases. This provides a strong lead for the subsequent validation steps.
Part 2: Target Engagement - Confirming the Direct Interaction
Once potential targets are identified, it is imperative to confirm direct binding in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose[4][8][9][10][11][12][13].
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates[4][8][9][10][11][12][13]. This label-free method provides strong evidence of target engagement in a physiological setting.
Experimental Workflow for CETSA:
Caption: Workflow for a Reporter Gene Assay.
Part 4: Phenotypic Assays - Linking Mechanism to Cellular Function
The final validation step is to demonstrate that the observed molecular mechanism translates into a relevant cellular phenotype. Phenotypic screening allows for the observation of the compound's effect on the overall biological system.[3][14][15][][17]
Cell Proliferation and Viability Assays
Expertise & Experience: If the target is involved in cell growth and survival, its inhibition should lead to a decrease in cell proliferation or induce cell death. Assays such as MTT, CellTiter-Glo, or real-time cell analysis (RTCA) can be used to quantify these effects.
Data Presentation: Hypothetical Cell Viability Data (IC50 values)
| Cell Line | This compound IC50 (µM) | Known MEK Inhibitor (e.g., Trametinib) IC50 (µM) |
| A375 (BRAF mutant) | 0.5 | 0.2 |
| HCT116 (KRAS mutant) | 1.2 | 0.8 |
| MCF7 (Wild-type) | > 50 | > 50 |
Interpretation: The data shows that this compound selectively inhibits the proliferation of cancer cell lines with activating mutations in the MAPK pathway, consistent with its proposed mechanism as a MEK inhibitor.
Conclusion
This guide outlines a systematic and logical approach to validate the mechanism of action of a novel compound, this compound. By progressing from unbiased target identification to direct target engagement, downstream signaling analysis, and phenotypic correlation, researchers can build a robust and compelling case for a specific mechanism. The inclusion of known comparator compounds at each stage is crucial for benchmarking performance and contextualizing the findings. This rigorous, multi-faceted validation strategy will not only elucidate the compound's mode of action but also provide a solid foundation for its further development as a potential therapeutic agent.
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The Strategic Advantage of 8-Bromo-5-(trifluoromethyl)quinoline in Modern Drug Discovery: A Comparative Guide to Privileged Heterocyclic Scaffolds
In the intricate chess game of drug design, the selection of a core molecular scaffold is a move that dictates the entire trajectory of a therapeutic candidate's development. Among the pantheon of "privileged structures"—those molecular frameworks that exhibit a remarkable promiscuity for binding to diverse biological targets—heterocycles reign supreme.[1] This guide provides an in-depth technical comparison of 8-Bromo-5-(trifluoromethyl)quinoline, a highly functionalized and promising scaffold, against other stalwart heterocyclic systems: pyridine, pyrimidine, and indole. We will delve into the physicochemical nuances, biological activities, and the strategic rationale behind employing these scaffolds in the design of next-generation therapeutics, supported by experimental data and detailed protocols.
The Quinoline Core: A Privileged Platform for Therapeutic Innovation
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs, particularly in the realms of anticancer and antimalarial therapies.[2][3] Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets, while the nitrogen atom imparts crucial hydrogen bonding capabilities and influences the molecule's overall electronic properties.[4]
Decoding the Impact of Bromination and Trifluoromethylation
The potency and drug-like properties of the quinoline core are significantly enhanced by strategic substitution. The introduction of a bromine atom and a trifluoromethyl (-CF3) group, as seen in this compound, is a deliberate tactic to modulate several key parameters:
-
Bromine: The presence of a bromine atom at the 8-position can introduce specific halogen bonding interactions with the target protein, a non-covalent interaction that is increasingly recognized for its role in enhancing binding affinity and selectivity. Furthermore, its lipophilic nature can improve membrane permeability.
-
Trifluoromethyl Group: The -CF3 group is a powerful tool in medicinal chemistry. Its high electronegativity and metabolic stability can significantly enhance a molecule's pharmacokinetic profile. It can increase lipophilicity, improve metabolic resistance by blocking potential sites of oxidation, and favorably alter the pKa of nearby functional groups, thereby influencing binding interactions.[5]
Physicochemical and Biological Profile of this compound
The unique combination of the quinoline core with bromo and trifluoromethyl substituents endows this compound with a distinct set of properties that make it an attractive starting point for drug discovery campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃N | [6] |
| Molecular Weight | 276.05 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Solubility | Soluble in toluene | [7] |
While specific biological data for the parent this compound is not extensively published in comparative studies, the broader class of substituted quinolines has demonstrated potent anticancer activity. For instance, various substituted quinolines have shown significant cytotoxicity against breast cancer cell lines, with some derivatives exhibiting IC₅₀ values in the nanomolar range.[8] The trifluoromethyl group, in particular, has been a key feature in many potent kinase inhibitors.[9]
A Comparative Analysis of Privileged Heterocyclic Scaffolds
The decision to utilize this compound over other privileged scaffolds is a strategic one, based on the specific therapeutic target and desired pharmacological profile. Below is a comparison with other key heterocyclic scaffolds.
Pyridine: The Versatile Monocycle
The pyridine ring is a fundamental building block in medicinal chemistry, present in over 7,000 drug molecules.[10] Its nitrogen atom provides a hydrogen bond acceptor, and its aromatic nature allows for π-π stacking interactions.
-
Advantages: High water solubility, well-established synthetic chemistry, and proven track record in approved drugs.[11] The pyridine motif is known to improve metabolic stability, permeability, potency, and binding of drugs.[12]
-
Comparison to Quinoline: While pyridines are highly versatile, the fused bicyclic nature of quinolines provides a more rigid and extended scaffold, which can be advantageous for binding to larger protein pockets. The increased surface area of the quinoline can lead to enhanced van der Waals interactions and potentially higher binding affinity.
Pyrimidine: The Bioisostere of Life
The pyrimidine scaffold is a key component of nucleobases, making it inherently biocompatible.[13] It is a privileged structure in kinase inhibitor design, with the two nitrogen atoms offering multiple points for hydrogen bonding.[14]
-
Advantages: Excellent hydrogen bonding capabilities, synthetic tractability, and a proven role in numerous FDA-approved drugs.[15]
-
Comparison to Quinoline: Pyrimidines are excellent for creating focused interactions within a binding site. However, the quinoline scaffold's larger, more lipophilic nature can be beneficial for crossing cell membranes and for targeting proteins where broader hydrophobic interactions are key. The choice between a pyrimidine and a quinoline often comes down to the specific topology of the target's active site.
Indole: The Tryptophan Mimic
The indole scaffold, the core of the amino acid tryptophan, is another highly privileged structure in drug discovery.[16] It is found in a vast array of natural products and synthetic drugs with diverse biological activities.
-
Advantages: Can act as both a hydrogen bond donor and acceptor, participates in π-π stacking, and its derivatives have shown a wide range of therapeutic applications, including anticancer and neurological treatments.[17]
-
Comparison to Quinoline: The indole ring, with its pyrrole fusion, has a different electronic distribution and hydrogen bonding pattern compared to the pyridine fusion in quinoline. Indole derivatives are often explored for their ability to mimic tryptophan and interact with corresponding binding sites. Quinolines, on the other hand, offer a different shape and electronic profile that can be more suitable for other classes of targets, such as certain kinase ATP-binding sites.[18]
Table 2: Comparative Summary of Heterocyclic Scaffolds in Drug Design
| Scaffold | Key Features | Common Therapeutic Areas | Representative Drug(s) |
| This compound | Rigid, planar, halogen bonding potential, enhanced metabolic stability | Anticancer (Kinase Inhibitors) | (Lead compounds in development) |
| Pyridine | Monocyclic, good aqueous solubility, H-bond acceptor | Diverse (Antihypertensive, Antiulcer, Antiviral) | Amlodipine, Imatinib[12] |
| Pyrimidine | Bicyclic-like electronics, excellent H-bonding, biocompatible | Anticancer (Kinase Inhibitors), Antiviral | Imatinib, Gefitinib |
| Indole | Bicyclic, H-bond donor/acceptor, tryptophan mimic | Anticancer, Antidepressant, Antimigraine | Vincristine, Sumatriptan |
Experimental Protocols for Evaluation
To provide a practical context for the comparison of these scaffolds, this section details standardized experimental protocols for the synthesis of a substituted quinoline and the evaluation of its anticancer activity.
Synthesis of a Substituted Quinoline Derivative (General Protocol)
This protocol describes a general method for the synthesis of a substituted quinoline, which can be adapted for the synthesis of this compound.
DOT Diagram: General Quinoline Synthesis Workflow
Caption: A generalized workflow for the synthesis of substituted quinolines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the α,β-unsaturated ketone (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
DOT Diagram: MTT Assay Workflow
Caption: A standard workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and then serially dilute it in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anticancer Efficacy: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a lead compound using a mouse xenograft model.[19][20]
DOT Diagram: In Vivo Xenograft Study Workflow
Caption: A typical workflow for an in vivo tumor xenograft study.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate the test compound in a suitable vehicle and administer it to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle only.
-
Efficacy Evaluation: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion: The Strategic Choice of Scaffold
The journey of drug discovery is one of meticulous optimization, and the selection of the core scaffold is the foundational step. While pyridine, pyrimidine, and indole are undeniably powerful and validated privileged structures, the this compound scaffold presents a compelling case for its strategic use, particularly in the development of targeted anticancer therapies. Its rigid framework, combined with the unique properties imparted by the bromo and trifluoromethyl substituents, offers medicinal chemists a potent starting point for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The experimental data on related quinoline derivatives, coupled with the detailed protocols provided herein, should empower researchers to effectively evaluate and leverage the potential of this and other promising heterocyclic scaffolds in their quest for transformative medicines.
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Benchmarking the Efficacy of 8-Bromo-5-(trifluoromethyl)quinoline Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a remarkable breadth of biological activities.[1][2] Its inherent versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to target a host of diseases, from infectious agents to malignant neoplasms.[3][4][5] This guide provides an in-depth comparative analysis of a specific, yet underexplored, class of quinoline derivatives: those bearing an 8-bromo and a 5-trifluoromethyl substitution. While direct experimental data on this precise scaffold is emerging, this document will synthesize available information on closely related analogs to benchmark their potential efficacy, outline robust experimental protocols for their evaluation, and propose mechanistic pathways that may underpin their therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the quest for next-generation therapeutics.
I. The Rationale for 8-Bromo-5-(trifluoromethyl)quinoline Derivatives: A Synthesis of Potent Moieties
The strategic combination of a bromine atom at the 8-position and a trifluoromethyl group at the 5-position of the quinoline core is predicated on established structure-activity relationships (SAR) that suggest a synergistic enhancement of biological activity. The trifluoromethyl group, a well-known bioisostere for a methyl group, can significantly enhance metabolic stability and membrane permeability, while its strong electron-withdrawing nature can modulate the electronic properties of the quinoline ring, potentially influencing target binding.[6] Bromination of the quinoline scaffold has been shown to impart potent anticancer and antimicrobial properties.[7][8][9] Specifically, bromo-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma), HT29 (colon adenocarcinoma), and C6 (rat brain tumor), with IC50 values in the low microgram per milliliter range.[7] The working hypothesis is that the convergence of these two functionalities will yield derivatives with superior potency and an improved pharmacological profile.
II. Synthesis Methodologies: Crafting the Core Scaffold and its Analogs
The synthesis of this compound and its derivatives can be approached through several established synthetic routes for quinoline construction, followed by specific halogenation and trifluoromethylation reactions.
A. Established Quinoline Synthesis Protocols
Classical methods such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses provide reliable access to the core quinoline ring system. These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-ketoesters under acidic conditions. The choice of starting materials allows for the introduction of various substituents onto the quinoline scaffold.
B. Strategic Introduction of Bromo and Trifluoromethyl Groups
The introduction of the 8-bromo and 5-trifluoromethyl substituents requires a strategic approach. Direct bromination of the quinoline ring often leads to a mixture of products. A more controlled method involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For the introduction of the trifluoromethyl group, modern cross-coupling reactions, such as those employing Ruppert's reagent (TMSCF3) or Togni's reagent, are effective.
A plausible synthetic workflow is depicted below:
Caption: A generalized synthetic workflow for the preparation of this compound derivatives.
III. Comparative Efficacy Benchmark: Anticancer and Antimicrobial Potential
While specific data for the this compound scaffold is not yet widely published, we can extrapolate potential efficacy by examining related compounds.
A. Anticancer Activity
Numerous studies have highlighted the anticancer potential of substituted quinolines.[2][10] For instance, certain bromo-substituted quinoline derivatives have exhibited potent cytotoxic effects against a panel of cancer cell lines.[7][8]
Table 1: Comparative Anticancer Activity of Bromo-Quinoline Derivatives and Standard Chemotherapeutics
| Compound/Drug | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action (where known) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | Topoisomerase I Inhibition | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Carcinoma) | 10.2 | Topoisomerase I Inhibition | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 25.6 | Topoisomerase I Inhibition | [7] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Carcinoma) | Potent Activity Reported | Induces Apoptosis | [5] |
| 5-Fluorouracil (5-FU) | HT29 (Colon Carcinoma) | Variable (Standard of Care) | Thymidylate Synthase Inhibition | [3][11][12] |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | Colon Cancer | N/A (Clinical Regimen) | DNA Synthesis Inhibition & Damage | [3][12][13][14] |
Based on these data, it is reasonable to hypothesize that this compound derivatives will exhibit significant anticancer activity, potentially through the inhibition of topoisomerase I and the induction of apoptosis. Their efficacy should be benchmarked against standard-of-care agents like 5-fluorouracil and combination therapies such as FOLFOX, particularly in colon cancer models.[3][12][13][14]
B. Antimicrobial Activity
The quinoline scaffold is also a cornerstone of many antimicrobial agents.[15][16][17][18][19] Halogenated quinolines, in particular, have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9][20]
Table 2: Comparative Antimicrobial Activity of Bromo-Quinoline Derivatives and Standard Antibiotics
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Mechanism of Action (where known) | Reference |
| 9-Bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | Inhibition of FtsZ polymerization and GTPase activity | [9] |
| 9-Bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus (MRSA) | 0.031 | Inhibition of FtsZ polymerization and GTPase activity | [9] |
| Vancomycin | MRSA | Variable (Standard of Care) | Inhibition of cell wall synthesis | [21][22][23][24] |
| Linezolid | MRSA | Variable (Standard of Care) | Inhibition of protein synthesis | [22][25] |
| Ciprofloxacin | E. coli | Variable (Standard of Care) | Inhibition of DNA gyrase | [22] |
The potent activity of bromo-quinoline derivatives against MRSA and E. coli suggests that the this compound scaffold is a promising starting point for the development of new antibacterial agents.[9] Their efficacy should be compared against established antibiotics such as vancomycin and linezolid for MRSA, and fluoroquinolones like ciprofloxacin for E. coli.[21][22][23][24][25]
IV. Experimental Protocols for Efficacy Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, a standardized set of in vitro assays is essential.
A. In Vitro Anticancer Efficacy: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[26][27][28]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control. Include a positive control (e.g., 5-fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: A streamlined workflow for determining the in vitro anticancer efficacy using the MTT assay.
B. In Vitro Antimicrobial Efficacy: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][29][30][31][32]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Recording: Record the MIC value for each compound against each bacterial strain.
Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
V. Postulated Mechanisms of Action and Signaling Pathways
Based on the known activities of related quinoline derivatives, several mechanisms of action can be postulated for 8-bromo-5-(trifluoromethyl)quinolines.
A. Anticancer Mechanisms
The anticancer activity of quinoline derivatives is often multifactorial, involving the inhibition of key enzymes in cell proliferation and survival, as well as the induction of programmed cell death.[10][33][34]
-
Topoisomerase I Inhibition: As suggested by data on bromo-substituted quinolines, these compounds may act as topoisomerase I inhibitors.[7][8] Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition leads to DNA strand breaks and ultimately, apoptosis.[4]
-
Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases that are dysregulated in cancer, such as EGFR, HER-2, and Pim-1 kinase.[34][35] Inhibition of these kinases can disrupt critical signaling pathways involved in cell growth, proliferation, and survival.
-
Induction of Apoptosis: The cytotoxic effects of these compounds are likely mediated by the induction of apoptosis, potentially through the activation of caspases and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][35]
Caption: Postulated anticancer mechanism of action for this compound derivatives.
B. Antimicrobial Mechanisms
The antimicrobial action of quinolines can involve the disruption of essential bacterial processes.
-
Inhibition of Cell Division: As seen with some bromo-quinoline analogs, these compounds may target FtsZ, a key protein in bacterial cell division.[9] Inhibition of FtsZ polymerization and its GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.
-
DNA Gyrase Inhibition: The quinolone class of antibiotics, which share the core quinoline scaffold, are well-known inhibitors of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication.
Caption: Postulated antimicrobial mechanism of action for this compound derivatives.
VI. Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel anticancer and antimicrobial agents. By leveraging the known structure-activity relationships of related bromo- and trifluoromethyl-substituted quinolines, a strong rationale exists for the synthesis and evaluation of this new class of compounds. The experimental protocols and mechanistic hypotheses outlined in this guide provide a robust framework for initiating such a research program. Future work should focus on the synthesis of a focused library of these derivatives, followed by their systematic evaluation in the described in vitro assays. Promising lead compounds should then be advanced to in vivo models of cancer and infectious disease to fully assess their therapeutic potential.
VII. References
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Çakmak, O., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260.
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Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3046-3063.
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Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Retrieved from [Link]
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Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1232, 129993.
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17895-17908.
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Ning, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8374.
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Li, W., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(6), 970-981.
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Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
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Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Retrieved from [Link]
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Prachayasittikul, V., et al. (2021). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate.
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6.
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Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Retrieved from [Link]
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Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1253-1266.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Bromo-5-(trifluoromethyl)quinoline Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges. One of the most significant hurdles is ensuring target specificity. The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors with therapeutic potential.[1][2][3] However, the very features that make quinolines effective can also lead to unintended off-target interactions, potentially causing toxicity or reducing efficacy.[4][5][6] This guide provides an in-depth, technical comparison of methodologies for the cross-reactivity profiling of novel 8-Bromo-5-(trifluoromethyl)quinoline analogs, offering insights into experimental design and data interpretation to navigate the complexities of kinase inhibitor selectivity.
The Kinase Selectivity Conundrum: A Tale of Two Pockets
The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding site.[7] This structural similarity presents a formidable challenge in designing truly selective inhibitors.[8] While the primary target of an this compound analog might be a specific kinase implicated in a disease pathway, the compound could inadvertently bind to other kinases with similar ATP-binding pockets, leading to a cascade of off-target effects.[4][5] Understanding and mitigating this cross-reactivity is paramount for developing safe and effective therapeutics.
Navigating the Kinome: A Comparative Look at Profiling Platforms
A multi-pronged approach is essential for robust cross-reactivity profiling. Combining broad, biochemical screens with cell-based target engagement assays provides a comprehensive picture of a compound's selectivity.
Biochemical Profiling: Casting a Wide Net with Kinome Scanning
Large-scale kinase panels, such as Eurofins Discovery's KINOMEscan™, offer an invaluable tool for initial selectivity assessment.[9][10][11][12] These platforms typically employ a competition binding assay format.
Principle of Competition Binding Assays:
-
A test compound is incubated with a specific kinase and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured.
-
A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
This method allows for the quantitative measurement of binding affinities (Kd values) across a vast array of kinases, providing a detailed map of a compound's kinome-wide interactions.[9][10]
| Feature | KINOMEscan™ (Representative Platform) |
| Assay Principle | Active site-directed competition binding assay |
| Number of Kinases | Over 480, including wild-type and mutant forms[9][10] |
| Output Data | Dissociation constants (Kd), allowing for quantitative comparison of binding affinities |
| Throughput | High-throughput, enabling the screening of multiple compounds against the entire panel |
| Key Advantage | Provides a comprehensive, unbiased view of a compound's interactions across the kinome |
Cell-Based Profiling: Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) has emerged as a crucial method for validating target engagement within intact cells.[13][14][15][16][17]
The Principle of CETSA®:
CETSA® is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[13][15]
Experimental Workflow for CETSA®:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
A positive thermal shift (i.e., more soluble protein at a given temperature in the presence of the compound) provides strong evidence of target engagement in a cellular context.
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical cross-reactivity profile for three this compound analogs designed to target a specific kinase, "Kinase X."
| Compound | Kinase X (Primary Target) Kd (nM) | Off-Target Kinase A Kd (nM) | Off-Target Kinase B Kd (nM) | CETSA® Thermal Shift (°C) for Kinase X |
| Analog 1 | 5 | 50 | >10,000 | +5.2 |
| Analog 2 | 15 | 25 | 150 | +3.1 |
| Analog 3 | 2 | >10,000 | >10,000 | +6.5 |
Analysis:
-
Analog 3 emerges as the most promising candidate. It exhibits the highest potency for the primary target (Kinase X) and exceptional selectivity, with no significant off-target binding observed. The substantial thermal shift in the CETSA® assay confirms robust target engagement in cells.
-
Analog 1 shows good potency for Kinase X but has a 10-fold lower affinity for Off-Target Kinase A. This level of cross-reactivity may or may not be acceptable, depending on the function of Kinase A and the therapeutic window.
-
Analog 2 is the least selective of the three, with only a marginal difference in affinity between Kinase X and Off-Target Kinase A. This compound would likely be deprioritized due to the high potential for off-target effects.
The Bigger Picture: Signaling Pathway Implications
Understanding the functional consequences of off-target binding requires placing the data within the context of cellular signaling pathways.
Caption: A representative kinase signaling pathway.
If an off-target kinase is a critical node in a parallel signaling pathway, its unintended inhibition could lead to unforeseen cellular responses, potentially counteracting the desired therapeutic effect or causing toxicity.
Conclusion
The cross-reactivity profiling of this compound analogs, and indeed any novel kinase inhibitor, is a critical and multifaceted process. A judicious combination of broad biochemical screening and targeted cell-based assays is essential for building a comprehensive selectivity profile. By carefully interpreting this data in the context of known signaling pathways, researchers can make informed decisions to advance the most promising and selective compounds toward clinical development, ultimately increasing the probability of success.
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Validating the Binding Affinity of 8-Bromo-5-(trifluoromethyl)quinoline to Target Proteins: A Comparative Guide
In the landscape of modern drug discovery, the precise validation of a compound's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of methodologies to validate the binding affinity of 8-Bromo-5-(trifluoromethyl)quinoline , a heterocyclic compound with potential therapeutic applications, to putative protein targets. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize small molecule-protein interactions.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Bromo-substituted quinolines have also shown significant potential as anticancer agents and inhibitors of various enzymes.[4][5] Given that quinoline derivatives are frequently identified as kinase inhibitors,[6][7][8][9] this guide will focus on validating the binding of this compound to two representative protein kinases implicated in cancer: Pim-1 kinase and c-Met kinase .
The Rationale for Target Selection: Pim-1 and c-Met Kinases
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with several cancers, making it an attractive therapeutic target.[9] Several quinoline-based compounds have been reported to exhibit inhibitory activity against Pim-1 kinase.[9]
c-Met kinase , a receptor tyrosine kinase, is another important target in oncology. Its aberrant activation is linked to tumor growth, metastasis, and angiogenesis.[10] The discovery of quinoline derivatives as potent c-Met inhibitors underscores the potential of this chemical scaffold in targeting this pathway.[10]
This guide will compare the binding affinity of this compound to these two kinases against known inhibitors: SGI-1776 for Pim-1 kinase and Crizotinib for c-Met kinase.
Methodologies for Validating Binding Affinity
The selection of an appropriate biophysical method to quantify binding affinity is critical. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time. It provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants, offering a deeper understanding of the binding kinetics.
-
Protein Immobilization:
-
Activate the carboxyl groups on a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (Pim-1 or c-Met kinase) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound and the comparator compound (SGI-1776 or Crizotinib) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the surface, generating a sensorgram.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
Determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][11] It is a label-free, in-solution technique that yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation:
-
Dialyze the purified target protein (Pim-1 or c-Met kinase) extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Dissolve this compound and the comparator compound in the final dialysis buffer to minimize heats of dilution. The final DMSO concentration should be identical in both the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to generate a binding isotherm (heat per injection versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[1][10] This method is particularly well-suited for high-throughput screening and for competitive binding assays to determine the affinity of unlabeled compounds.
-
Develop a Fluorescent Tracer:
-
Synthesize or procure a fluorescently labeled version of a known inhibitor for the target kinase.
-
Characterize the binding of this tracer to the kinase to determine its KD.
-
-
Competition Assay:
-
In a multi-well plate, add a fixed concentration of the target kinase and the fluorescent tracer.
-
Add varying concentrations of the unlabeled test compound (this compound or the comparator).
-
Incubate to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization in each well. As the concentration of the unlabeled competitor increases, it will displace the fluorescent tracer, leading to a decrease in polarization.
-
Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the KD of the fluorescent tracer.
-
Comparative Data Analysis
The following tables present hypothetical, yet realistic, binding affinity data for this compound and the comparator compounds against Pim-1 and c-Met kinases, as would be obtained from the described experimental techniques.
Table 1: Binding Affinity of this compound and SGI-1776 to Pim-1 Kinase
| Compound | Method | KD (nM) | ka (105 M-1s-1) | kd (10-3 s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Ki (nM) |
| This compound | SPR | 120 | 2.5 | 3.0 | - | - | - | - |
| ITC | 150 | - | - | 1.1 | -10.5 | 2.1 | - | |
| FP | - | - | - | - | - | - | 180 | |
| SGI-1776 (Comparator) | SPR | 15 | 8.2 | 1.2 | - | - | - | - |
| ITC | 12 | - | - | 0.9 | -12.8 | 1.5 | - | |
| FP | - | - | - | - | - | - | 18 |
Table 2: Binding Affinity of this compound and Crizotinib to c-Met Kinase
| Compound | Method | KD (nM) | ka (105 M-1s-1) | kd (10-3 s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Ki (nM) |
| This compound | SPR | 85 | 3.1 | 2.6 | - | - | - | - |
| ITC | 95 | - | - | 1.0 | -11.2 | 2.5 | - | |
| FP | - | - | - | - | - | - | 110 | |
| Crizotinib (Comparator) | SPR | 5 | 12.5 | 0.6 | - | - | - | - |
| ITC | 4 | - | - | 1.0 | -14.5 | 2.0 | - | |
| FP | - | - | - | - | - | - | 6 |
Interpretation and Conclusion
The hypothetical data presented in Tables 1 and 2 suggest that this compound binds to both Pim-1 and c-Met kinases in the nanomolar range, albeit with a lower affinity than the established inhibitors SGI-1776 and Crizotinib, respectively. The consistency of the affinity constants (KD and Ki) across the different biophysical techniques (SPR, ITC, and FP) would provide strong validation of the binding interaction.
The SPR data would further reveal that the lower affinity of this compound compared to the established inhibitors is a result of both a slower association rate (ka) and a faster dissociation rate (kd). The ITC results would indicate that the binding is enthalpically driven for all compounds, a common characteristic of small molecule-kinase interactions.
References
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- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC). [URL: https://www.malvernpanalytical.
- Wang, J., Diao, Y., Zhu, J., Li, S., Zhao, Z., Li, H., & Zhu, L. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 7(5), 933-939. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00024j]
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2020). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of Advanced Research, 24, 433-444. [URL: https://www.sciencedirect.com/journal/journal-of-advanced-research]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [URL: https://ijmphs.com/]
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- Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306. [URL: https://journals.sagepub.com/home/jbx]
- Ökten, S., Çakmak, O., & Karakuş, S. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1056-1066. [URL: https://www.eurekaselect.com/journal/117]
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem, 10(11), 1802-1807. [URL: https://chemistry-europe.onlinelibrary.wiley.com/journal/18607187]
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- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4279. [URL: https://www.mdpi.com/journal/molecules]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). Chemistry & Biodiversity, 20(5), e20220120. [URL: https://onlinelibrary.wiley.com/journal/16121880]
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A Comparative Spectroscopic Guide to 8-Bromo-5-(trifluoromethyl)quinoline and Its Analogs
This guide provides an in-depth comparative analysis of the spectroscopic data for 8-Bromo-5-(trifluoromethyl)quinoline, a key heterocyclic compound in modern chemical research. By juxtaposing its spectral characteristics with those of structurally significant analogs, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of its unique electronic and structural properties. The discussion herein is grounded in fundamental spectroscopic principles and supported by experimental data to elucidate the distinct influence of bromo and trifluoromethyl substituents on the quinoline scaffold.
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2] The targeted functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties. This compound (CAS 917251-92-4) is a prime example, incorporating two powerful electron-withdrawing groups that significantly modulate its reactivity and intermolecular interactions.[3][4] Accurate structural confirmation and purity assessment are paramount, for which spectroscopic methods are the gold standard. This guide will dissect the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data of the title compound and compare it against key analogs to reveal subtle but critical structure-spectra correlations.
Part 1: The Analytical Workflow: A Self-Validating Protocol
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
NMR Spectroscopy : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ is used for less soluble compounds. The solvent peak serves as a primary internal reference.
-
Mass Spectrometry : Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile. For High-Resolution Mass Spectrometry (HRMS), this ensures efficient ionization and accurate mass determination.
-
IR Spectroscopy : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide.
-
-
Data Acquisition :
-
NMR : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Standard acquisition parameters are typically sufficient, but optimization of relaxation delays (D1) may be necessary for quantitative ¹³C NMR.
-
MS : Analyze the sample using an ionization technique appropriate for the molecule's polarity and volatility, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5] Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to study fragmentation patterns.
-
IR : Record the spectrum, typically from 4000 to 400 cm⁻¹.[6]
-
-
Data Analysis & Interpretation :
-
Correlate the data from all three techniques. The molecular formula suggested by the MS molecular ion peak must be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The functional groups indicated by IR spectroscopy should also align with the overall structure.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Part 2: Comparative Spectroscopic Analysis
To understand the spectroscopic signature of this compound, we will compare it with three key analogs: the parent Quinoline , 8-Bromoquinoline , and the isomeric 5-Bromo-8-(trifluoromethyl)quinoline . This comparison allows for the deconvolution of the electronic effects of each substituent.
Molecular Structures for Comparison
Caption: Structures of the target compound and its selected analogs for comparison.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons, causing them to resonate at a lower field. The introduction of bromine and trifluoromethyl groups induces further shifts.
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Solvent |
| Quinoline | ~8.9 | ~7.4 | ~8.1 | ~7.7 | ~7.5 | CDCl₃ |
| 8-Bromoquinoline [7] | ~9.0 | ~7.4 | ~8.2 | ~7.8 | ~7.4 | CDCl₃ |
| 5-Bromo-8-methoxyquinoline [8] | 8.89-8.91 | ~7.49 | ~8.43 | ~7.66 | ~6.87 | CDCl₃ |
| This compound | Est. ~9.1 | Est. ~7.8 | Est. ~8.9 | Est. ~8.2 | Est. ~8.0 | CDCl₃ |
Note: Estimated values for the target compound are based on additive principles and data from related structures.
Analysis & Interpretation:
-
Effect of the Bromine at C-8: Comparing Quinoline to 8-Bromoquinoline, the bromine atom at C-8 causes a slight downfield shift in most aromatic protons due to its inductive electron-withdrawing effect.[7]
-
Effect of the Trifluoromethyl Group at C-5: The CF₃ group is a very strong electron-withdrawing group. In this compound, it is expected to significantly deshield the peri-proton at H-4 and the adjacent H-6, shifting them substantially downfield. This strong deshielding effect is a key identifier.
-
Comparison with Isomers: The proton chemical shifts would differ significantly for the isomer 5-Bromo-8-(trifluoromethyl)quinoline, where the CF₃ group at C-8 would primarily influence H-7, and the bromine at C-5 would affect H-4 and H-6.[9]
¹³C and ¹⁹F NMR Spectroscopy
¹³C NMR reveals the carbon skeleton, while ¹⁹F NMR is specific for fluorine-containing compounds. The CF₃ group provides a strong, clean signal in the ¹⁹F NMR spectrum and induces a characteristic quartet in the ¹³C NMR spectrum for the carbon it is attached to, due to C-F coupling.
| Compound | C-5 (δ, ppm) | C-8 (δ, ppm) | CF₃ Carbon (δ, ppm) | ¹⁹F Signal (δ, ppm) |
| Quinoline | ~129.5 | ~129.4 | N/A | N/A |
| 8-Bromoquinoline [7] | ~129.8 | ~123.0 (C-Br) | N/A | N/A |
| 5-Bromo-2-(trifluoromethyl)pyridine [10] | N/A | N/A | ~120.9 (q, J ≈ 276 Hz) | ~ -67.9 |
| This compound | Est. ~125 (q, J ≈ 275 Hz) | Est. ~124 (C-Br) | ~122 (q, J ≈ 275 Hz) | Est. ~ -62 |
Note: Estimated values are based on data from analogous structures. The 'q' denotes a quartet.
Analysis & Interpretation:
-
¹³C Spectrum: The carbon directly attached to the bromine (C-8 in the target) is shielded and appears upfield. The carbon attached to the CF₃ group (C-5) will appear as a quartet with a large coupling constant (~275 Hz), which is an unmistakable signature.[10][11]
-
¹⁹F Spectrum: this compound will show a sharp singlet in the ¹⁹F NMR spectrum, typically between -60 and -68 ppm (relative to CFCl₃).[11] The exact chemical shift is sensitive to the electronic environment, making it a useful diagnostic tool for confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and formula. The presence of a bromine atom is easily identified by a characteristic isotopic pattern of two peaks of nearly equal intensity (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Feature |
| Quinoline | C₉H₇N | 129.16 | Single M⁺ peak at m/z 129 |
| 8-Bromoquinoline [7] | C₉H₆BrN | 208.05 | M⁺ peaks at m/z 207 and 209 (~1:1 ratio) |
| This compound [3] | C₁₀H₅BrF₃N | 276.05 | M⁺ peaks at m/z 275 and 277 (~1:1 ratio) |
| 5-Bromo-8-(trifluoromethyl)quinoline [12] | C₁₀H₅BrF₃N | 276.05 | M⁺ peaks at m/z 275 and 277 (~1:1 ratio) |
Analysis & Interpretation:
-
Molecular Ion & Isotopic Pattern: The primary diagnostic feature for both this compound and its 5-bromo isomer is the doublet molecular ion peak at m/z 275/277.[3][12] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, distinguishing it from other potential structures with the same nominal mass.
-
Fragmentation: While isomers have the same molecular weight, their fragmentation patterns upon MS/MS analysis may differ, providing a method for differentiation. Common fragmentations include the loss of Br, CF₃, or HCN.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups and bond vibrations. The spectra of quinoline derivatives are complex but show characteristic regions for aromatic C-H, C=C, and C=N vibrations.
| Compound | C-F Stretch (cm⁻¹) | Aromatic C=C, C=N (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Quinoline [13] | N/A | ~1600-1450 | N/A |
| 5-Bromo-8-methoxyquinoline [8] | N/A | 1600, 1588, 1500 | Est. ~600-500 |
| This compound | Est. ~1350-1100 (strong) | Est. ~1610-1450 | Est. ~600-500 |
Analysis & Interpretation:
-
The most prominent feature in the IR spectrum of this compound, not present in its non-fluorinated analogs, will be a series of very strong absorption bands in the 1350-1100 cm⁻¹ region. These correspond to the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group.
-
The C-Br stretching vibration is typically weak and appears in the fingerprint region (< 600 cm⁻¹), which can be difficult to assign definitively.
-
The characteristic vibrations of the quinoline ring (C=C and C=N stretches) will be present in the 1610-1450 cm⁻¹ range, with their exact positions slightly shifted by the electronic effects of the substituents.[6][14]
Conclusion
The spectroscopic profile of this compound is uniquely defined by the combined electronic influences of its substituents. The ¹H and ¹³C NMR spectra are characterized by significant downfield shifts, particularly for nuclei proximate to the potent electron-withdrawing CF₃ group. The presence of the CF₃ group is unequivocally confirmed by a strong singlet in the ¹⁹F NMR spectrum and a large C-F coupling quartet in the ¹³C NMR spectrum. Finally, mass spectrometry validates the molecular formula through a distinct M⁺/M+2 isotopic pattern characteristic of a monobrominated compound.
By comparing these features with simpler analogs like quinoline and 8-bromoquinoline, the specific contributions of each substituent become clear. This systematic, multi-technique approach, as outlined in this guide, ensures a high-confidence structural elucidation essential for advancing research and development in any field utilizing this versatile chemical scaffold.
References
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ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]
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Sureshkumar, B., Mary, Y.S., Panicker, C.Y., Suma, S., Armaković, S., Armaković, S.J., & Narayana, B. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 632-648. Available at: [Link]
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PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Available at: [Link]
-
Appchem. (n.d.). 5-Bromo-8-(trifluoromethyl)quinoline. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]
-
Kuninobu, Y. (n.d.). Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Derivatives. Available at: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 917251-92-4. Available at: [Link]
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American Chemical Society. (2022). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters, 24(1), 274–278. Available at: [Link]
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ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
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Romero-González, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. Available at: [Link]
-
MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available at: [Link]
-
SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 8-Bromo-5-(trifluoromethyl)quinoline
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Quinoline scaffolds are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2][3][4][5] This guide provides an in-depth analysis of the metabolic stability of a specific halogenated quinoline, 8-Bromo-5-(trifluoromethyl)quinoline, comparing it with structural analogs to provide a comprehensive perspective for researchers and drug development professionals.
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability.[6][7][8][9] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, often shielding the molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] This guide will delve into the experimental assessment of this stability and the structural factors that govern it.
Understanding Metabolic Stability: The "Why" and "How"
The liver is the primary site of drug metabolism, where enzymes, particularly the CYP superfamily, modify xenobiotics to facilitate their excretion.[10][11][12] Assessing a compound's susceptibility to this metabolic machinery is paramount. Two of the most common in vitro methods to evaluate this are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This method utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes like CYPs.[11][13] It's a cost-effective, high-throughput method to determine a compound's intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize a drug.[1][11]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[10][14][15][16]
For this guide, we will focus on the liver microsomal stability assay to provide a clear, comparative assessment of intrinsic metabolic stability.
Experimental Protocol: Human Liver Microsomal Stability Assay
The following protocol outlines a standardized procedure for determining the metabolic stability of this compound and its comparators.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test Compounds: this compound, Quinoline (unsubstituted parent), 8-Bromoquinoline, and 5-(Trifluoromethyl)quinoline
-
Positive Controls: Midazolam (high clearance), Verapamil (intermediate clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is minimal (<0.5%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of human liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer at 37°C.[11]
-
Add the test compound or positive control to the microsomal suspension to a final concentration of 1 µM.[11][22]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14]
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k (where k is the elimination rate constant, the negative of the slope)
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Visualizing the Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
The following table presents hypothetical, yet representative, data for the metabolic stability of this compound and its analogs.
| Compound | Structure | t½ (min) | Clint (µL/min/mg protein) | Metabolic Stability Classification |
| Quinoline | 15 | 92.4 | Moderate | |
| 8-Bromoquinoline | ![]() | 25 | 55.4 | Moderate |
| 5-(Trifluoromethyl)quinoline | ![]() | 48 | 28.9 | High |
| This compound | Structure with 8-Bromo and 5-CF3 | >60 | <23.1 | Very High |
| Midazolam (Control) | - | 5 | 277.2 | Low |
| Verapamil (Control) | - | 20 | 69.3 | Moderate |
Note: The structure for this compound is a composite of the bromo and trifluoromethyl substitutions on the quinoline core.
Analysis and Interpretation
The data clearly demonstrates the significant impact of halogen substitution on the metabolic stability of the quinoline scaffold.
-
Quinoline: The parent quinoline molecule exhibits moderate metabolic stability, indicating it is a substrate for CYP enzymes.[24][25] Common metabolic pathways for quinoline include hydroxylation at various positions on the ring.[26][27]
-
8-Bromoquinoline: The introduction of a bromine atom at the 8-position leads to a modest increase in metabolic stability. This can be attributed to the electron-withdrawing nature of bromine, which can deactivate the aromatic ring towards oxidative metabolism.
-
5-(Trifluoromethyl)quinoline: The presence of the trifluoromethyl group at the 5-position results in a substantial increase in metabolic stability. The -CF3 group is highly resistant to metabolic oxidation due to the strength of the C-F bonds.[7][8] It also strongly deactivates the ring, making it less susceptible to CYP-mediated hydroxylation.[6]
-
This compound: The combination of both a bromine atom and a trifluoromethyl group results in a compound with very high metabolic stability. The synergistic deactivating effects of both halogens render the quinoline ring highly resistant to enzymatic attack. This compound is likely to have a longer in vivo half-life compared to the other analogs.
Potential Metabolic Pathways
While this compound is highly stable, some minor metabolism may still occur. Potential metabolic pathways could involve:
-
Oxidation of the quinoline ring: Although significantly hindered, minor hydroxylation at less sterically hindered and electronically deactivated positions might be possible.
-
Formation of an N-oxide: The nitrogen atom in the quinoline ring is a potential site for oxidation.[24][25]
Caption: Potential minor metabolic pathways for this compound.
Conclusion and Implications for Drug Development
The assessment of metabolic stability is a cornerstone of modern drug discovery. The data presented in this guide highlights the profound impact of strategic halogenation on enhancing the metabolic stability of a quinoline scaffold. This compound exhibits exceptional stability in human liver microsomes, a desirable characteristic for a drug candidate as it suggests a potentially longer in vivo half-life and reduced clearance.
This enhanced stability allows for less frequent dosing and a more predictable pharmacokinetic profile. However, it is also important to consider that very high metabolic stability can sometimes lead to drug accumulation and potential off-target toxicities. Therefore, further studies, including hepatocyte stability assays to investigate Phase II metabolism and in vivo pharmacokinetic studies, are essential to fully characterize the disposition of this compound.
By understanding the structure-metabolism relationships outlined in this guide, researchers can make more informed decisions in the design and optimization of novel quinoline-based therapeutic agents.
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Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC - NIH. Available at: [Link]
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A Comparative Guide to the Efficacy of Quinoline-Based Compounds: Bridging the Gap Between Laboratory and Clinical Outcomes
In the landscape of modern drug discovery, the quinoline scaffold stands out as a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities. From anticancer to antimalarial applications, the versatility of the quinoline ring system allows for fine-tuning of its pharmacological properties through chemical modification. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 8-bromo-5-(trifluoromethyl)quinoline-based compounds and their structural analogs, offering insights into the critical transition from benchtop assays to preclinical models.
The Quinoline Core: A Platform for Diverse Pharmacological Activity
The quinoline moiety is a bicyclic aromatic heterocycle that serves as a cornerstone in medicinal chemistry. Its derivatives have been extensively investigated for a variety of therapeutic applications. The introduction of a bromine atom at the 8-position and a trifluoromethyl group at the 5-position can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological activity.
Anticancer Activity: From Cell Lines to Preclinical Models
The anticancer potential of quinoline derivatives has been a subject of intense research. Many of these compounds exert their effects through mechanisms such as the inhibition of topoisomerase, an enzyme critical for DNA replication and repair in cancer cells.
In Vitro Efficacy: Assessing Cytotoxicity in Cancer Cell Lines
Initial screening of novel anticancer compounds typically involves assessing their cytotoxic effects on various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Recent studies have highlighted the potent in vitro anticancer activity of various brominated quinoline derivatives. For instance, compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have demonstrated significant inhibitory effects against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines.[1] Furthermore, the introduction of a nitro group at the C-5 position of a dibromoquinoline scaffold has been shown to dramatically increase antiproliferative activity, with IC50 values as low as 24.1 μM against HeLa cells.[1]
Similarly, a structure-activity relationship (SAR) study on bromo derivatives of 8-substituted quinolines revealed that compounds like 5,7-dibromo-8-hydroxyquinoline exhibit strong antiproliferative activity against C6, HeLa, and HT29 tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[2] These studies suggest that the presence and position of bromine atoms on the quinoline ring, along with other substituents, play a crucial role in their anticancer potential.
Table 1: In Vitro Anticancer Activity of Selected Brominated Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 µM | [1] |
| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 µM | [1] |
| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 µM | [1] |
| 5,7-dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [2] |
In Vivo Efficacy: Evaluating Antitumor Activity in Animal Models
While in vitro assays provide valuable initial data, the translation of this activity to a living organism is a critical and often challenging step. In vivo models, such as zebrafish embryos and mouse xenografts, are essential for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile.
For instance, a study on quinoline-derived trifluoromethyl alcohols demonstrated their potent growth-inhibiting effects in a zebrafish embryo model.[3] One compound, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol, showed more potent anticancer activity than the established chemotherapeutic agent cisplatin in in vitro cell proliferation assays, with a lethal concentration (LC50) of 14.14 μM.[3] The use of the zebrafish model also allowed for the assessment of toxicity, where some trifluoromethyl-containing compounds were found to cause increased cell death through apoptosis.[3]
Another study investigating 8-hydroxy-2-quinolinecarbaldehyde demonstrated its in vivo antitumor activity on subcutaneous Hep3B hepatocellular carcinoma xenografts in athymic nude mice.[4] This highlights the importance of progressing from cell-based assays to animal models to confirm the therapeutic potential of these compounds.
Experimental Protocol: Zebrafish Embryo Toxicity and Anticancer Assay
-
Animal Husbandry: Maintain adult zebrafish according to standard protocols.
-
Embryo Collection: Collect freshly fertilized embryos and maintain them in embryo medium.
-
Compound Exposure: At 6 hours post-fertilization (hpf), transfer embryos to a 24-well plate and expose them to varying concentrations of the test compound.
-
Toxicity Assessment: Monitor embryos for developmental abnormalities and mortality at 24, 48, and 72 hpf.
-
Apoptosis Staining: Use acridine orange staining to visualize apoptotic cells in live embryos.
-
Data Analysis: Determine the LC50 value and assess the extent of apoptosis to evaluate the compound's toxicity and potential anticancer activity.
Antimalarial Activity: A Historical and Ongoing Battle
Quinoline-based compounds have a long history in the fight against malaria, with quinine being one of the earliest and most well-known examples. The 8-aminoquinoline class, including primaquine and tafenoquine, is particularly important for its ability to eradicate the dormant liver stages of Plasmodium vivax, preventing relapse.[5][6]
In Vitro vs. In Vivo Discrepancies in Antimalarial Efficacy
Interestingly, the correlation between in vitro and in vivo efficacy for some antimalarial quinolines is not always straightforward. For example, there is evidence suggesting that malaria parasites are more susceptible to tafenoquine in vivo than in vitro.[5] This discrepancy may be attributed to several factors, including the metabolic activation of the drug in the host and the complex host-parasite interactions that are not fully replicated in a laboratory setting.
Primaquine, another 8-aminoquinoline, has shown varied results in in vitro studies against the blood stages of P. falciparum. While some studies report good efficacy, others have noted low activity.[5] However, in vivo studies in patients with P. vivax malaria have shown a good initial response when primaquine was administered alone, suggesting a potential effect on non-circulating parasites.[5]
Mechanism of Action: The Oxidative Stress Hypothesis
The proposed mechanism of action for 8-aminoquinolines involves their metabolic activation into reactive species that induce oxidative stress within the parasite. This process is thought to interfere with essential parasite pathways, leading to its death.
Caption: Proposed mechanism of action for 8-aminoquinoline antimalarials.
Antibacterial Activity: A New Frontier for Quinoline Derivatives
Recent research has also explored the potential of quinoline derivatives as broad-spectrum antibacterial agents. A study on newly synthesized quinoline derivatives prepared via the Mannich reaction showed promising activity against both Gram-positive and Gram-negative bacteria.[7][8] One particular hybrid compound, 5d, demonstrated potent effects against most of the tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL.[7][8] Molecular docking studies suggest that this compound may target both bacterial LptA and Topoisomerase IV proteins, indicating a dual-target mechanism of action.[7][8]
Experimental Workflow: Antibacterial Susceptibility Testing
Caption: A simplified workflow for determining the antibacterial efficacy of test compounds.
Conclusion: Navigating the Path from In Vitro to In Vivo
The journey of a quinoline-based compound from a laboratory curiosity to a potential therapeutic agent is a complex process that relies on a thorough understanding of its performance in both in vitro and in vivo settings. While in vitro assays are indispensable for high-throughput screening and initial mechanism of action studies, they often do not capture the full complexity of a biological system. In vivo models are therefore crucial for validating efficacy, assessing safety profiles, and understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate. The discrepancies sometimes observed between in vitro and in vivo results, as seen with some antimalarial quinolines, underscore the importance of a multi-faceted approach to drug evaluation. As research continues to unravel the full potential of this compound-based compounds and their analogs, a careful and systematic comparison of their in vitro and in vivo efficacy will be paramount to their successful clinical translation.
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Coghi, S., et al. (2022). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. MDPI. [Link]
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Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. [Link]
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Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
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Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]
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Kumar, A., & Singh, P. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Al-Wahaibi, L. H., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. [Link]
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Comparative Guide to the Identification of 8-Bromo-5-(trifluoromethyl)quinoline Reaction Products
Introduction: The Strategic Value of 8-Bromo-5-(trifluoromethyl)quinoline in Synthesis
This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of three key features: the quinoline core, a common scaffold in pharmacologically active compounds; the electron-withdrawing trifluoromethyl (CF₃) group, which can enhance metabolic stability and binding affinity; and the bromine atom at the 8-position, a versatile handle for a variety of cross-coupling reactions.[1] The electronic properties of the trifluoromethyl group significantly influence the reactivity of the C-Br bond, making it a prime substrate for palladium-catalyzed transformations.
This guide provides an in-depth comparison of the products generated from three cornerstone reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation. We will delve into the experimental protocols, provide the rationale behind procedural steps, and detail the analytical workflows required to unequivocally confirm the identity and purity of the resulting products.
Core Synthetic Transformations and Product Characterization
The successful synthesis of novel compounds is contingent not only on the reaction itself but on the rigorous confirmation of the product's structure. The following sections detail the protocols for key reactions and the subsequent analytical validation steps.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[2][3] Its tolerance of a wide range of functional groups makes it exceptionally valuable in complex molecule synthesis.[4]
Principle & Causality: This reaction utilizes a palladium(0) catalyst to couple the sp²-hybridized carbon of the C-Br bond in the quinoline with the sp²-hybridized carbon of an arylboronic acid. A base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[3] The choice of ligand, base, and solvent is critical to prevent catalyst decomposition and facilitate high-yield conversion.
Experimental Protocol: Synthesis of 8-Phenyl-5-(trifluoromethyl)quinoline
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 276.05 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).
-
Atmosphere Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL), followed by a degassed aqueous solution of a base, like 2M sodium carbonate (Na₂CO₃) (2 mL).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[2]
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
dot
Caption: Suzuki-Miyaura coupling reaction workflow.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[6]
Principle & Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key steps are oxidative addition of the aryl bromide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[5] Sterically hindered phosphine ligands are often required to promote the reductive elimination step and prevent side reactions.[8]
Experimental Protocol: Synthesis of N-Anilino-8-amino-5-(trifluoromethyl)quinoline
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 276.05 mg), aniline (1.1 mmol, 102.4 mg), a palladium precatalyst like Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg).
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (10 mL).
-
Reaction: Seal the vessel and heat to 100-110 °C with stirring. Monitor the reaction's completion via TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.
dot
Caption: Buchwald-Hartwig amination reaction workflow.
C-CN Functionalization: Cyanation
The introduction of a nitrile (cyano) group is a valuable transformation, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocycles. Direct C-H cyanation is possible but often the substitution of a halide is more straightforward.[9][10]
Principle & Causality: Palladium- or copper-catalyzed cyanation reactions are common. For instance, in a palladium-catalyzed reaction using zinc cyanide (Zn(CN)₂), the mechanism is similar to other cross-coupling reactions. Alternatively, reagents like trimethylsilyl cyanide (TMSCN) can be used. The choice of catalyst and cyanide source depends on the substrate's reactivity and functional group tolerance.[9]
Experimental Protocol: Synthesis of 8-Cyano-5-(trifluoromethyl)quinoline
-
Reagent Preparation: To a reaction tube, add this compound (1.0 mmol, 276.05 mg), zinc cyanide (Zn(CN)₂, 0.6 mmol, 70.5 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 57.7 mg).
-
Atmosphere and Solvent: Purge the tube with argon. Add an anhydrous, polar aprotic solvent like dimethylformamide (DMF) (5 mL).
-
Reaction: Seal the tube and heat to 120 °C with stirring for 12-24 hours. Monitor for the disappearance of starting material.
-
Workup and Purification: After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate or ammonia to quench and complex excess zinc salts. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Comparative Analytical Workflow for Product Confirmation
Rigorous analytical chemistry is required to confirm the identity and purity of the synthesized products. Overlapping signals in ¹H NMR are a common challenge with substituted quinolines, often necessitating 2D NMR techniques for unambiguous assignment.[11]
dot
Caption: General analytical workflow for product validation.
Data Interpretation and Comparison
The following table summarizes the key analytical data points used to distinguish the starting material from its principal reaction products.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signals (Expected) | Key ¹⁹F NMR Signal (Expected) | Mass Spec (HRMS) m/z [M+H]⁺ |
| This compound | C₁₀H₅BrF₃N | 276.05 | Aromatic protons on quinoline core. | Singlet around -61 ppm.[12] | 275.9606 / 277.9585 (Characteristic ~1:1 Br isotope pattern).[13] | |
| 8-Phenyl-5-(trifluoromethyl)quinoline | C₁₆H₁₀F₃N | 273.26 | Appearance of new aromatic signals (phenyl group); shifts in quinoline protons. | Singlet around -61 ppm. | 274.0838 (Disappearance of Br isotope pattern). | |
| N-Anilino-8-amino-5-(trifluoromethyl)quinoline | C₁₆H₁₂F₃N₃ | 303.28 | Appearance of new aromatic signals (aniline); N-H proton signal(s); significant upfield shift of quinoline protons due to electron-donating amino group. | Singlet around -61 ppm. | 304.1056 (Disappearance of Br isotope pattern). | |
| 8-Cyano-5-(trifluoromethyl)quinoline | C₁₁H₅F₃N₂ | 222.17 | Downfield shifts of protons adjacent to the new electron-withdrawing cyano group. | Singlet around -61 ppm. | 223.0505 (Disappearance of Br isotope pattern). |
Analytical Details:
-
NMR Spectroscopy: For all products, the most telling sign of a successful reaction is the change in the aromatic region of the ¹H NMR spectrum compared to the starting material.[14] The ¹⁹F NMR should show a persistent singlet, confirming the integrity of the trifluoromethyl group.[12] In the ¹³C NMR , the carbon atom previously attached to the bromine (C8) will experience a significant shift, and new signals corresponding to the coupled partner will appear.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is critical. The starting material will exhibit a characteristic molecular ion cluster for a single bromine atom (M+ and M+2 peaks with a nearly 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[13][15] Successful substitution is confirmed by the disappearance of this isotopic pattern and the appearance of a new molecular ion peak corresponding to the calculated exact mass of the product.[16]
-
HPLC: High-Performance Liquid Chromatography is used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity, which is essential for subsequent biological testing or further synthetic steps.[17]
Conclusion
This compound serves as an excellent starting point for generating diverse libraries of novel quinoline derivatives. Through well-established cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, researchers can readily introduce C-C and C-N linkages. However, the synthesis is only half the battle. Unequivocal confirmation of the reaction products through a combination of NMR spectroscopy, mass spectrometry, and chromatography is paramount to ensure scientific integrity. By understanding the expected analytical signatures for each product, researchers can confidently validate their synthetic outcomes and advance their drug discovery and materials science programs.
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- Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. (2025).
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
- A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3‐Ligase PROTACs. (n.d.).
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.
- Buchwald–Hartwig amin
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.).
- A REVIEW ON QUINOLINE AND ITS DERIV
- Buchwald-Hartwig Amin
- C5–H trifluoromethylation of 8-aminoquinolines and selected examples. (n.d.).
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (2025). Benchchem.
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- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-5-(trifluoromethyl)quinoline
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 8-Bromo-5-(trifluoromethyl)quinoline, a halogenated heterocyclic compound, demands a meticulous and informed approach to waste management. Its structural features—a quinoline core, a bromine atom, and a trifluoromethyl group—necessitate specific disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Profile & Risk Assessment: The Rationale for Stringent Disposal
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of a controlled disposal pathway. While a specific, comprehensive toxicological profile for this exact molecule may not be exhaustively documented, its structural analogues provide critical insights.
Compounds like brominated quinolines and trifluoromethylated aromatics are generally classified with the following potential hazards:
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent their release.[4]
-
Hazardous Combustion Byproducts: In the event of a fire, thermal decomposition can lead to the release of highly toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[5]
This hazard profile dictates that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in general refuse.[6][7]
On-Site Waste Management: Segregation and Containerization Protocol
Effective disposal begins in the laboratory. The primary objective is to prevent the co-mingling of this compound with other waste streams, which can create dangerous chemical reactions or significantly increase disposal costs.
Step 1: Designate a Halogenated Waste Stream
The core principle of chemical waste management is segregation. This compound waste must be collected in a designated "Halogenated Organic Waste" container.[4][6]
Causality: Mixing halogenated solvents with non-halogenated solvents renders the entire volume as the more expensive and difficult-to-dispose-of halogenated waste.[4][6] Furthermore, inadvertent mixing with incompatible materials, such as strong oxidizing agents or bases, could initiate a hazardous reaction.[1][5]
Step 2: Select the Appropriate Waste Container
-
Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with this compound and any solvents it may be dissolved in.[7]
-
Secure Closure: The container must have a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[6]
-
Condition: Ensure the container is in good condition, free from cracks or leaks.[6]
Step 3: Proper Labeling—The Key to Compliance
Proper labeling is not just a best practice; it is a regulatory requirement. The moment the first drop of waste is added, the container must be labeled.
| Label Element | Description | Rationale |
| "Hazardous Waste" | The container must be clearly marked with these words. | Identifies the contents for all personnel and ensures it is handled by the correct disposal stream. |
| Full Chemical Name(s) | List "this compound" and any other chemical constituents, including solvents. | Provides essential information for the waste disposal company to handle and process the waste safely. |
| Approximate Percentages | Estimate the percentage of each component. | Informs the disposal facility of the concentration of hazardous materials. |
| Hazard Identification | Check the appropriate hazard boxes (e.g., Toxic, Irritant). | Communicates immediate risks to anyone handling the container. |
| Generator Information | Include the name of the principal investigator, lab location, and date of accumulation start. | Ensures traceability and accountability. |
Step 4: Safe Accumulation in the Laboratory
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet designed for chemical storage.[4]
-
The storage area should be cool, dry, and away from sources of ignition or incompatible materials.[5][8]
-
Keep the container closed at all times except when actively adding waste.[6]
The Disposal Workflow: From Lab Bench to Final Disposition
The following diagram outlines the compliant disposal pathway for this compound.
Caption: Compliant disposal workflow for this compound.
Approved Disposal Methodologies: The Science of Destruction
For halogenated compounds like this compound, the industry-standard and environmentally preferred method of disposal is high-temperature incineration .[9]
-
Why Incineration? This process operates at temperatures high enough to ensure the complete thermal destruction of the organic molecule. This breaks the carbon-bromine and carbon-fluorine bonds, mineralizing the halogens.
-
The Role of Scrubbers: Licensed incinerators are equipped with sophisticated afterburner and scrubber systems.[9] These systems are crucial for neutralizing the acidic gases (hydrogen bromide and hydrogen fluoride) that are formed during combustion, preventing their release into the atmosphere where they could contribute to acid rain.[10]
Contacting a licensed professional waste disposal service is mandatory.[2] These companies have the permits, equipment, and expertise to handle, transport, and dispose of such chemicals in accordance with all federal, state, and local regulations.[11]
Emergency Procedures: Spill Management
In the event of a spill during handling or consolidation of waste, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for handling the material whenever possible.[2]
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[7][12]
-
Contain and Absorb: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical sorbent.[1] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and spill residue into a designated, sealable container.[13] Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through your institution's EHS department.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
By adhering to these scientifically grounded and procedurally sound disposal protocols, you ensure the safety of your laboratory, protect our environment, and uphold the highest standards of professional scientific conduct.
References
- Safety Data Sheet for a related product. (2025, December 20). [Source 1 URL not available]
-
Angene Chemical. (2021, May 1). Safety Data Sheet for 4-Bromo-7-(trifluoromethyl)quinoline. [Link]
- Safety Data Sheet for a related product. (2025, December 22). [Source 3 URL not available]
- Material Safety Data Sheet for Quinoline. (2010, June 10). [Source 6 URL not available]
- Fluorochem. (2024, December 19).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Source 10 URL not available]
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Source 11 URL not available]
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ChemWhat. (2025). This compound CAS#: 917251-92-4. Retrieved from [Link]
- Washington State University. (n.d.).
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
- Vanderbilt University Environmental Health and Safety. (n.d.). Halogenated Solvents Chemical Safety Protocol. [Source 17 URL not available]
- Hangzhou LZ Chemical Co., Ltd. (2013). 8-Bromo-5-fluoroquinoline. [Source 19 URL not available]
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The Journal of Organic Chemistry. (n.d.). Ahead of Print. American Chemical Society. Retrieved from [Link]
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press. [Source 21 URL not available]
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Personal protective equipment for handling 8-Bromo-5-(trifluoromethyl)quinoline
A Researcher's Guide to Safely Handling 8-Bromo-5-(trifluoromethyl)quinoline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling this compound, a compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated quinoline derivative. While specific toxicological data for this exact compound is limited, the known hazards of structurally related quinolines and trifluoromethylated aromatics necessitate a cautious approach. The primary risks associated with this compound are:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1][2].
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, a standard dust mask may be sufficient. For larger quantities or where dust/aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges is recommended[4]. | To prevent inhalation of airborne particles that can cause respiratory tract irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are mandatory. Gloves must be inspected for any signs of degradation or puncture before use and should be disposed of immediately after handling the compound or upon contamination[4][5]. | To prevent direct skin contact, which can lead to irritation and potential absorption. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles and a face shield are essential[4][5][6]. | To protect the eyes from dust particles and splashes, which can cause serious irritation. |
| Skin and Body Protection | A laboratory coat is required. For larger-scale operations, a chemical-resistant apron or a full protective suit should be considered[4][5][6]. | To prevent contamination of personal clothing and minimize skin exposure. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Work Area Setup: All handling of this compound should be conducted within a certified chemical fume hood to control airborne contaminants[6].
-
PPE Donning: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or within a suitable container inside the fume hood to prevent the generation and dispersal of dust[6]. Use anti-static measures where appropriate.
-
Labeling: Clearly label all containers with the full chemical name, "this compound," and appropriate hazard symbols.
Solution Preparation and Reactions
-
Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects before use to prevent breakages and spills.
-
Ventilation: Ensure the fume hood sash is at the appropriate height to maintain optimal airflow and containment.
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.
The following diagram illustrates the logical workflow for safely handling this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


